molecular formula C9H13ClN2 B7980142 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride

Cat. No.: B7980142
M. Wt: 184.66 g/mol
InChI Key: CZAYWDWODUYEQE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride (CAS 1987271-07-7) is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 . It is an amine salt derivative of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The THQ core is a privileged structure found in a wide array of bioactive molecules and is frequently targeted using efficient synthetic strategies like domino reactions, which offer high atom economy and selectivity . This specific amine hydrochloride salt is primarily used as a key synthetic intermediate or building block in organic synthesis and pharmaceutical research. Its structure makes it a valuable precursor for the development of various biologically active compounds. The tetrahydroquinoline scaffold is prevalent in compounds with diverse pharmacological activities, including antitumor, antibacterial, antifungal, antiviral, and antimalarial properties . Furthermore, tetrahydroquinoline derivatives have been investigated as potential therapeutic agents for neurodegenerative conditions such as Alzheimer's disease, as well as for the treatment of HIV and malaria . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAYWDWODUYEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856714
Record name 1,2,3,4-Tetrahydroquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309976-14-4
Record name 1,2,3,4-Tetrahydroquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2,3,4-Tetrahydroquinolin-7-amine Hydrochloride (CAS 1309976-14-4): A Privileged Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride (CAS 1309976-14-4)[1] is a highly versatile, bicyclic building block utilized extensively in modern medicinal chemistry. Featuring a rigidified aniline bioisostere, the tetrahydroquinoline (THQ) core is recognized as a [2] due to its profound biological activity and structural predictability. It serves as a foundational element for synthesizing a wide array of bioactive molecules, including potent kinase inhibitors (such as [3]), epigenetic modulators, and G-protein-coupled receptor (GPCR) ligands. This technical guide explores the physicochemical profiling, structural dynamics, and validated experimental workflows for incorporating this intermediate into drug development pipelines.

Physicochemical Profiling & Structural Dynamics

The compound is typically supplied as a hydrochloride or dihydrochloride salt to enhance bench stability and aqueous solubility[4]. The THQ core provides a unique conformational restriction compared to acyclic anilines, locking the nitrogen lone pair into a specific trajectory. This rigidification reduces the entropic penalty upon target binding and improves metabolic stability by blocking metabolically labile sites typically found in flexible aromatic amines.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride

PropertyValue / Specification
CAS Number 1309976-14-4[1]
Molecular Formula C9H14Cl2N2 (Dihydrochloride salt)[1]
Molecular Weight 221.13 g/mol [4]
SMILES NC1=CC2=C(CCCN2)C=C1.[H]Cl.[H]Cl[1]
Appearance Solid powder (typically off-white to pale brown)
Storage Conditions Sealed in dry, room temperature (or inert atmosphere)[4]
Primary Reactivity Sites C7-Primary Amine, N1-Secondary Amine

Mechanistic Utility in Medicinal Chemistry

The strategic value of 1,2,3,4-tetrahydroquinolin-7-amine lies in its orthogonal reactivity profile. The molecule possesses two distinct nucleophilic centers that can be selectively functionalized:

  • The 7-Amino Group (Primary Amine): Highly reactive and sterically accessible. It is the primary site for amide, urea, and sulfonamide couplings. When converted to an amide, it frequently acts as a critical hydrogen-bond donor/acceptor pair in the hinge-binding region of kinases[3].

  • The 1-Position (Secondary Amine): Embedded within the saturated ring, this amine is less nucleophilic due to steric hindrance and conjugation with the aromatic ring. It can be functionalized via reductive amination or Buchwald-Hartwig cross-coupling to explore the solvent-exposed regions of a target protein.

Reactivity Core 1,2,3,4-Tetrahydroquinolin- 7-amine HCl Regio1 7-Amino Group (Primary Amine) Core->Regio1 Regio2 1-Position (Secondary Amine) Core->Regio2 Rxn1 Amide/Urea Coupling (HATU, DIPEA) Regio1->Rxn1 Rxn2 Reductive Amination (NaBH(OAc)3) Regio2->Rxn2 Drug Target Lead Compound Rxn1->Drug Rxn2->Drug

Bifurcated reactivity workflow of the THQ scaffold.

Experimental Workflows

Protocol 1: HATU-Mediated Amide Coupling at the 7-Amino Position

To functionalize the 7-amino group while leaving the 1-position intact, HATU is the preferred coupling reagent due to its rapid kinetics and high efficiency, which [5].

Causality & Rationale: The hydrochloride salt must be neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which then undergoes [6].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL/mmol)[7].

  • Activation: Add DIPEA (3.0–5.0 equivalents) to the solution. Stir at room temperature for 15–30 minutes to ensure [7].

  • Coupling: Add 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride (1.0 equivalent) to the pre-activated mixture[5].

  • Monitoring: Stir the reaction at room temperature for 2–6 hours. Monitor progression via LC-MS or TLC (typically using a DCM/MeOH eluent system)[6].

  • Work-Up: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 10% citric acid, water, and brine to remove residual DMF and DIPEA[6].

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Reductive Amination at the 1-Position

Once the 7-position is protected or functionalized, the secondary amine at the 1-position can be elaborated to optimize pharmacokinetic properties.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the 7-functionalized THQ intermediate (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous Dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to selectively reduce the iminium ion without reducing the unreacted aldehyde.

  • Isolation: Stir for 12 hours. Quench with 1N NaOH, extract with Dichloromethane (DCM), dry over Na2SO4, and purify via chromatography.

Biological Application: Kinase Inhibition

Derivatives of 1,2,3,4-tetrahydroquinoline have shown profound efficacy as[3]. The rigid THQ core perfectly mimics the adenine ring of ATP, allowing it to competitively bind to the kinase hinge region, thereby blocking downstream phosphorylation cascades responsible for tumor proliferation.

Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase PI3K / mTOR Complex Receptor->Kinase Activation THQ THQ-Derived Inhibitor THQ->Kinase Inhibition Transcription Tumor Proliferation Kinase->Transcription Blocked

Mechanism of action for THQ-derived PI3K/mTOR inhibitors in oncology.

Analytical Validation

To ensure the integrity of the synthesized THQ derivatives, rigorous analytical validation is required:

  • LC-MS: Utilized to confirm the exact mass of the coupled product. The dihydrochloride salt of the starting material will show an [M+H]+ peak at m/z 149.1 (corresponding to the free base).

  • 1H NMR (DMSO-d6): The structural signature of the THQ core includes the aliphatic multiplets of the saturated ring (typically around 1.8 ppm, 2.6 ppm, and 3.2 ppm) and the distinct aromatic splitting pattern of the 1,2,4-trisubstituted benzene ring.

References

  • Organic Synthesis. "Acid-Amine Coupling using HBTU". Source: Organic Synthesis. URL: [Link]

  • Chaube, U., et al. "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer". Source: Future Medicinal Chemistry, Taylor & Francis. URL: [Link]

Sources

A Senior Application Scientist's Technical Guide to 7-Amino-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-1,2,3,4-tetrahydroquinoline hydrochloride is a pivotal heterocyclic amine that serves as a critical structural motif and building block in medicinal chemistry.[1][2] Its tetrahydroquinoline core is prevalent in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth examination of its chemical structure, physicochemical properties, validated synthesis protocols, and analytical characterization. Furthermore, it explores the compound's primary application as a precursor in the synthesis of dopamine agonists, particularly non-ergoline derivatives like Pramipexole, and elucidates the downstream signaling pathways pertinent to their mechanism of action in treating neurological disorders such as Parkinson's disease.[3]

Core Chemical Identity and Physicochemical Properties

7-Amino-1,2,3,4-tetrahydroquinoline, in its hydrochloride salt form, offers enhanced stability and solubility, making it highly suitable for laboratory use and further chemical modification. The core structure consists of a bicyclic system where a benzene ring is fused to a fully saturated six-membered nitrogen-containing ring (a piperidine ring). The amino group (-NH2) at the 7-position is a key functional handle for synthetic elaboration.

Chemical Structure:

  • IUPAC Name: 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride

  • Molecular Formula: C₉H₁₂N₂ · HCl

  • Molecular Weight: 184.67 g/mol (Hydrochloride Salt) | 148.20 g/mol (Free Base)[2]

The table below summarizes key physicochemical properties for the free base, which are crucial for designing reaction conditions and formulation studies.

PropertyValueSource
Molecular Formula C₉H₁₂N₂[2]
Molecular Weight 148.20 g/mol [2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 38 Ų[2]
Physical Form Solid
Storage Conditions 2-8°C, Inert Atmosphere

Synthesis and Purification: A Validated Protocol

The synthesis of 7-amino-1,2,3,4-tetrahydroquinoline is most commonly achieved via a two-step process involving the nitration of a protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group. This approach provides good regiocontrol and high yields.

Experimental Protocol

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline [4]

  • Rationale: Direct nitration of tetrahydroquinoline is often unselective. Therefore, the secondary amine is first protected (e.g., with an Fmoc group) to direct the nitration primarily to the 7-position of the electron-rich aromatic ring. A mixture of potassium nitrate in sulfuric acid serves as a potent but controllable nitrating agent.

  • Procedure:

    • Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C with stirring for 10-15 minutes.

    • Add dichloromethane (DCM) to the mixture and continue stirring for 15 minutes at 0°C.

    • Dissolve N-protected 1,2,3,4-tetrahydroquinoline in DCM and add it dropwise to the nitrating mixture, maintaining the temperature at 0°C.

    • Allow the reaction to stir at room temperature for approximately 2.5 hours until completion (monitored by TLC).

    • Upon completion, carefully quench the reaction with ice water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-nitro intermediate.

Step 2: Reduction to 7-Amino-1,2,3,4-tetrahydroquinoline [4]

  • Rationale: The reduction of the nitro group to a primary amine is a standard transformation. Using zinc dust in the presence of an ammonium chloride solution provides a robust and efficient method, avoiding the need for high-pressure hydrogenation.

  • Procedure:

    • Dissolve the 7-nitro intermediate from Step 1 in methanol.

    • Add zinc dust to the solution.

    • Prepare a solution of ammonium chloride (NH₄Cl) in a water/methanol mixture (e.g., 3:7 ratio).

    • Add the ammonium chloride solution to the reaction mixture.

    • Heat the mixture to 60°C and stir for approximately 6 hours, or until the reduction is complete (monitored by TLC).

    • After completion, remove the methanol via rotary evaporation.

    • Dissolve the residue in ethyl acetate and filter to remove inorganic salts.

    • The filtrate contains the desired 7-amino-1,2,3,4-tetrahydroquinoline (free base).

Step 3: Formation of the Hydrochloride Salt

  • Rationale: Converting the free base to its hydrochloride salt enhances stability and improves handling characteristics. This is achieved by treating the amine with hydrochloric acid.

  • Procedure:

    • Dissolve the purified free base in a suitable solvent like isopropanol or ether.

    • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 7-amino-1,2,3,4-tetrahydroquinoline hydrochloride.

Workflow for Synthesis and Purification

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation N_Protected_THQ N-Protected THQ Reaction1 Stir @ RT, 2.5h N_Protected_THQ->Reaction1 Nitrating_Mix KNO₃ / H₂SO₄ in DCM @ 0°C Nitrating_Mix->Reaction1 Nitro_THQ 7-Nitro-THQ Intermediate Reaction1->Nitro_THQ Reaction2 Stir @ 60°C, 6h Nitro_THQ->Reaction2 Reagents2 Zinc Dust / NH₄Cl in MeOH/H₂O Reagents2->Reaction2 Amino_THQ_Base 7-Amino-THQ (Free Base) Reaction2->Amino_THQ_Base Reaction3 Precipitation Amino_THQ_Base->Reaction3 Reagents3 HCl in Isopropanol Reagents3->Reaction3 Final_Product 7-Amino-THQ HCl (Final Product) Reaction3->Final_Product

Caption: Synthetic workflow for 7-amino-1,2,3,4-tetrahydroquinoline hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (on the benzene ring), two distinct methylene (-CH₂) groups in the saturated ring, and a broad signal for the secondary amine (N-H). The primary amine (-NH₂) protons may also appear as a broad singlet.
¹³C NMR Resonances for aromatic carbons (four signals expected for the substituted ring) and aliphatic carbons corresponding to the three methylene groups of the piperidine ring.
IR Spectroscopy Characteristic peaks for N-H stretching (both -NH- and -NH₂) in the 3200-3500 cm⁻¹ region, C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, and C=C stretching for the aromatic ring around 1500-1600 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) for the free base should be observed at m/z corresponding to its molecular weight (148.10).

Applications in Drug Development: A Precursor to Dopamine Agonists

The primary significance of 7-amino-1,2,3,4-tetrahydroquinoline hydrochloride in drug development is its role as a key intermediate for non-ergoline dopamine agonists, such as pramipexole and ropinirole.[3] These drugs are first-line treatments for Parkinson's disease and are also used for restless legs syndrome.[3] They act by directly stimulating dopamine receptors in the brain, compensating for the loss of dopaminergic neurons in the nigrostriatal pathway.[3][5]

The 7-amino group provides a reactive site for building the remainder of the drug molecule, demonstrating the compound's value as a versatile scaffold.

Mechanism of Action: Dopamine D2 Receptor Signaling

Dopamine agonists derived from this precursor primarily target the D2-like family of dopamine receptors (D2, D3, D4).[3][] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade.[]

The Core Pathway:

  • Agonist Binding: A dopamine agonist (e.g., pramipexole) binds to and activates the D2 receptor on the postsynaptic neuron.[3][7]

  • G-Protein Activation: The activated D2 receptor couples to an inhibitory G-protein (Gαi/o).[]

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[3]

  • Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[3]

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, ultimately modulating neuronal excitability and gene expression to produce a therapeutic effect.[8]

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_Protein Gαi/o Protein (Inactive) D2R->G_Protein Activates DA Dopamine Agonist (e.g., Pramipexole) DA->D2R Binds AC Adenylyl Cyclase (Active) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Leads to Response Therapeutic Response PKA->Response Modulates

Caption: Simplified Dopamine D2 receptor inhibitory signaling pathway.

Safety and Handling

As with all laboratory chemicals, 7-amino-1,2,3,4-tetrahydroquinoline hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and emergency information.

References

  • Cai, W., et al. (2019). The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas. Frontiers in Endocrinology, 10. Retrieved from [Link]

  • Fariba, K. A., & Tariq, M. A. (2023). Dopamine Agonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine agonist. Retrieved from [Link]

  • Lee, S., & Kim, K. (2019). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Cellular Neuroscience, 13. Retrieved from [Link]

  • Khan, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. Retrieved from [Link]

  • Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 13422-13454. Retrieved from [Link]

  • Ordonez, M., et al. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1163. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,2,3,4-tetrahydroquinoline-2-phosphonic acid 4 from quinoline. Retrieved from [Link]

Sources

The 7-Amino-1,2,3,4-Tetrahydroquinoline Scaffold: A Technical Guide to Privileged Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an advanced, actionable resource for medicinal chemists and drug discovery scientists. It synthesizes synthetic methodology, structural biology, and case-study-driven SAR analysis.

Executive Summary

The 7-amino-1,2,3,4-tetrahydroquinoline (7-amino-THQ) scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its fully aromatic quinoline counterparts and its regioisomers (5-, 6-, and 8-amino). Unlike the planar quinoline system, the THQ core offers a semi-rigid, puckered conformation (half-chair) that projects substituents at the 7-position into unique vectors within protein binding pockets.

This guide explores the utility of 7-amino-THQ as a critical intermediate for generating RORγ inverse agonists , mTOR inhibitors , and NF-κB modulators . It details the causality behind its selection—specifically how the 7-position amine serves as an optimal anchor for sulfonamide and amide linkers that require precise geometric alignment to engage deep hydrophobic pockets or hydrogen-bonding networks.

Part 1: Structural Analysis & Synthetic Strategies

The Geometric Advantage

The 1,2,3,4-tetrahydroquinoline ring exists primarily in a half-chair conformation. Functionalization at the 7-position (meta to the bridgehead nitrogen, para to the aliphatic C4) creates a vector that is distinct from the 6-position.

  • 6-position: Projects linearly, often used to extend length (e.g., biphenyl mimics).

  • 7-position: Projects at an angle relative to the N1-C4 axis, allowing "curved" or "L-shaped" molecular architectures. This is crucial for fitting into globular active sites like the Ligand Binding Domain (LBD) of nuclear receptors.

Synthetic Architecture

Accessing the 7-amino-THQ core with high regiochemical purity is the first challenge. Direct nitration of 1,2,3,4-tetrahydroquinoline typically favors the 6-position (para to the amine) or the 8-position (ortho), making the 7-isomer a minor product.

Recommended Route: Selective Reduction of 7-Nitroquinoline To avoid tedious isomer separation, the most robust "self-validating" protocol involves the selective reduction of the pyridine ring of 7-nitroquinoline or 7-aminoquinoline.

Diagram 1: Synthetic Pathway to 7-Amino-THQ

Synthesis Start 7-Nitroquinoline (Commercially Available) Step1 Selective Reduction (Pyridine Ring) Start->Step1 NaBH3CN, AcOH Inter 7-Nitro-1,2,3,4-THQ Step1->Inter Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 Product 7-Amino-1,2,3,4-THQ (Target Scaffold) Step2->Product Deriv Functionalization (Sulfonylation/Acylation) Product->Deriv R-SO2Cl / R-COCl

Caption: Regioselective synthesis of 7-amino-1,2,3,4-tetrahydroquinoline avoiding the mixture issues of direct THQ nitration.

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Case Study 1: RORγ Inverse Agonists (Prostate Cancer & Autoimmunity)

Target: Retinoic Acid-Related Orphan Receptor Gamma (RORγ).[1][2][3] Mechanism: Inverse agonism suppresses Th17 differentiation and AR (Androgen Receptor) signaling in prostate cancer.

The Role of 7-Amino-THQ: In the development of compounds like XY039 and XY077 , the 7-amino-THQ scaffold serves as the core hinge.

  • N1-Position: Capped with a sulfonyl group (e.g., 4-fluorobenzenesulfonyl) to occupy the hydrophobic pocket near Helix 12.

  • C7-Amino Position: Derivatized with a sulfonamide or amide linker.

  • Causality: The 7-position sulfonamide directs the "tail" of the molecule towards Arg367 and His479 . A 6-position substitution would misalign this interaction, losing the critical hydrogen bond required to destabilize the agonist conformation of Helix 12.

Case Study 2: mTOR Inhibitors (Lung & Breast Cancer)

Target: Mammalian Target of Rapamycin (mTOR).[4][5] Mechanism: ATP-competitive inhibition.

The Role of 7-Amino-THQ: Morpholine-substituted THQ derivatives (e.g., Compound 10e ) utilize the 7-amino group to link to a benzamide moiety.[6]

  • Structure: The THQ core mimics the adenine ring of ATP.

  • 7-Position: The amide linker at C7 extends into the solvent-exposed region or affinity pocket, improving selectivity over PI3Kα.

  • Data: 7-substituted derivatives demonstrated IC50 values in the nanomolar range (e.g., 33 nM against A549 cells), significantly more potent than their unsubstituted or regioisomeric counterparts.

Comparative Potency Data

The following table summarizes the impact of the 7-amino vector in key series.

Compound ClassTarget7-Position SubstituentIC50 / KiBiological Outcome
XY039 RORγ (LBD)Thiophene-2-sulfonamide~50 nMPotent suppression of IL-17 & AR
XY077 RORγ (LBD)Benzenesulfonamide~60 nMTumor growth inhibition (22Rv1)
Cmpd 10e mTOR3,5-bis(CF3)benzamide33 nMApoptosis in A549 lung cancer cells
Analog 6g NF-κBSubstituted Benzamide1.4 µM53x more potent than reference

Part 3: Experimental Protocols

Protocol A: Synthesis of 7-Amino-1,2,3,4-Tetrahydroquinoline

A self-validating protocol ensuring high regiochemical purity.

Reagents: 7-Nitroquinoline (1.0 eq), Sodium Cyanoborohydride (NaBH3CN, 3.0 eq), Glacial Acetic Acid (AcOH), Methanol (MeOH), Iron Powder (Fe), Ammonium Chloride (NH4Cl).

Step 1: Selective Reduction of Pyridine Ring

  • Dissolution: Dissolve 7-nitroquinoline (1.74 g, 10 mmol) in MeOH (30 mL) and AcOH (10 mL).

  • Reduction: Cool to 0°C. Add NaBH3CN (1.88 g, 30 mmol) portion-wise over 30 minutes. Why? Gradual addition prevents runaway exotherms and over-reduction.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The pyridine ring reduces to piperidine (THQ) while the nitro group remains largely intact under these mild hydride conditions.

  • Workup: Quench with sat. NaHCO3 (careful: gas evolution). Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Yield: Expect ~85% of 7-nitro-1,2,3,4-tetrahydroquinoline .

Step 2: Reduction of Nitro Group

  • Suspension: Suspend the intermediate (7-nitro-THQ) in EtOH/H2O (4:1, 50 mL). Add NH4Cl (5.0 eq) and Iron powder (5.0 eq).

  • Reflux: Heat to reflux (80°C) for 2 hours. Why? Fe/NH4Cl is a chemoselective reduction for nitro groups that tolerates the secondary amine of the THQ ring.

  • Filtration: Filter hot through Celite to remove iron oxides. Wash the pad with hot EtOH.

  • Isolation: Concentrate filtrate. Dissolve residue in DCM, wash with water.

  • Product: 7-amino-1,2,3,4-tetrahydroquinoline is obtained as a dark oil or low-melting solid. Store under Nitrogen (oxidation sensitive).

Protocol B: General Sulfonylation at C7 (RORγ Inverse Agonist Synthesis)
  • Protection (Optional but recommended): If N1 is not yet substituted, protect it (e.g., Boc) or functionalize it first (e.g., with the desired sulfonyl group for the RORγ pharmacophore).

  • Coupling: To a solution of 7-amino-THQ derivative (1.0 eq) in DCM at 0°C, add Pyridine (2.0 eq) followed by the Aryl Sulfonyl Chloride (1.1 eq).

  • Validation: Stir 2h. The reaction is self-indicating; the disappearance of the primary aniline spot on TLC and appearance of the sulfonamide (lower Rf than starting material, higher than acid) confirms conversion.

Part 4: SAR Logic & Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for RORγ inverse agonists utilizing the 7-amino-THQ core.

Diagram 2: SAR Logic for RORγ Inverse Agonists

SAR Core 1,2,3,4-THQ Core (Scaffold) N1 N1-Sulfonyl Group (Hydrophobic Interaction) Core->N1 Anchors in LBD C7 C7-Amino Linker (Sulfonamide/Amide) Core->C7 Vectors towards Helix 12 Tail Distal Aryl Ring (H-Bond to Arg367) C7->Tail Critical for Inverse Agonism

Caption: SAR map highlighting the critical vector provided by the 7-amino-THQ scaffold for RORγ modulation.

References

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Source: Acta Pharmacologica Sinica (2024).[1] URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Source: MDPI (2025). URL:[Link][7]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Source: ACS Medicinal Chemistry Letters (2016). URL:[Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Source: European Journal of Organic Chemistry (2011).[8] URL:[Link]

Sources

The Tetrahydroquinoline-7-amine Scaffold in Modern Drug Discovery: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core has emerged as a profoundly versatile "privileged scaffold." Its partially saturated bicyclic structure provides a unique balance of conformational flexibility and lipophilicity, allowing it to mimic various endogenous ligands and seamlessly occupy deep hydrophobic pockets in target proteins. Within this chemical family, the tetrahydroquinoline-7-amine (7-amino-1,2,3,4-tetrahydroquinoline) derivative represents a highly strategic building block.

As a Senior Application Scientist, I have observed that the 7-amino substitution serves as an optimal synthetic vector. Unlike the sterically hindered 8-position or the electronically deactivated 6-position in certain substituted quinolines, the 7-amine provides a highly reactive handle for amidation, sulfonylation, and reductive amination. This enables the rapid generation of diverse libraries to probe Structure-Activity Relationships (SAR), particularly for extending pharmacophores into the solvent-exposed regions of kinase ATP-binding pockets or allosteric sites. This whitepaper dissects the mechanistic rationale, target engagement profiles, and validated experimental workflows for utilizing the THQ-7-amine scaffold in drug discovery.

Structural Rationale and Target Engagement

Kinase Inhibition: The mTOR Pathway

The mammalian target of rapamycin (mTOR) is a master regulatory kinase implicated in cellular proliferation and survival, making it a prime target in oncology. Recent breakthroughs have demonstrated that functionalizing the THQ scaffold can yield highly potent and selective mTOR inhibitors[1].

The rationale behind utilizing the THQ core for mTOR inhibition lies in its bioisosteric relationship with established inhibitors like dactolisib and AZD-2014. The THQ core facilitates critical hydrogen bonding and


-stacking interactions with residues in the mTOR active site[2]. Furthermore, appending a morpholine ring to the THQ scaffold (often via an amide linkage derived from the 7-amine or similar vectors) drastically improves the physicochemical profile. Morpholine enhances aqueous solubility and acts as a crucial hydrogen-bond acceptor within the hinge region of the kinase[2]. Molecular dynamics (MD) simulations have confirmed that these morpholine-substituted THQ derivatives maintain stable protein-ligand interactions over extended simulation periods, effectively shutting down both mTORC1 and mTORC2 complexes[1].

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 Proliferation Cell Proliferation & Tumor Survival mTORC1->Proliferation mTORC2 mTORC2 Complex mTORC2->AKT THQ THQ Derivative (e.g., Compound 10e) THQ->mTORC1 Inhibits THQ->mTORC2 Inhibits Apoptosis Apoptosis THQ->Apoptosis Induces

Figure 1: Mechanism of mTOR pathway modulation by THQ derivatives.

Anti-Parasitic Drug Discovery

Beyond oncology, the THQ-7-amine scaffold has demonstrated utility in neglected tropical diseases, specifically Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei. High-Throughput Screening (HTS) campaigns utilizing whole-cell viability assays identified 7-aminotetrahydroquinoline bis sulfonamides as moderate to potent inhibitors of T. b. brucei proliferation[3]. The bis-sulfonamide functionalization at the 7-position likely exploits unique electrostatic pockets within parasitic enzymes, providing a selectivity index (SI) that spares mammalian host cells (e.g., HEK293)[3].

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the empirical data across different therapeutic areas, the following table summarizes the quantitative performance of key THQ derivatives. The causality of these results is directly tied to the functional groups appended to the THQ core: trifluoromethyl groups enhance lipophilic efficiency and metabolic stability, while morpholine groups optimize kinase hinge-binding[2].

Compound DesignationTarget / Disease ModelCell LineIC₅₀ (µM)Key Structural Feature / Modification
Compound 10e mTOR (Lung Cancer)A5490.033Morpholine + Trifluoromethyl substitution
Compound 10h mTOR (Breast Cancer)MCF-70.087Morpholine substitution
Compound 10d mTOR (Triple-Negative)MDA-MB-2311.003Broad-spectrum morpholine derivative
Compound 5 T. b. brucei (HAT)Lister 4272.1007-aminotetrahydroquinoline bis sulfonamide
Compound 6g NF-κB TranscriptionalACHN / PC-3PotentTHQ-2-carboxamide motif

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the High-Throughput Screening (HTS) workflow used to evaluate THQ-7-amine derivatives. This system is "self-validating" because it inherently multiplexes positive controls (known cytotoxic agents) and negative controls (vehicle) to calculate the Z'-factor, ensuring assay robustness before any hit is declared.

Protocol: Whole-Cell Viability HTS Campaign (Alamar Blue Assay)

Causality & Principle: The Alamar Blue (resazurin) assay is selected over MTT for 384-well formats due to its superior dynamic range and non-lytic nature. Metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin. A decrease in fluorescence directly correlates with the anti-proliferative efficacy of the THQ derivative[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Cultivate target cells (e.g., A549 for oncology or T. b. brucei bloodstream forms) in appropriate media (e.g., HMI-9 for parasites, DMEM for mammalian cells) supplemented with 10% FBS.

    • Dispense

      
       of cell suspension (
      
      
      
      cells/mL) into a 384-well clear-bottom black plate using an automated liquid handler.
  • Compound Addition & Control Setup (The Validation Matrix):

    • Negative Control: Add DMSO vehicle (final concentration

      
      ).
      
    • Positive Control: Add Puromycin or Pentamidine (for parasites) at

      
       to establish the baseline for 100% growth inhibition[3].
      
    • Test Compounds: Pin-transfer THQ-7-amine derivatives from a source library plate to achieve a final screening concentration of

      
       (primary screen) or a 10-point serial dilution (for IC₅₀ determination).
      
  • Incubation:

    • Incubate the plates for 48–72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Reagent Addition & Readout:

    • Add

      
       of Alamar Blue reagent (resazurin, 
      
      
      
      in PBS) to each well.
    • Incubate for an additional 4–6 hours.

    • Read fluorescence on a microplate reader (e.g., Victor II Wallac) at 535 nm (excitation) and 590 nm (emission) [3].

  • Data Analysis:

    • Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the plate. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

THQ_Workflow Scaffold THQ-7-amine Scaffold Derivatization Library Synthesis (Amidation/Sulfonylation) Scaffold->Derivatization HTS HTS Viability Assay (Alamar Blue) Derivatization->HTS SAR SAR Analysis & MD Simulations HTS->SAR Lead Lead Optimization (e.g., Morpholine) SAR->Lead Lead->Derivatization Iterative Refinement

Figure 2: High-throughput screening and hit-to-lead optimization workflow.

Conclusion

The tetrahydroquinoline-7-amine scaffold is far more than a structural curiosity; it is a highly programmable module for drug discovery. By leveraging the 7-amine as a synthetic vector, researchers can systematically explore chemical space, optimizing for solubility, kinase hinge-binding, and cellular permeability. As demonstrated by recent successes in developing sub-micromolar mTOR inhibitors and novel anti-trypanosomal agents, the THQ core will continue to serve as a foundational element in the design of next-generation therapeutics.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Cancers (MDPI), 2025. URL:[Link]

  • Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign PLOS Neglected Tropical Diseases, 2012. URL:[Link]

Sources

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document elucidates the fundamental chemical and physical properties of the compound, including its molecular weight and structure. Furthermore, it outlines a representative synthetic pathway and standard analytical methodologies for its characterization. The guide also explores the therapeutic potential of the 1,2,3,4-tetrahydroquinoline scaffold, contextualizing the relevance of this specific molecule within the broader landscape of pharmaceutical research. This paper is intended for researchers, chemists, and professionals in the drug discovery and development sectors.

Introduction: The Significance of the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] This heterocyclic system is prevalent in numerous natural products and has been successfully incorporated into a variety of synthetic pharmaceuticals.[2] The therapeutic applications of tetrahydroquinoline derivatives are diverse, encompassing roles as antimalarial, antibacterial, antiviral, and antitumor agents.[1] Their mechanism of action is often attributed to their ability to modulate the activity of key biological targets. For instance, certain derivatives have been identified as potent inhibitors of NF-κB transcriptional activity, a pathway implicated in inflammatory diseases and cancer.[3] The development of novel synthetic routes, such as domino reactions, has made this versatile scaffold more accessible, enabling the exploration of new chemical space and the generation of libraries of compounds for screening and lead optimization.[4]

Physicochemical Properties and Structural Elucidation

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride is the hydrochloride salt of the parent amine, which enhances its stability and aqueous solubility, properties that are often desirable for pharmaceutical applications.

Quantitative Data Summary

The key physicochemical properties of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride are summarized in the table below for quick reference.

IdentifierValueSource
Molecular Weight 221.13 g/mol
Molecular Formula C₉H₁₄Cl₂N₂[5]
CAS Number 1309976-14-4[5]
Physical Form Solid[5]
Purity (Typical) ≥95%[5]
Storage Temperature Room Temperature[5]
Chemical Structure

The molecular structure consists of a tetrahydroquinoline core with an amine group substituted at the 7-position of the aromatic ring. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms.

Caption: Chemical structure of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride.

Synthetic Strategy and Experimental Protocol

The synthesis of 1,2,3,4-tetrahydroquinolines can be achieved through various methodologies, with domino reactions being a particularly efficient approach.[2][4] A common strategy involves the reduction of a nitro group on an appropriate precursor, followed by cyclization.

Proposed Synthetic Workflow

A plausible synthetic route to 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride starts from a substituted 2-nitrotoluene, which undergoes condensation and subsequent reductive cyclization.

G start Starting Material (e.g., 4-Methyl-3-nitroaniline) step1 Step 1: Acylation (e.g., with acryloyl chloride) start->step1 intermediate1 Intermediate A (N-(4-methyl-3-nitrophenyl)acrylamide) step1->intermediate1 step2 Step 2: Intramolecular Cyclization (e.g., Friedel-Crafts) intermediate1->step2 intermediate2 Intermediate B (7-Nitro-1,2,3,4-tetrahydroquinolin-4-one) step2->intermediate2 step3 Step 3: Reduction of Ketone and Nitro Group (e.g., Catalytic Hydrogenation) intermediate2->step3 product_base Free Base (1,2,3,4-Tetrahydroquinolin-7-amine) step3->product_base step4 Step 4: Salt Formation (Treatment with HCl) product_base->step4 final_product Final Product (1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride) step4->final_product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of the Free Base

This protocol describes a general method for the synthesis of 7-amino-1,2,3,4-tetrahydroquinoline, which can then be converted to the dihydrochloride salt.

Materials:

  • 7-Nitro-1,2,3,4-tetrahydroquinoline

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[6]

  • Wash the Celite pad with methanol.[6]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 1,2,3,4-Tetrahydroquinolin-7-amine.[6]

Experimental Protocol: Dihydrochloride Salt Formation

Materials:

  • Crude 1,2,3,4-Tetrahydroquinolin-7-amine

  • Ethanol or Diethyl ether

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

Procedure:

  • Dissolve the crude amine in a minimal amount of ethanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (2 equivalents) of hydrochloric acid.

  • Stir the mixture for a period to allow for complete precipitation of the dihydrochloride salt.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (e.g., diethyl ether).

  • Dry the product under vacuum to yield 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a series of analytical tests are required.

G sample Synthesized Compound hplc HPLC (Purity Assessment) sample->hplc ms Mass Spectrometry (MS) (Molecular Weight Confirmation) sample->ms nmr NMR Spectroscopy (¹H and ¹³C for Structural Elucidation) sample->nmr ftir FTIR Spectroscopy (Functional Group Analysis) sample->ftir result Characterized Compound (Identity and Purity Confirmed) hplc->result ms->result nmr->result ftir->result

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique to determine the purity of the final compound.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

  • Detection: UV detection at a suitable wavelength determined by UV-Vis spectroscopy.[7]

  • Expected Outcome: A major peak corresponding to the desired product, with the area of this peak relative to the total peak area indicating the purity.

Applications in Research and Drug Development

The 1,2,3,4-tetrahydroquinoline scaffold is of significant interest due to its presence in a wide range of biologically active molecules.[3] Derivatives of this structure have been investigated for various therapeutic applications.

  • Anticancer Activity: Several 1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[3] Their mechanism of action can involve the inhibition of pathways crucial for cancer cell proliferation and survival, such as the NF-κB signaling pathway.[3]

  • Neurodegenerative Diseases: The related 1,2,3,4-tetrahydroisoquinoline scaffold has been explored for the development of drugs to treat Alzheimer's disease, for example, as acetylcholinesterase inhibitors.[8] This suggests that the tetrahydroquinoline core could also be a valuable starting point for the design of novel therapeutics for neurodegenerative disorders.

  • Antimicrobial and Antiviral Agents: The broad biological activity of tetrahydroquinolines includes potential as antimalarial, antibacterial, and antiviral agents.[1]

Safety and Handling

As with any chemical reagent, 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[5]

Conclusion

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride is a compound with a molecular weight of 221.13 g/mol that belongs to a class of molecules with significant therapeutic potential. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and standard analytical procedures for its characterization. The diverse biological activities associated with the 1,2,3,4-tetrahydroquinoline scaffold make this and related compounds valuable tools for researchers in the ongoing quest for novel and effective therapeutic agents.

References

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 125-151. [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 125-151. [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-amine. [Link]

  • Razak, M. A. J. A., & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology, 14(4), 1784-1790. [Link]

  • Google Patents.
  • Jo, H., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(4), 487. [Link]

  • Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Zhang, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758. [Link]

Sources

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, properties, and medicinal chemistry applications of 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride .

Executive Summary

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride (CAS: 1309976-14-4 for 2HCl) is a bicyclic heterocyclic building block characterized by a fused benzene and piperidine ring system. Distinguished by two distinct nitrogen functionalities—a secondary aliphatic amine at position 1 and a primary aromatic amine at position 7—this compound serves as a "privileged scaffold" in drug discovery. Its unique geometry allows for orthogonal functionalization, making it a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and epigenetic modulators.

Chemical Identity & Nomenclature

Precise identification is paramount for regulatory compliance and database searching. The compound exists as a free base but is most commonly stored and handled as the hydrochloride or dihydrochloride salt to enhance stability and water solubility.

Table 1: Chemical Identifiers
PropertyDetail
IUPAC Name 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride
Common Synonyms 7-Amino-1,2,3,4-tetrahydroquinoline HCl; 1,2,3,4-Tetrahydro-7-quinolinamine HCl
CAS Number (Free Base) 153856-89-4
CAS Number (2HCl Salt) 1309976-14-4
Molecular Formula C₉H₁₂N₂[1][2][3][4][5][6][7][8] · xHCl (typically x=1 or 2)
Molecular Weight 148.21 g/mol (Free Base); ~221.13 g/mol (Dihydrochloride)
SMILES C1CC2=C(C=C(C=C2)N)NC1.Cl
InChIKey CZAYWDWODUYEQE-UHFFFAOYSA-N (Free Base)

Structural Analysis & Physicochemical Properties

The molecule features a semi-rigid structure. The alicyclic ring (positions 1-4) adopts a half-chair conformation, while the aromatic ring remains planar. This distinct topology differentiates it from the fully aromatic quinoline or the isomeric tetrahydroisoquinoline.

Key Physicochemical Parameters[3][9][10][11]
  • Basicity (pKa): The molecule is diprotic.

    • N1 (Secondary Amine): Predicted pKa ~10.5 (Typical of cyclic secondary amines).

    • N7 (Aniline): Predicted pKa ~4.5 (Typical of electron-rich anilines).

  • Solubility: The hydrochloride salt is highly soluble in water (>50 mg/mL) and DMSO, sparingly soluble in dichloromethane.

  • Electronic Character: The N1 nitrogen is an electron-donating group (EDG) that activates the aromatic ring, making the C6 and C8 positions susceptible to electrophilic aromatic substitution if not protected.

Synthetic Pathways

Synthesis of 1,2,3,4-tetrahydroquinolin-7-amine generally proceeds via reduction of oxidized precursors. Two primary validated routes are employed depending on starting material availability.

Method A: Selective Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline

This is the preferred laboratory route due to the commercial availability of the nitro precursor and the high chemoselectivity of the reduction.

  • Starting Material: 7-Nitro-1,2,3,4-tetrahydroquinoline (CAS: 30450-62-5).[2]

  • Reagents: H₂ (1 atm), 10% Pd/C catalyst, Methanol.

  • Conditions: Stir at room temperature for 4–6 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate. Treat with HCl/dioxane to precipitate the salt.

  • Yield: Typically >90%.

Method B: Hydrogenation of Quinolin-7-amine

This route reduces the pyridine ring of the parent quinoline. It requires harsher conditions and may result in over-reduction or partial reduction mixtures if not carefully controlled.

  • Starting Material: Quinolin-7-amine.[6]

  • Reagents: H₂ (50 psi), PtO₂ (Adams' catalyst) or Raney Nickel, Acetic Acid.

  • Mechanism: The pyridine ring is more susceptible to reduction than the benzene ring under acidic hydrogenation conditions.

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and the relationship between precursors.

SynthesisPathways Quinoline7 Quinolin-7-amine (Aromatic Precursor) Target 1,2,3,4-Tetrahydroquinolin- 7-amine HCl (Target Scaffold) Quinoline7->Target H2, PtO2, AcOH (Ring Reduction) NitroTHQ 7-Nitro-1,2,3,4- tetrahydroquinoline (Nitro Precursor) NitroTHQ->Target H2, Pd/C, MeOH (Nitro Reduction)

Figure 1: Primary synthetic pathways yielding the 7-amino-tetrahydroquinoline scaffold.

Applications in Medicinal Chemistry

This compound is a versatile "bifunctional" scaffold.[8][9] The distinct reactivity of the two nitrogen atoms allows medicinal chemists to build complex libraries via sequential functionalization.

Orthogonal Functionalization Strategy
  • N7 (Aniline): Reacts readily with acyl chlorides, isocyanates, or sulfonyl chlorides to form amides, ureas, or sulfonamides. It is often the "warhead" attachment point or the hinge-binding motif in kinase inhibitors.

  • N1 (Secondary Amine): Can be alkylated, arylated (Buchwald-Hartwig), or acylated. This position often modulates pharmacokinetic properties (solubility, permeability) or contacts solvent-exposed regions of the target protein.

Therapeutic Areas
  • Kinase Inhibitors: The tetrahydroquinoline core mimics the adenine ring of ATP. The 7-amino group often forms hydrogen bonds with the hinge region of kinases (e.g., CDK, Aurora kinases).

  • GPCR Ligands: Tetrahydroquinolines are bioisosteres of tetrahydroisoquinolines, widely used in targeting Dopamine (D2/D3) and Serotonin (5-HT) receptors for antipsychotic and antidepressant drug discovery.

  • Epigenetics: Used as a "cap" group in Histone Deacetylase (HDAC) inhibitors, connecting to the zinc-binding group via a linker.

Visualization of Pharmacophore Potential

Pharmacophore Core Tetrahydroquinoline Core N1 N1 Position (Secondary Amine) Solvent Interaction Core->N1 N7 N7 Position (Primary Aniline) H-Bond Donor/Acceptor Core->N7 Ring Aromatic Ring Pi-Pi Stacking Core->Ring

Figure 2: Pharmacophore mapping of the 1,2,3,4-tetrahydroquinolin-7-amine scaffold.

Handling and Stability

  • Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: The free base is prone to oxidation (darkening) upon exposure to air, forming quinoline derivatives. The hydrochloride salt is significantly more stable.

  • Safety: Irritant to eyes, respiratory system, and skin.[10] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Sigma-Aldrich. 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride Product Page. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11586323 (Isomer Reference). PubChem.[3][9][11] Link

  • Sridharan, V., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines using Domino Reactions. Molecules, 2011. Link

  • ChemicalBook. 7-Amino-1,2,3,4-tetrahydroquinoline CAS Database. Link

  • LookChem. 7-Nitro-1,2,3,4-tetrahydroquinoline Properties and Suppliers. Link

Sources

Biological Activity of 7-Amino-Tetrahydroquinoline Derivatives: A Technical Guide to Target Engagement and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 7-Amino-THQ Privileged Scaffold

In contemporary medicinal chemistry, the search for "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 7-Amino-1,2,3,4-tetrahydroquinoline (7-amino-THQ, CAS: 153856-89-4) [1] represents one such highly versatile bicyclic heterocyclic building block.

Unlike its fully aromatic quinoline counterparts, the partially saturated tetrahydroquinoline ring offers a unique blend of conformational flexibility and structural rigidity. The saturated ring portion introduces sp3-hybridized carbons, enhancing the three-dimensionality (Fsp3) of the molecule, which correlates strongly with improved clinical success rates. Crucially, the primary amine at the 7-position allows for straightforward synthetic vectorization (e.g., via amide coupling or reductive amination) to probe deep hydrophobic pockets or hydrogen-bond networks within target proteins[1].

This whitepaper details the biological activities of 7-amino-THQ derivatives, focusing on their proven efficacy as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, neuronal Nitric Oxide Synthase (nNOS) inhibitors, and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

Primary Biological Targets & Mechanisms of Action

TRPV1 Antagonism for Chronic Inflammatory Pain

The TRPV1 receptor is a non-selective ligand-gated cation channel expressed predominantly on sensory neurons. It is activated by noxious stimuli such as heat (>43°C), low pH, and capsaicin. High-throughput screening (HTS) campaigns have successfully identified 7-amino-THQ-derived amides as highly potent, competitive antagonists of TRPV1[2].

Mechanistic Rationale: By competitively binding to the intracellular vanilloid-binding pocket of TRPV1, 7-amino-THQ amides lock the channel in a closed state, preventing calcium (Ca2+) influx and subsequent membrane depolarization. This mechanism effectively silences the nociceptive signaling pathway, offering a non-opioid, non-NSAID therapeutic avenue for chronic inflammatory pain conditions like osteoarthritis[2].

TRPV1_Signaling Noxious Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Receptor (Sensory Neurons) Noxious->TRPV1 Activates CaInflux Calcium (Ca2+) Influx TRPV1->CaInflux Channel Opens Depolarization Membrane Depolarization & Action Potential CaInflux->Depolarization Pain Pain Sensation (Nociception) Depolarization->Pain THQ 7-amino-THQ Derivative (Competitive Antagonist) THQ->TRPV1 Blocks

Caption: TRPV1 receptor signaling pathway and the competitive antagonistic block by 7-amino-THQ derivatives.

Selective nNOS Inhibition for Neuroprotection

Nitric Oxide (NO) is a critical signaling molecule, but its overproduction by neuronal Nitric Oxide Synthase (nNOS) is heavily implicated in neurodegenerative diseases and neuropathic pain. 7-amino-THQ derivatives have been engineered to selectively inhibit nNOS over its endothelial (eNOS) and inducible (iNOS) isoforms[3].

Mechanistic Rationale: The 7-amino-THQ core mimics the natural substrate (L-arginine) or cofactor interactions within the nNOS active site. The rigid bicyclic system precisely orients basic substituents to interact with the heme-propionate residues of nNOS, achieving high selectivity and preventing the cardiovascular side effects associated with eNOS inhibition[3].

EGFR Kinase Inhibition in Oncology

In oncology, the 7-amino-THQ scaffold has been utilized to design Epidermal Growth Factor Receptor (EGFR) inhibitors[4]. The secondary amine of the tetrahydroquinoline ring acts as a critical hydrogen bond donor to the hinge region of the kinase domain (typically interacting with Met793), while the 7-amino substituent is extended into the solvent-exposed region or the hydrophobic pocket to modulate pharmacokinetic properties and target mutant variants[4].

Quantitative Data & Target Summary

To facilitate cross-target comparison, the following table summarizes the typical pharmacological profiles of optimized 7-amino-THQ derivatives across their primary indications.

Biological TargetPrimary IndicationMechanism of ActionTypical IC₅₀ RangeKey Physicochemical Requirement
TRPV1 Osteoarthritis / PainCompetitive Antagonist10 – 150 nMHigh lipophilicity (LogP 3.5 – 5.0)
nNOS Neuropathic PainSelective Enzyme Inhibitor50 – 300 nMBasic amine for heme interaction
EGFR Non-Small Cell Lung CancerATP-Competitive Kinase Inhibitor1 – 50 nMStrict H-bond donor/acceptor balance

Experimental Methodologies: Self-Validating Protocols

As researchers, we must ensure our assay cascades are robust, reproducible, and internally validated. Below are the definitive protocols for evaluating the biological activity of 7-amino-THQ derivatives.

In Vitro Target Engagement: FLIPR Calcium Flux Assay (TRPV1)

Causality: Because TRPV1 is a calcium-permeable ion channel, measuring intracellular calcium transients is the most direct, physiologically relevant method to quantify antagonist potency. We utilize the Fluorometric Imaging Plate Reader (FLIPR) for real-time kinetic analysis.

Step-by-Step Protocol:

  • Cell Preparation: Seed CHO cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition (Antagonist Phase): Add 10 µL of the 7-amino-THQ derivative (serially diluted in DMSO, final DMSO concentration <1%) using an automated liquid handler. Incubate for 15 minutes.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject capsaicin (at its EC₈₀ concentration, typically ~30 nM) and record fluorescence continuously for 3 minutes.

  • Data Validation (Self-Validating System):

    • Positive Control: Capsaicin alone (Maximum signal).

    • Negative Control: Buffer only (Minimum signal).

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5 , ensuring the signal window is robust enough to accurately determine IC₅₀ values.

In Vivo Efficacy: Freund's Complete Adjuvant (FCA) Pain Model

Causality: To bridge in vitro potency to clinical relevance, we must assess the compound's ability to cross biological barriers (DMPK) and exert efficacy in a living system. The FCA model induces localized inflammation mimicking osteoarthritis, leading to measurable mechanical allodynia.

Step-by-Step Protocol:

  • Disease Induction: Inject 50 µL of FCA intra-articularly into the right knee joint of male Sprague-Dawley rats. Allow 24 hours for the development of hyperalgesia and allodynia.

  • Baseline Measurement: Assess mechanical allodynia using von Frey filaments applied to the plantar surface of the ipsilateral hind paw. Record the paw withdrawal threshold (PWT).

  • Dosing: Administer the optimized 7-amino-THQ lead compound via oral gavage (PO) formulated in a suitable vehicle (e.g., 0.5% Methylcellulose).

  • Efficacy Readout: Measure PWT at 1, 2, 4, and 24 hours post-dose. A significant increase in PWT compared to the vehicle-treated group indicates successful in vivo target engagement and pain reversal.

Workflow Synthesis 1. Library Synthesis (7-amino-THQ Amides) HTS 2. HTS FLIPR Assay (Ca2+ Flux) Synthesis->HTS Hit 3. Hit Identification (IC50 < 1 µM) HTS->Hit Z' > 0.5 SAR 4. SAR Optimization (Lipophilicity, DMPK) Hit->SAR InVivo 5. In Vivo Efficacy (FCA Pain Model) SAR->InVivo Optimized DMPK Candidate 6. Lead Candidate Selection InVivo->Candidate Efficacy Confirmed

Caption: Hit-to-lead experimental workflow for 7-amino-THQ derivatives targeting chronic inflammatory pain.

Conclusion & Future Perspectives

The 7-amino-1,2,3,4-tetrahydroquinoline framework is a highly privileged scaffold that has yielded potent modulators for a variety of challenging biological targets. By leveraging the specific vectorization afforded by the 7-amino position, medicinal chemists can fine-tune the physicochemical properties of these molecules to achieve exquisite selectivity for targets ranging from TRPV1[2] to nNOS[3] and EGFR[4]. Future drug development efforts will likely focus on utilizing this scaffold in targeted protein degradation (PROTACs), where the 7-amino group can serve as an ideal, synthetically accessible attachment point for E3 ligase linkers.

References

  • Guidechem. "7-Amino-1,2,3,4-tetrahydroquinoline 153856-89-4 wiki".
  • Portico / GlaxoSmithKline. "Posters - Journals on Portico: Novel Small Molecule Amide Antagonists of TRPV1".
  • Google Patents. "CN101679397A - Quinolone and tetrahydroquinoline and related compounds having nos inhibitory activity".
  • Googleapis / US Patent Office. "US Patent 8,153,643 B2 - EGFR Inhibitors".

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A Senior Application Scientist's Guide to the Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the 7-Amino-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of natural products and pharmacologically active agents.[1] Its rigid, three-dimensional structure provides a valuable framework for orienting functional groups to interact with biological targets. The introduction of an amino group at the 7-position unlocks a critical vector for synthetic diversification, serving as a key intermediate in the development of novel therapeutics, from antiarrhythmic drugs to agents for treating HIV and Alzheimer's disease.[1][2]

The conversion of the synthetically accessible 7-nitro-1,2,3,4-tetrahydroquinoline to its corresponding 7-amino derivative is, therefore, a cornerstone transformation. The choice of reductive methodology is not a trivial decision; it dictates yield, purity, scalability, and, most critically, compatibility with other functional groups that may be present on the molecule. This guide provides an in-depth analysis of the principal methodologies for this reduction, grounded in mechanistic understanding and practical, field-proven protocols.

Mechanistic Underpinnings of Nitro Group Reduction

The transformation of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a comprehensive six-electron reduction.[3] While the specific electron and proton transfer steps vary with the chosen reagent, the process invariably proceeds through a series of intermediates. The most commonly accepted direct hydrogenation pathway involves the initial reduction of the nitro group to a nitroso intermediate (Ar-N=O), followed by further reduction to a hydroxylamine (Ar-NHOH), which is finally converted to the target amine.[3][4]

G cluster_main General Nitro Reduction Pathway Start 7-Nitro-1,2,3,4-tetrahydroquinoline (Ar-NO₂) Nitroso 7-Nitroso Intermediate (Ar-N=O) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine 7-Hydroxylamino Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ End 7-Amino-1,2,3,4-tetrahydroquinoline (Ar-NH₂) Hydroxylamine->End +2e⁻, +2H⁺

Caption: General mechanistic pathway for nitro group reduction.

Core Reduction Methodologies: A Comparative Analysis

The selection of a reduction protocol is governed by factors including chemoselectivity, cost, safety, and scale. We will explore three primary classes of reactions proven effective for this transformation.

Catalytic Hydrogenation: The Workhorse Method

This is one of the most efficient and clean methods for nitro group reduction, utilizing a heterogeneous catalyst and a hydrogen source to produce the amine with water as the only benign byproduct.[5]

Expertise & Experience: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a highly active and common choice for reducing aromatic nitro groups.[6] However, for substrates containing sensitive functionalities, such as aryl halides, Raney Nickel is often preferred as it is less prone to causing dehalogenation.[6][7] The hydrogen source can be molecular hydrogen (H₂) gas, which is highly effective but requires specialized pressure equipment, or a transfer hydrogenation reagent like hydrazine hydrate or formic acid, which can be more convenient for standard laboratory setups.[8][9]

Trustworthiness: The protocol is highly reliable and scalable. The primary validation step is monitoring the consumption of hydrogen gas (if applicable) and analyzing reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

G cluster_workflow Workflow: Catalytic Hydrogenation Setup 1. Dissolve Substrate in Solvent (e.g., EtOH/MeOH) Catalyst 2. Add Catalyst (e.g., 5-10 mol% Pd/C or Raney Ni) under Inert Atmosphere Setup->Catalyst Hydrogenate 3. Introduce H₂ Source (H₂ gas balloon/pressure vessel or transfer agent) Catalyst->Hydrogenate Monitor 4. Stir Vigorously & Monitor by TLC/LC-MS Hydrogenate->Monitor Filter 5. Filter through Celite to Remove Catalyst Monitor->Filter Concentrate 6. Concentrate Filtrate to Yield Crude Product Filter->Concentrate

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Vessel Preparation: To a hydrogenation flask or a suitable round-bottom flask, add 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

  • Inerting: Place the flask under an inert atmosphere by flushing with nitrogen or argon.[3]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% by weight of the substrate) to the stirred solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with H₂ three times to ensure an H₂ atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. Reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the H₂ atmosphere and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-amino-1,2,3,4-tetrahydroquinoline, which can be purified further if necessary.

Metal-Mediated Reductions: Chemoselective & Reliable

The use of easily oxidized metals in acidic or neutral media is a classical and highly dependable method for nitro group reduction.[3][8] Common metals include iron (Fe), tin(II) chloride (SnCl₂), and zinc (Zn).[6]

Expertise & Experience: These methods are prized for their excellent chemoselectivity. They can often reduce a nitro group in the presence of other sensitive functionalities like esters, ketones, or nitriles, which might be susceptible to catalytic hydrogenation.[10] The mechanism involves a series of single-electron transfers (SET) from the metal surface to the nitro group, with subsequent protonation by the medium.[3] Using iron powder with ammonium chloride in an ethanol/water solvent system is a particularly mild and effective variant, avoiding the harsh acidity of concentrated HCl.[3][11] Tin(II) chloride is another excellent mild reagent, often used in alcoholic solvents.[6][8]

Trustworthiness: The reaction is self-validating through clear visual cues (the reaction is often vigorous initially) and standard chromatographic monitoring. The work-up is straightforward, involving the removal of metal salts by filtration.

Experimental Protocol: Reduction using Iron and Ammonium Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: To the stirred mixture, add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq).[3]

  • Heating: Heat the reaction mixture to reflux. The reaction can be vigorous at the start. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron powder and iron salts.[3]

  • Extraction: Wash the filter cake thoroughly with ethanol or ethyl acetate. Remove the organic solvent from the filtrate under reduced pressure. The remaining aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Sodium Dithionite: A Mild & Economical Alternative

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, safe, and versatile reducing agent for aromatic nitro compounds.[12][13]

Expertise & Experience: Sodium dithionite's reducing power comes from the sulfur dioxide radical anion (•SO₂⁻), which is the active species in solution.[14] Its primary advantage is its mildness and compatibility with protic solvents like water. However, aqueous solutions of dithionite are unstable and must be prepared fresh just before use.[14] For substrates with poor water solubility, a two-phase system (e.g., dichloromethane-water) with a phase-transfer catalyst can be employed to facilitate the reaction.[15][16]

Trustworthiness: The protocol's validity rests on using fresh, high-quality sodium dithionite (a white powder; yellowing indicates decomposition) and monitoring the reaction to completion.[14] The work-up is typically a simple aqueous extraction.

Experimental Protocol: Reduction using Sodium Dithionite

  • Dissolution: Dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water or DMF and water.[14]

  • Reductant Preparation: In a separate flask, prepare a fresh solution of sodium dithionite (4-5 eq) in deoxygenated water.[14]

  • Addition: Under an inert atmosphere (e.g., nitrogen), slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The addition may be exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 35-50°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-amino-1,2,3,4-tetrahydroquinoline.

At-a-Glance Comparison of Reduction Methodologies

Methodology Reagents/Catalyst Typical Conditions Advantages Disadvantages/Limitations
Catalytic Hydrogenation H₂ gas or transfer agent; Pd/C, PtO₂, Raney Ni[6][7]Room temp to moderate heat; atmospheric to high pressureHigh efficiency, clean (water byproduct), scalableRequires specialized pressure equipment for H₂ gas; may reduce other functional groups (e.g., alkenes, carbonyls); risk of dehalogenation with Pd/C.[6]
Metal-Mediated Reduction Fe, SnCl₂, Zn[6][8]Acidic (HCl) or neutral (NH₄Cl) media; often requires heatExcellent chemoselectivity, inexpensive reagents (Fe, Zn), reliableStoichiometric amounts of metal required, generates metal waste, work-up can be cumbersome.[10]
Sodium Dithionite Na₂S₂O₄[12]Aqueous or biphasic systems; room temp to moderate heatInexpensive, safe, mild conditions, metal-free[14]Reagent is unstable in solution and must be used fresh; may require phase-transfer catalyst for nonpolar substrates.[14][15]

Conclusion: A Strategic Choice

The reduction of 7-nitro-1,2,3,4-tetrahydroquinoline is a critical step in synthesizing valuable pharmaceutical intermediates. There is no single "best" method; the optimal choice is dictated by the specific needs of the synthetic campaign.

  • For clean, high-yielding conversions on substrates without sensitive functional groups, catalytic hydrogenation is often the method of choice.

  • When chemoselectivity is paramount and other reducible groups must be preserved, classical metal-mediated reductions with reagents like iron or tin(II) chloride offer unparalleled reliability.

  • For a mild, economical, and metal-free option, particularly on smaller scales, sodium dithionite provides an excellent alternative.

A thorough understanding of the causality behind each method empowers the research scientist to make strategic, informed decisions, ensuring the efficient and successful synthesis of 7-amino-1,2,3,4-tetrahydroquinoline for downstream applications in drug discovery and development.

References

  • Nitro Reduction - Common Conditions . Organic Chemistry Portal. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . Master Organic Chemistry. [Link]

  • Sodium Hydrosulfite, Sodium Dithionite . Organic Chemistry Portal. [Link]

  • Sodium Dithionite Reduction of Nitroarenes . Scribd. [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis . ResearchGate. [Link]

  • Reduction of nitro compounds . Wikipedia. [Link]

  • Advancement in methodologies for reduction of nitroarenes . RSC Publishing. [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines . Thieme Chemistry. [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) . WordPress. [Link]

  • Nitro Reduction - SnCl2 . Common Organic Chemistry. [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source . Preprints.org. [Link]

  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy . ACS Publications. [Link]

  • The reduction of aromatic nitro compounds with anhydrous stannous chloride . Digital Commons @ NJIT. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation . SciSpace by Typeset. [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... . ResearchGate. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives: . askIITians. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis . MDPI. [Link]

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts . ACS Publications. [Link]

  • Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High . OSTI.GOV. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . PMC. [Link]

  • Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. II. Aromatic Nitro Compounds to Intermediate Products . ACS Publications. [Link]

  • Synthesis of tetrahydroquinolines . Organic Chemistry Portal. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . RSC Publishing. [Link]

  • US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • method 8091 nitroaromatics and cyclic ketones by gas chromatography . EPA. [Link]

  • Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles . PMC. [Link]

  • ANALYTICAL METHODS . ATSDR. [Link]

  • Reagent Friday: Raney Nickel . Master Organic Chemistry. [Link]

  • Enantioselective Flow Synthesis of a Tetrahydroquinoline SERM Enabled by Immobilized Chiral Phosphoric Acid Catalysis and Diboronic Acid Mediated Selective Nitro Reduction . ResearchGate. [Link]

  • Synthesis of 7-Amino-1,2,3,4-tetrahydroacridine-9-carboxylic Acid and Its Derivatives. Reductionof Nitro Compounds under Alkaline Conditions . Scilit. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . MDPI. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction . MDPI. [Link]

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor . PMC. [Link]

  • A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts: Kinetic and Mechanistic Studies . ResearchGate. [Link]

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water . PubMed. [Link]

  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst . RSC Publishing. [Link]

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Methodological & Application

Application Note: One-Pot Synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine Hydrochloride from 7-Nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Heterocyclic Dearomatization, Chemoselective Reduction, and API Intermediate Synthesis

Introduction & Mechanistic Rationale

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core building block for kinase inhibitors, RORγ inverse agonists, and other therapeutic agents[1]. The synthesis of 1,2,3,4-tetrahydroquinolin-7-amine hydrochloride directly from 7-nitroquinoline presents a unique synthetic challenge: it requires a dual-reduction process that simultaneously addresses an easily reducible aromatic nitro group and a highly stable, aromatic pyridine ring[2],[3].

As a Senior Application Scientist, designing this protocol requires moving beyond simple reagent mixing to understanding the causality of the reaction conditions :

  • Thermodynamic vs. Kinetic Reduction: The nitro group is highly susceptible to catalytic hydrogenation and rapidly reduces to an aniline derivative under mild conditions[4]. However, the pyridine ring of the quinoline core is kinetically stable due to its aromatic resonance[5].

  • Acid-Mediated Dearomatization: To force the reduction of the pyridine ring, the reaction must be conducted in a strongly acidic medium (e.g., methanolic HCl). Protonation of the quinoline nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heterocycle, disrupting its aromaticity and activating it toward hydride addition via the Palladium catalyst[6].

  • In-Situ Stabilization: The addition of hydrochloric acid serves a dual purpose. It not only catalyzes the dearomatization but also immediately traps the resulting electron-rich primary and secondary amines as their hydrochloride salts. This prevents oxidative degradation (air sensitivity) and facilitates direct isolation via precipitation[7].

Experimental Workflow

The following diagram maps the logical progression of the one-pot reduction and subsequent salt isolation.

G SM 7-Nitroquinoline Hydro Hydrogenation (H2, Pd/C, 50 psi) SM->Hydro Reduction Acid Acidic Medium (MeOH / HCl) Acid->Hydro Ring Activation Int 1,2,3,4-Tetrahydroquinolin- 7-amine Hydro->Int Full Dearomatization Salt Salt Formation (Et2O / HCl) Int->Salt Protonation Prod Hydrochloride Salt Salt->Prod Precipitation

Workflow for one-pot reduction and salt formation of 1,2,3,4-tetrahydroquinolin-7-amine.

Materials & Reagents

Note: Use anhydrous solvents to prevent catalyst deactivation and ensure optimal salt crystallization.

ReagentMW ( g/mol )EquivalentsAmountFunction
7-Nitroquinoline 174.161.01.74 g (10.0 mmol)Starting Material
Palladium on Carbon (10 wt%) N/A10 wt%174 mgHydrogenation Catalyst
Methanol (Anhydrous) 32.04Solvent50 mLProtic Solvent
Hydrochloric Acid (37% aq) 36.463.02.5 mLRing Activator / Salt Former
Hydrogen Gas 2.025.0 (Theory)50 psiReducing Agent
Diethyl Ether (Cold) 74.12Anti-solvent50 mLPrecipitation Agent

Step-by-Step Protocol

Phase 1: Reaction Setup & Self-Validation

This protocol is designed as a self-validating system . The reduction of the nitro group requires 3 equivalents of


, and the dearomatization of the pyridine ring requires 2 equivalents. By conducting the reaction in a sealed Parr hydrogenator equipped with a pressure gauge, the exact pressure drop can be calculated using the ideal gas law. A plateau in pressure drop precisely at the calculated 5-equivalent mark confirms complete dual-reduction without the need for intermediate sampling.
  • Substrate Solubilization: In a 250 mL heavy-walled Parr hydrogenation bottle, dissolve 7-nitroquinoline (1.74 g, 10.0 mmol) in 50 mL of anhydrous methanol.

  • Acidification: Slowly add 2.5 mL of concentrated HCl (approx. 30 mmol) dropwise to the stirring solution. Causality: The 3.0 equivalents of acid ensure full protonation of the starting material, acting as the thermodynamic driver for ring reduction, while leaving enough acid to form the final diamine dihydrochloride salt.

  • Catalyst Addition: Purge the vessel with Nitrogen (

    
    ) for 5 minutes. Carefully add 174 mg of 10% Pd/C under a continuous nitrogen blanket. Warning: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.
    
  • Hydrogenation: Seal the vessel, purge with

    
     (3x), and then purge with 
    
    
    
    (3x). Pressurize the vessel to 50 psi with
    
    
    gas[6].
  • Agitation & Monitoring: Agitate the mixture vigorously at room temperature (20–25 °C) for 12–16 hours. Monitor the pressure gauge; the reaction is deemed complete when hydrogen uptake ceases and the pressure stabilizes.

Phase 2: Workup & Isolation
  • Quenching: Vent the remaining

    
     gas safely into a fume hood exhaust and purge the vessel thoroughly with 
    
    
    
    (3x).
  • Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol. Do not let the Celite pad dry out completely to prevent catalyst ignition.

  • Concentration: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) until a thick, viscous syrup is obtained.

  • Crystallization: Submerge the flask in an ice bath. Vigorously stir the syrup while slowly adding 50 mL of ice-cold diethyl ether. The sudden change in solvent polarity will force the 1,2,3,4-tetrahydroquinolin-7-amine hydrochloride to precipitate as an off-white to pale pink crystalline solid.

  • Collection: Collect the solid via vacuum filtration (Buchner funnel), wash with an additional 15 mL of cold diethyl ether, and dry under high vacuum at 40 °C for 4 hours to yield the target API intermediate.

Analytical Characterization

To verify the structural integrity and purity of the synthesized salt, the following analytical data should be expected[1]:

TechniqueKey Signals / Data PointsStructural Assignment

H NMR (DMSO-

)

10.50 (br s, 3H), 9.80 (br s, 2H)
Primary ammonium (C7) and secondary ammonium (N1) protons

H NMR (DMSO-

)

7.05 (d, 1H), 6.85 (d, 1H), 6.70 (dd, 1H)
Aromatic protons (C5, C6, C8)

H NMR (DMSO-

)

3.25 (t, 2H), 2.70 (t, 2H), 1.85 (m, 2H)
Saturated piperidine ring aliphatic protons (C2, C4, C3)
LC-MS (ESI+)

= 149.10

Molecular ion of the free base (

)

Troubleshooting & Optimization

Observation / IssueMechanistic CauseRecommended Solution
Incomplete Reduction (LC-MS shows

145)
The nitro group reduced to an amine, but the pyridine ring remains intact (7-aminoquinoline formed).Ensure

3.0 eq of HCl is present. If the ring remains stubborn, increase

pressure to 70 psi or switch catalyst to Adams' Catalyst (

).
Catalyst Poisoning (No

uptake)
Trace sulfur or heavy metal impurities in the commercial 7-nitroquinoline starting material deactivated the Pd/C.Pre-purify the 7-nitroquinoline via recrystallization (ethanol/water) or silica plug before subjecting it to hydrogenation.
Product Oiling Out Excess methanol or water prevented proper crystallization upon ether addition.Ensure the crude mixture is concentrated to a near-dry syrup before trituration. Use strictly anhydrous ether.

References

  • 1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine - Benchchem.

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - NIH PubMed Central (PMC).

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - European Journal of Organic Chemistry (via ResearchGate).

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Application Notes and Protocols for the Reductive Amination of 7-Amino-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Substituted Tetrahydroquinolines

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure serves as a versatile template for the design of therapeutic agents targeting a wide array of biological targets, including but not limited to cancer, neurodegenerative disorders, and infectious diseases.[1] The functionalization of the THQ core, particularly at the nitrogen atom, allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1] Among the various positions for substitution, the 7-amino group of 7-amino-tetrahydroquinoline offers a key vector for chemical diversification. Reductive amination stands out as a robust and highly versatile method for the N-alkylation of this primary aromatic amine, enabling the synthesis of diverse libraries of N-substituted 7-amino-tetrahydroquinoline derivatives.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of 7-amino-tetrahydroquinoline. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols using various reducing agents, and discusses the critical parameters that ensure successful and reproducible outcomes.

The Power of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis.[2] The reaction proceeds through a two-step sequence: the initial formation of an imine or iminium ion from the condensation of an amine with a carbonyl compound (an aldehyde or ketone), followed by the immediate reduction of this intermediate to the corresponding secondary or tertiary amine.[2][3] A key advantage of modern reductive amination protocols is the ability to perform both steps in a single reaction vessel ("one-pot"), which enhances efficiency and minimizes waste.[2]

The general workflow for the reductive amination of 7-amino-tetrahydroquinoline is depicted below:

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Reaction Vessel 7-Amino-THQ 7-Amino-THQ Imine_Formation Imine Formation 7-Amino-THQ->Imine_Formation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Imine_Formation Reduction Reduction Imine_Formation->Reduction in situ Product N-Substituted 7-Amino-THQ Reduction->Product Reducing_Agent Reducing Agent Reducing_Agent->Reduction

Caption: General workflow of the one-pot reductive amination of 7-amino-tetrahydroquinoline.

The success of a reductive amination hinges on the careful selection of the reducing agent. The ideal reagent should selectively reduce the imine or iminium ion intermediate in the presence of the starting carbonyl compound. Several reducing agents have been developed to meet this requirement, each with its own set of advantages and optimal reaction conditions.

Mechanistic Insights: Understanding the "Why"

The reductive amination process begins with the nucleophilic attack of the primary amino group of 7-amino-tetrahydroquinoline on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine.[2] In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. The chosen reducing agent, typically a hydride donor, then delivers a hydride to the carbon of the C=N bond, yielding the final N-alkylated amine product.[4][5]

The mechanism can be visualized as follows:

Reductive_Amination_Mechanism Amine 7-Amino-THQ (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde/Ketone (R'C=O) Carbonyl->Hemiaminal Imine Imine Intermediate (R-N=CR'R'') Hemiaminal->Imine H2O H2O Hemiaminal->H2O Iminium Iminium Ion (R-N+H=CR'R'') Imine->Iminium + H+ Iminium->Imine - H+ Product N-Substituted Amine (R-NH-CHR'R'') Iminium->Product H_plus H+ Hydride Hydride (H-) Hydride->Product Reduction

Caption: Simplified mechanism of reductive amination.

Recommended Protocols and Experimental Choices

The choice of reducing agent is paramount and dictates the specific reaction conditions. Below are detailed protocols for the reductive amination of 7-amino-tetrahydroquinoline using three commonly employed and highly effective reducing agents.

Protocol 1: Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Mild and Selective Workhorse

Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations due to its mild nature, excellent selectivity for imines over carbonyls, and broad functional group tolerance.[6][7][8] It is particularly effective in one-pot procedures.[6]

Rationale for Reagent Selection:

  • Selectivity: NaBH(OAc)₃ is less reactive than other borohydrides, allowing it to coexist with aldehydes and ketones in the reaction mixture without significant reduction of the starting carbonyl compound.[8]

  • Mild Conditions: The reaction can be performed at room temperature and under neutral or weakly acidic conditions, preserving sensitive functional groups.[7]

  • Safety: It is a safer alternative to sodium cyanoborohydride as it does not generate toxic cyanide byproducts.[6]

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-amino-tetrahydroquinoline (1.0 equiv.).

  • Solvent Addition: Dissolve the amine in a suitable aprotic solvent such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).[7][9]

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 equiv.).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1-1.0 equiv.) can accelerate imine formation.[7]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise over 5-10 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) - The Classic and pH-Dependent Reagent

Sodium cyanoborohydride is another widely used reducing agent for reductive amination.[10] Its reactivity is pH-dependent, being more selective for the reduction of iminium ions at mildly acidic pH (4-6).[8]

Rationale for Reagent Selection:

  • pH-Controlled Selectivity: At mildly acidic pH, NaBH₃CN selectively reduces the protonated iminium ion, which is more electrophilic than the starting carbonyl compound.[8]

  • Compatibility with Protic Solvents: Unlike NaBH(OAc)₃, NaBH₃CN is stable in protic solvents like methanol, which can also facilitate imine formation.[9]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask with a stir bar, dissolve 7-amino-tetrahydroquinoline (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in methanol (0.1-0.2 M).

  • pH Adjustment: Add a catalytic amount of acetic acid to maintain the pH between 4 and 6. This can be monitored with pH paper.

  • Stirring for Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.2-1.5 equiv.) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Work-up: Carefully quench the reaction by adding an aqueous solution of sodium hydroxide (1 M) until the pH is basic. Caution: Acidic work-up can generate toxic hydrogen cyanide (HCN) gas.

  • Extraction and Purification: Follow steps 8-10 from Protocol 1.

Protocol 3: Catalytic Hydrogenation - The Green and Scalable Approach

For large-scale synthesis, catalytic hydrogenation is an economical and environmentally friendly alternative to hydride-based reducing agents.[8] This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).

Rationale for Reagent Selection:

  • Atom Economy: The only byproduct is water, making it a "green" chemical process.

  • Scalability: This method is well-suited for industrial-scale production.[8]

  • Cost-Effectiveness: Hydrogen gas is an inexpensive reductant.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a hydrogenation vessel, combine 7-amino-tetrahydroquinoline (1.0 equiv.), the aldehyde or ketone (1.0-1.2 equiv.), and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add 10% palladium on carbon (5-10 mol% by weight).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product as described in Protocol 1.

Comparative Summary of Protocols

FeatureProtocol 1: NaBH(OAc)₃Protocol 2: NaBH₃CNProtocol 3: Catalytic Hydrogenation
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideH₂ gas with Pd/C catalyst
Selectivity ExcellentGood (pH-dependent)Good
Solvent Aprotic (DCE, DCM, THF)Protic (Methanol, Ethanol)Protic (Methanol, Ethanol)
Conditions Room temp., neutral/mildly acidicRoom temp., mildly acidic (pH 4-6)Room temp., H₂ pressure
Advantages Mild, safe, broad scopeEffective in protic solventsGreen, scalable, cost-effective
Disadvantages Moisture sensitiveToxic byproduct potentialRequires specialized equipment

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction is sluggish or gives low yields, consider the following:

    • For NaBH(OAc)₃, ensure the reagent is fresh and has been stored under anhydrous conditions.

    • For NaBH₃CN, verify the pH of the reaction mixture is in the optimal range.

    • With less reactive ketones, pre-forming the imine by heating the amine and ketone with a Dean-Stark trap to remove water before adding the reducing agent can improve yields.

  • Dialkylation: The secondary amine product can sometimes react with another equivalent of the aldehyde to form a tertiary amine. To minimize this, use a stoichiometric amount of the aldehyde and add the reducing agent promptly after the initial imine formation period. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also mitigate this side reaction.[7]

  • Aldehyde/Ketone Reduction: If significant amounts of the corresponding alcohol from the reduction of the starting carbonyl are observed, this indicates the reducing agent is too reactive under the chosen conditions. This is more common with stronger reducing agents like sodium borohydride (NaBH₄). If using NaBH₄, it is crucial to allow for complete imine formation before adding the reducing agent.[9]

Conclusion

Reductive amination is a powerful and reliable strategy for the synthesis of N-substituted 7-amino-tetrahydroquinolines. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds for drug discovery and development. The protocols outlined in this application note provide a solid foundation for achieving successful and reproducible results in the laboratory.

References

  • Chaube, U.J.; Rawal, R.; Jha, A.B.; Variya, B.; Bhatt, H.G. Design and Development of Tetrahydro-Quinoline Derivatives as Dual mTOR-C1/C2 Inhibitors for the Treatment of Lung Cancer. Bioorgan. Chem.2021 , 106, 104501. [Link]

  • Reductive Amination. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. University of Rochester. [Link]

  • Synthesis of substituted tetrahydroquinolines via Prins-Ritter cyclization. American Chemical Society. [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC - NIH. [Link]

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Chiang Mai University. [Link]

  • Adhikari, P.; Bhattacharyya, D.; Nandi, S.; Kancharla, P. K.; Das, A. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Org. Lett.2021 , 23 (7), 2437–2442. [Link]

  • Synthesis of substituted tetrahydroquinolines via Prins-Ritter cyclization. American Chemical Society. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

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Application Notes & Protocols: Amide Coupling Conditions for 1,2,3,4-Tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] This structural motif is present in a wide array of natural products and synthetic pharmaceuticals exhibiting diverse biological activities, including antiarrhythmic, antiviral, and antimalarial properties.[1] Consequently, 1,2,3,4-Tetrahydroquinolin-7-amine serves as a critical building block for chemists to generate novel compound libraries. Its primary amino group on the aromatic ring provides a versatile handle for derivatization, most commonly through amide bond formation.

This guide provides a comprehensive overview of field-proven methods for the successful amide coupling of 1,2,3,4-Tetrahydroquinolin-7-amine with a variety of carboxylic acids. We will explore the underlying chemical principles, present detailed experimental protocols, and offer a guide to troubleshooting and optimization.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine does not typically form an amide bond at room temperature. Instead, a rapid acid-base reaction occurs, forming a non-reactive ammonium carboxylate salt.[5] To overcome this, amide coupling requires the "activation" of the carboxylic acid. This process converts the hydroxyl group (-OH) into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[5][6][7]

The most common method for amide bond formation involves this two-step process, which can be performed in a single pot.[8] A variety of coupling reagents have been developed to facilitate this activation, broadly categorized into carbodiimides, and aminium/uronium or phosphonium salts.[8][9][10]

Challenges in Coupling with Arylamines

1,2,3,4-Tetrahydroquinolin-7-amine is an aniline derivative. Arylamines are generally less nucleophilic than their aliphatic counterparts because the nitrogen's lone pair of electrons is delocalized into the aromatic π-system. This reduced nucleophilicity can make amide coupling reactions more sluggish and challenging.[11] Therefore, the choice of a sufficiently potent coupling reagent and optimized reaction conditions is critical for achieving high yields.

Diagram: General Amide Coupling Mechanisms

Two of the most reliable strategies for coupling with less nucleophilic amines involve carbodiimides with additives or highly efficient uronium salts.

Carbodiimide_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea +EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester +HOBt -EDC Urea Water-Soluble Urea Byproduct O_Acylisourea->Urea Side Reaction (N-Acylurea) HOBt HOBt (Additive) HOBt->Active_Ester Amide Amide Product Active_Ester->Amide + Ar-NH2 -HOBt Amine Ar-NH2 (Tetrahydroquinolin-7-amine) Amine->Amide

Caption: Carbodiimide (EDC) coupling with an HOBt additive.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Active_Ester OAt Active Ester (Highly Reactive) RCOOH->Active_Ester +HATU, Base HATU HATU (Uronium Salt) HATU->Active_Ester TMU Tetramethylurea Byproduct HATU->TMU Forms Base Base (e.g., DIPEA) Base->RCOOH Deprotonates Amide Amide Product Active_Ester->Amide + Ar-NH2 -HOAt Amine Ar-NH2 (Tetrahydroquinolin-7-amine) Amine->Amide

Caption: Uronium salt (HATU) mediated amide coupling mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two robust coupling strategies. It is always recommended to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing reactive intermediates.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective and widely used procedure. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous because its urea byproduct is water-soluble, simplifying purification through an aqueous workup.[12] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial for improving efficiency and suppressing side reactions, particularly racemization if the carboxylic acid is chiral.[13]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1,2,3,4-Tetrahydroquinolin-7-amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv, or catalytic 0.1 equiv for simpler systems)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0-3.0 equiv)

  • Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), 1,2,3,4-Tetrahydroquinolin-7-amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration relative to the carboxylic acid).

  • Add the base (e.g., DIPEA, 2.0 equiv) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 equiv) to the stirred solution in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (or 10% citric acid), saturated NaHCO₃ solution, and brine.[12] This removes unreacted amine, residual acid, and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient).

Protocol 2: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt that is exceptionally effective for difficult couplings, including those with electron-deficient amines.[14][15][16] It facilitates rapid reaction rates and high yields while minimizing racemization due to the formation of a highly reactive OAt-active ester.[14][16]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1,2,3,4-Tetrahydroquinolin-7-amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Base: DIPEA or 2,4,6-Collidine (2.0-3.0 equiv)

  • Anhydrous Solvent: DMF, Acetonitrile (ACN), or Tetrahydrofuran (THF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).

  • Add the base (e.g., DIPEA, 2.5 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step generates the reactive OAt-ester.

  • Add 1,2,3,4-Tetrahydroquinolin-7-amine (1.1 equiv) to the activated mixture.

  • Stir the reaction at room temperature for 1-6 hours. The reaction is typically much faster than EDC/HOBt couplings.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary and Troubleshooting

The choice of coupling conditions can significantly impact reaction outcomes.[17][18][19] The following tables provide a comparative summary and a guide for troubleshooting common issues.

Table 1: Comparison of Common Coupling Conditions
ParameterMethod 1: EDC/HOBtMethod 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBt (highly recommended)None required (HOAt is part of HATU)
Typical Base DIPEA, Et₃NDIPEA, Collidine
Common Solvents DCM, DMFDMF, ACN, THF
Reaction Time 12 - 24 hours1 - 6 hours
Relative Cost LowerHigher
Byproduct Removal Aqueous WorkupAqueous Workup
Efficacy Good to ExcellentExcellent, especially for hindered substrates
Diagram: Experimental Workflow

Caption: A typical experimental workflow for amide coupling.

Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the aniline.[11] 3. Steric hindrance on either coupling partner.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Increase reaction temperature slightly (e.g., to 40-50 °C), but monitor for side reactions. 3. Increase equivalents of coupling reagent and amine (e.g., to 1.5 and 1.2 equiv, respectively).[11]
Formation of Side Products 1. N-acylurea formation: The O-acylisourea intermediate from EDC rearranges before reacting with the amine.[20] 2. Racemization: If using a chiral carboxylic acid, the acidic alpha-proton can be lost.1. Ensure an additive like HOBt or HOAt is used. These additives trap the O-acylisourea to form a more stable active ester, preventing rearrangement.[20] 2. Use HOBt/HOAt-based additives. Perform the reaction at lower temperatures (0 °C to RT). Use a non-nucleophilic base like DIPEA or collidine.
Difficult Purification 1. Byproduct from the coupling reagent co-elutes with the product (e.g., dicyclohexylurea from DCC). 2. Unreacted starting materials remain.1. Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.[12] 2. Perform a thorough aqueous workup with both acidic and basic washes to remove unreacted amine and carboxylic acid, respectively. Optimize stoichiometry to drive the reaction to completion.

Conclusion

The successful synthesis of amide derivatives from 1,2,3,4-Tetrahydroquinolin-7-amine is a cornerstone for building diverse chemical libraries for drug discovery. While the reduced nucleophilicity of this arylamine presents a moderate challenge, high-yielding and clean reactions can be reliably achieved. For most applications, the EDC/HOBt protocol offers a robust and economical solution. For more challenging substrates, sterically hindered carboxylic acids, or when reaction time is critical, the HATU protocol provides superior efficiency and speed. Careful execution of the protocols described herein, coupled with diligent reaction monitoring and purification, will enable researchers to effectively utilize this valuable synthetic building block.

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Albericio, F., et al. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Retrieved from [Link]

  • Analytical Techniques. (2026, February 28). Amide Reactivity Influence by Salt Additives. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Retrieved from [Link]

  • ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Retrieved from [Link]

  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • MDPI. (2016, August 31). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2021, March 22). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its prevalence is due to its unique three-dimensional structure which allows for diverse biological activities, including antiarrhythmic, antimalarial, and antiviral properties.[1][2] As such, THQ derivatives are frequent targets in medicinal chemistry and drug discovery programs, where they are often explored for their potential in treating conditions like Alzheimer's disease and diabetes.[1]

This application note provides a detailed, field-proven guide for the synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride, a key building block for the elaboration of more complex pharmaceutical agents. The protocol is designed with scientific integrity at its core, explaining the causality behind experimental choices and incorporating self-validating checkpoints to ensure a reliable and reproducible outcome. The synthesis is presented in three main parts: the regioselective nitration of 1,2,3,4-tetrahydroquinoline, the subsequent reduction to the primary amine, and the final conversion to the stable dihydrochloride salt.

Overall Synthetic Strategy

The transformation from the commercially available starting material, 1,2,3,4-tetrahydroquinoline, to the target dihydrochloride salt is achieved via a robust two-step synthetic sequence followed by salt formation. This strategy is designed for efficiency and scalability.

  • Step 1: Electrophilic Nitration. The sequence begins with the regioselective nitration of the electron-rich benzene ring of 1,2,3,4-tetrahydroquinoline to install a nitro group, yielding 7-nitro-1,2,3,4-tetrahydroquinoline.

  • Step 2: Nitro Group Reduction. The nitro intermediate is then reduced to the corresponding primary amine, 1,2,3,4-tetrahydroquinolin-7-amine, using a chemoselective reducing agent.

  • Step 3: Dihydrochloride Salt Formation. Finally, the purified amine, which contains two basic nitrogen centers, is treated with hydrochloric acid to form the more stable and easily handled 1,2,3,4-tetrahydroquinolin-7-amine dihydrochloride salt.[3]

Synthetic_Pathway 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline 7-Nitro-1,2,3,4-tetrahydroquinoline 7-Nitro-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline->7-Nitro-1,2,3,4-tetrahydroquinoline Step 1: Nitration (H₂SO₄, HNO₃) 1,2,3,4-Tetrahydroquinolin-7-amine 1,2,3,4-Tetrahydroquinolin-7-amine 7-Nitro-1,2,3,4-tetrahydroquinoline->1,2,3,4-Tetrahydroquinolin-7-amine Step 2: Reduction (SnCl₂·2H₂O, HCl) 1,2,3,4-Tetrahydroquinolin-7-amine\ndihydrochloride 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride 1,2,3,4-Tetrahydroquinolin-7-amine->1,2,3,4-Tetrahydroquinolin-7-amine\ndihydrochloride Step 3: Salt Formation (HCl)

Caption: Overall synthetic route for the preparation of the target compound.

Part I: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

Principle and Mechanistic Insight

This initial step is a classic electrophilic aromatic substitution. The fused aliphatic amine of the tetrahydroquinoline ring is a powerful activating group that directs electrophiles to the ortho and para positions of the benzene ring. Due to steric hindrance at the C-5 position (ortho), the nitration is expected to occur predominantly at the C-7 position (para), as described in related methodologies.[4] The reaction is performed at low temperatures using a mixture of concentrated sulfuric and nitric acids (nitrating mixture) to generate the nitronium ion (NO₂⁺) electrophile in situ and to control the exothermic nature of the reaction.

Detailed Experimental Protocol

Materials and Equipment:

  • 1,2,3,4-Tetrahydroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice / Ice-water bath

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Two-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to -5 °C.

  • Substrate Addition: Slowly add 1,2,3,4-tetrahydroquinoline (10.0 g, 75.1 mmol) dropwise to the stirred sulfuric acid, ensuring the internal temperature does not rise above 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (6.4 mL, ~90 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via a dropping funnel over 30-45 minutes. Meticulously maintain the internal temperature between -5 °C and 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour. Progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing approximately 200 g of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate, followed by a saturated NaHCO₃ solution until the pH reaches ~7-8. During this process, a precipitate may form. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 7-nitro-1,2,3,4-tetrahydroquinoline can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford a yellow solid.

Safety Precautions:

  • Handle concentrated nitric and sulfuric acids with extreme caution inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

  • The neutralization step with bicarbonate releases large volumes of CO₂ gas and should be performed slowly in a large, open beaker to avoid excessive foaming and pressure buildup.

Part II: Synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine

Principle and Method Selection

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[5] While catalytic hydrogenation is a clean method, it often requires specialized pressure equipment.[6] A more accessible and highly effective alternative is the use of tin(II) chloride (SnCl₂) in acidic media.[6] SnCl₂ is a mild reducing agent that shows good chemoselectivity for nitro groups in the presence of other reducible functionalities.[5] The reaction proceeds in a stepwise manner where the tin(II) is oxidized to tin(IV) while providing the electrons necessary to reduce the nitro group, first to a nitroso, then to a hydroxylamine intermediate, and finally to the amine.[7] The reaction is performed in an acidic medium (HCl) which keeps the resulting amine protonated and soluble.[7] A subsequent basic workup is required to deprotonate the amine and liberate the free base for extraction.[7]

Detailed Experimental Protocol

Materials and Equipment:

  • 7-Nitro-1,2,3,4-tetrahydroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH), 10 M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 7-nitro-1,2,3,4-tetrahydroquinoline (5.0 g, 28.1 mmol) and ethanol (100 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (25.3 g, 112.2 mmol, 4.0 eq) to the solution. With stirring, slowly add concentrated hydrochloric acid (25 mL). An exothermic reaction may occur.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Workup - Part 1 (Quenching and Basification): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 10 M NaOH solution to neutralize the acid and precipitate tin salts. The mixture will become a thick, white slurry. Continue adding NaOH until the pH is strongly basic (pH > 12).

  • Workup - Part 2 (Extraction): Filter the slurry through a pad of Celite® to remove the tin hydroxides, washing the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinolin-7-amine as an oil or solid.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) if necessary.

Safety Precautions:

  • Handle concentrated HCl in a fume hood.

  • The neutralization with NaOH is highly exothermic; perform this step slowly and with external cooling.

  • The final amine product may be sensitive to air and light; store under an inert atmosphere (e.g., nitrogen or argon) if not used immediately.

Part III: Preparation of 1,2,3,4-Tetrahydroquinolin-7-amine Dihydrochloride Salt

Rationale for Salt Formation

In pharmaceutical development, converting a free amine (free base) into a salt form is a common and critical strategy.[3] Salts, such as hydrochlorides, typically exhibit enhanced aqueous solubility, improved dissolution rates, and greater physical and chemical stability compared to the parent free base.[3] This leads to better handling properties and often improved bioavailability.[3] 1,2,3,4-Tetrahydroquinolin-7-amine possesses two basic nitrogen atoms: the secondary amine within the aliphatic ring (pKa ~5) and the primary aromatic amine (pKa ~4-5). Both can be protonated by a strong acid like HCl, leading to the formation of a stable dihydrochloride salt.[8]

Detailed Experimental Protocol

Materials and Equipment:

  • 1,2,3,4-Tetrahydroquinolin-7-amine

  • 2-Propanol (IPA) or Diethyl Ether (Et₂O)

  • Hydrochloric Acid solution (e.g., 2 M in Diethyl Ether, or concentrated HCl)

  • Beaker or Erlenmeyer flask

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Dissolve the purified 1,2,3,4-tetrahydroquinolin-7-amine (e.g., 1.0 g, 6.16 mmol) in a minimal amount of a suitable solvent like 2-propanol or diethyl ether (approx. 20-30 mL) in an Erlenmeyer flask.

  • Acidification: While stirring the solution, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether, >2.2 equivalents, ~7 mL) dropwise.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 15-30 minutes in an ice bath to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the final product under vacuum to a constant weight. The final product is 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride.[9][10]

Characterization of Final Product

The identity, purity, and structure of the final salt should be confirmed using a suite of analytical techniques:

  • Melting Point: The salt should have a sharp and distinct melting point.

  • ¹H and ¹³C NMR Spectroscopy: The spectra should be consistent with the proposed structure. Protonation of the nitrogen atoms will cause a downfield shift in the signals of adjacent protons.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion peak corresponding to the free base [M+H]⁺.

  • Elemental Analysis: The calculated and found percentages of C, H, N, and Cl should be in close agreement.

Data Presentation and Workflow

Table 1: Summary of Reagents and Expected Yields
StepStarting MaterialM.W. ( g/mol )Key ReagentsProductM.W. ( g/mol )Theoretical Yield (g)
I 1,2,3,4-Tetrahydroquinoline133.19H₂SO₄, HNO₃7-Nitro-1,2,3,4-tetrahydroquinoline178.1913.38
II 7-Nitro-1,2,3,4-tetrahydroquinoline178.19SnCl₂·2H₂O, HCl1,2,3,4-Tetrahydroquinolin-7-amine148.204.16
III 1,2,3,4-Tetrahydroquinolin-7-amine148.20HCl1,2,3,4-Tetrahydroquinolin-7-amine·2HCl221.131.36

Note: Theoretical yields are calculated based on the starting masses provided in the protocols.

Laboratory Workflow Diagram

Lab_Workflow cluster_0 Part I: Nitration cluster_1 Part II: Reduction cluster_2 Part III: Salt Formation cluster_3 Final Analysis Setup 1. Setup Reaction (Flask, Stirrer, Ice Bath) Addition 2. Add THQ to H₂SO₄ Setup->Addition Nitration 3. Add Nitrating Mix (Temp < 0 °C) Addition->Nitration Quench 4. Quench on Ice Nitration->Quench Workup1 5. Neutralize & Extract Quench->Workup1 Purify1 6. Purify Intermediate Workup1->Purify1 Setup2 7. Setup Reaction (Flask, Reflux) Purify1->Setup2 Intermediate Reduction 8. Add SnCl₂ & HCl, Heat Setup2->Reduction Workup2 9. Basify & Extract Reduction->Workup2 Purify2 10. Purify Free Base Workup2->Purify2 Dissolve 11. Dissolve Amine Purify2->Dissolve Free Base Precipitate 12. Add HCl Solution Dissolve->Precipitate Isolate 13. Filter & Dry Salt Precipitate->Isolate Characterize 14. Characterize Final Product (NMR, MS, EA, MP) Isolate->Characterize Final Salt

Caption: Step-by-step laboratory workflow from starting material to final product characterization.

References

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  • Beilstein Journals. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. [URL: https://www.beilstein-journals.org/bjoc/articles/20/100]
  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10875h]
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Sources

Functionalization of 7-amino group in tetrahydroquinoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in mTOR inhibitors, BET bromodomain inhibitors, and antioxidant therapeutics. While the N1-position is frequently exploited for diversification, the 7-amino position offers a critical vector for extending structure-activity relationships (SAR) into solvent-exposed regions of the binding pocket.[1] This guide addresses the specific synthetic challenge of differentiating the exocyclic 7-amino group (primary aniline) from the endocyclic N1-amine (secondary aniline), providing robust, field-proven protocols for selective functionalization.[1]

Strategic Analysis: The Selectivity Challenge

Successful functionalization of 7-amino-THQ requires navigating the nucleophilic competition between two nitrogen centers:

  • N1 (Endocyclic): A secondary aniline.[1] Electronically enriched by the alkyl donation of the fused piperidine ring. Generally more nucleophilic towards alkylating agents and acyl chlorides.

  • N7 (Exocyclic): A primary aniline.[1] Less sterically hindered but electronically distinct. Unique reactivity profile towards aldehydes (imine formation).[1]

The "Trustworthy" Approach: Attempting direct electrophilic attack on unprotected 7-amino-THQ often yields N1-substituted or N1,N7-disubstituted mixtures.[1] The most reliable strategy involves an N1-Capping/De-capping workflow or exploiting the specific reactivity of primary amines (e.g., reductive amination).[1]

Decision Matrix: Synthetic Pathway Selection

THQ_Strategy Start Starting Material: 7-Amino-THQ Target Desired Modification Start->Target Acylation Amide/Sulfonamide Formation Target->Acylation Electrophile: Acid Chloride Alkylation N-Alkylation Target->Alkylation Electrophile: Aldehyde/Halide Arylation N-Arylation (Cross-Coupling) Target->Arylation Electrophile: Aryl Halide Path_A Protocol A: N1-Protection First Acylation->Path_A Prevent N1 reaction Alkylation->Path_A Alkyl Halides Path_B Protocol B: Selective Reductive Amination Alkylation->Path_B Aldehydes only Path_C Protocol C: Buchwald-Hartwig (Requires N1-Cap) Arylation->Path_C Pd-Catalysis

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the desired electrophile.

Core Protocols

Protocol A: The "N1-Cap" Strategy (Acylation/Sulfonylation)

Best for: Creating amides, sulfonamides, or ureas at the 7-position with high regiocontrol.[1]

Mechanism: This protocol utilizes the precursor 7-nitro-1,2,3,4-tetrahydroquinoline .[1] The nitro group acts as a "masked" amine, allowing N1 to be capped (protected) or functionalized first.[1]

Workflow:

  • N1-Capping: React 7-nitro-THQ with the desired N1-substituent (or protecting group like Boc/Cbz).[1]

  • Reduction: Reduce the 7-nitro group to 7-amine.

  • Functionalization: React the generated 7-amine with the electrophile.

Step-by-Step Procedure:

  • Starting Material: Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 equiv) in DCM (0.1 M).

  • N1-Functionalization: Add Triethylamine (1.5 equiv) and the capping agent (e.g., Benzoyl chloride or Boc2O, 1.1 equiv).[1] Stir at RT for 2–4 h. Monitor by TLC/LCMS.

    • Note: If N1 is the final drug target moiety (e.g., a urea or sulfonamide), install it here.

  • Nitro Reduction (Zinc/Ammonium Chloride Method):

    • Dissolve the N1-substituted-7-nitro-THQ in MeOH/THF (1:1).[1]

    • Add saturated aq. NH4Cl (5 equiv) and Zinc dust (10 equiv).[1][2]

    • Stir vigorously at RT or 60°C for 1–4 h.

    • Validation: The yellow nitro compound turns colorless/fluorescent upon reduction to amine.

    • Filter through Celite to remove Zinc. Concentrate filtrate.

  • 7-Amino Functionalization:

    • Redissolve crude 7-amine in DCM.

    • Add Pyridine (1.2 equiv) and the desired Acyl Chloride (1.1 equiv).[1]

    • Stir at 0°C to RT for 1 h.

    • Purification: Silica gel chromatography (Hexane/EtOAc).[1]

Key Insight: Using Zn/NH4Cl is superior to hydrogenation (H2/Pd) if the molecule contains halogens or benzyl groups sensitive to hydrogenolysis [1].[1]

Protocol B: Selective Reductive Amination

Best for: Mono-alkylation of the 7-amino group using aldehydes.[1] This protocol exploits the ability of primary amines (N7) to form imines faster than secondary amines (N1).[1]

Reagents:

  • Aldehyde (1.0–1.1 equiv)[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid Catalyst: Acetic Acid (1–2 drops)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

  • Imine Formation: Dissolve 7-amino-THQ (unprotected or N1-alkylated) in DCE. Add the aldehyde and Acetic Acid. Stir for 30–60 mins.

    • Mechanistic Check: The primary amine at C7 forms a stable imine. The secondary amine at N1 forms an iminium ion less readily under these mild conditions.

  • Reduction: Add STAB in one portion. Stir at RT for 12 h.[3]

  • Quench: Add saturated NaHCO3 solution. Extract with DCM.

  • Optimization: If bis-alkylation is observed, lower the aldehyde equivalents to 0.9 and use a syringe pump for slow addition.

Protocol C: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Installing aryl or heteroaryl groups at the 7-position.[1]

Critical Requirement: The N1 position MUST be protected (e.g., Boc, Acetyl) or substituted prior to this step. A free N1 secondary amine will compete for the Pd catalyst and lead to complex mixtures.

Standard Conditions:

  • Catalyst: Pd2(dba)3 (2–5 mol%)[1]

  • Ligand: XPhos or BrettPhos (best for primary anilines).[1]

  • Base: Cs2CO3 (weak base) or NaOtBu (strong base).[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

  • Temperature: 80–100°C.

Procedure:

  • Charge a reaction vial with N1-protected-7-amino-THQ (1.0 equiv), Aryl Bromide (1.2 equiv), Base (2.0 equiv), and Catalyst/Ligand premix.[1]

  • Evacuate and backfill with Argon (3x).[1]

  • Add degassed solvent. Seal and heat.[4]

  • Workup: Filter through a silica plug, wash with EtOAc, and concentrate.

Data Summary & Troubleshooting

ChallengeObservationRoot CauseSolution
Low Selectivity Mixture of N1 and N7 productsN1 is more nucleophilic than anticipated.[1]Use Protocol A (Protect N1 first).[1]
Over-alkylation Tertiary amine formation at N7Reductive amination too aggressive.Use STAB (milder) instead of NaCNBH3; reduce aldehyde equivalents.
Poor Solubility Starting material crashes outFlat aromatic stacking.Use co-solvents (DCM/DMF) or convert amine to HCl salt before reaction.[1]
Incomplete Reduction Nitro group remainsZinc surface passivation.Activate Zinc with dilute HCl wash prior to use or use ultrasonication.

Case Study: mTOR Inhibitors

Recent medicinal chemistry campaigns targeting mTOR utilized the THQ scaffold.[5] Researchers synthesized Morpholine-Substituted Tetrahydroquinoline Derivatives by first nitrating the THQ core to yield 7-nitro-THQ.[1]

  • Step 1: The N1 position was acylated with a morpholine-carbonyl moiety.[6]

  • Step 2: The 7-nitro group was reduced to the amine.

  • Step 3: The 7-amine was coupled with 3-fluoro-5-(trifluoromethyl)benzoyl chloride.[1]

  • Result: This sequence yielded compound 10d (IC50 = 0.062 µM against A549 cells), demonstrating that bulky substitutions at N1 and N7 are tolerated and biologically active [1].[1]

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Source: National Institutes of Health (NIH) / MDPI URL:[1][Link][1]

  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Source: Taylor & Francis Online URL:[Link][1]

  • Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines. Source: National Institutes of Health (NIH) URL:[1][Link][1]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines. Source: ACS Publications URL:[Link][1]

Sources

The Povarov Reaction: A Comprehensive Guide to the Synthesis of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Appeal of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure is a recurring motif in a vast array of biologically active compounds, including those with antiviral, antibiotic, and antitumor properties.[1][2] The inherent value of this heterocyclic system has driven the development of numerous synthetic methodologies for its construction. Among these, the Povarov reaction stands out as a particularly powerful and versatile strategy.[1]

First described by L. S. Povarov in 1963, this reaction, in its most common modern form, is a multicomponent process that brings together an aniline, an aldehyde, and an activated alkene to construct the tetrahydroquinoline ring system in a single step.[1][3] This convergence and operational simplicity make it an attractive tool for the rapid generation of molecular complexity and the construction of libraries of compounds for drug discovery.[4][5] This guide provides an in-depth exploration of the Povarov reaction, from its mechanistic underpinnings to detailed, field-proven protocols for its application in the synthesis of diverse tetrahydroquinoline derivatives.

Mechanistic Insights: A Stepwise Path to Complexity

While sometimes formally classified as an aza-Diels-Alder reaction, extensive experimental and computational studies support a stepwise mechanism for the Povarov reaction, particularly under the commonly employed acidic catalysis.[6][7][8] The reaction is a domino process, a cascade of sequential reactions where the product of one step becomes the substrate for the next, all occurring in a single pot.[9][10]

The generally accepted mechanism proceeds as follows:

  • Imine Formation: The reaction commences with the acid-catalyzed condensation of an aniline and an aldehyde to form an N-arylimine. In the multicomponent format, this imine is generated in situ.[1]

  • Iminium Ion Activation: The acid catalyst (either Lewis or Brønsted) activates the imine by protonating or coordinating to the nitrogen atom, forming a highly electrophilic iminium ion. This activation is crucial for the subsequent nucleophilic attack.[8][11]

  • Mannich-type Addition: The electron-rich alkene then attacks the activated iminium ion in a Mannich-type addition. This step forms a new carbon-carbon bond and generates a carbocationic intermediate.[5][10]

  • Intramolecular Friedel-Crafts Cyclization: The final ring-closing step is an intramolecular electrophilic aromatic substitution (Friedel-Crafts reaction), where the newly formed carbocation is attacked by the electron-rich aniline ring, forging the second carbon-carbon bond and completing the tetrahydroquinoline core.[10][11]

This stepwise mechanism has important implications for the reaction's stereochemical outcome, which can often be controlled by the choice of catalyst and reaction conditions.

Povarov_Mechanism Figure 1: Stepwise Mechanism of the Acid-Catalyzed Povarov Reaction Aniline Aniline Imine N-Arylimine (in situ) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Iminium Activated Iminium Ion Imine->Iminium + Catalyst Iminium->Carbocation Mannich-type Addition THQ Tetrahydroquinoline Carbocation->THQ Intramolecular Friedel-Crafts Cyclization Catalyst Acid Catalyst (Lewis or Brønsted)

Caption: Figure 1: Stepwise Mechanism of the Acid-Catalyzed Povarov Reaction

Application Notes and Protocols

The choice of catalyst is a critical parameter in the Povarov reaction, influencing reaction rates, yields, and stereoselectivity. Both Lewis acids and Brønsted acids are effective promoters of this transformation.

Protocol 1: Lewis Acid-Catalyzed Three-Component Povarov Reaction (Sc(OTf)₃)

Lanthanide triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), are highly effective, water-tolerant Lewis acids for the Povarov reaction.[9][12][13] They efficiently activate the imine towards nucleophilic attack under mild conditions.

Rationale: Sc(OTf)₃ is a robust Lewis acid that is not susceptible to hydrolysis, making it compatible with reactions that may not be strictly anhydrous.[9] Its high catalytic activity often allows for low catalyst loadings and short reaction times.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and the solvent (e.g., acetonitrile or chloroform, 3-5 mL).[12][14]

  • Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃) (0.05-0.10 mmol, 5-10 mol%).

  • Alkene Addition: Add the electron-rich alkene (e.g., 2,3-dihydrofuran or N-vinyl-2-pyrrolidinone) (1.2 mmol, 1.2 equiv) to the stirred mixture.[14]

  • Reaction Execution: Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.[14]

Data Presentation: Representative Yields for Sc(OTf)₃-Catalyzed Povarov Reaction

EntryAnilineAldehydeAlkeneYield (%)Diastereomeric Ratio (dr)
1AnilineBenzaldehyde2,3-Dihydrofuran85>95:5 (endo:exo)
2p-Anisidinep-Chlorobenzaldehyde2,3-Dihydrofuran91>95:5 (endo:exo)
3p-ToluidineBenzaldehydeN-Vinylpyrrolidinone7890:10 (cis:trans)
4AnilineFurfural2,3-Dihydrofuran82>95:5 (endo:exo)

Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and substrate combinations.

Lewis_Acid_Workflow Figure 2: Workflow for Lewis Acid-Catalyzed Povarov Reaction start Start Flame-dried flask under N₂ reagents Add Reagents Aniline (1.0 eq) Aldehyde (1.0 eq) Solvent (e.g., MeCN) start->reagents catalyst Add Catalyst Sc(OTf)₃ (5-10 mol%) reagents->catalyst alkene Add Alkene e.g., 2,3-DHF (1.2 eq) catalyst->alkene reaction React Stir at RT or heat Monitor by TLC alkene->reaction workup Work-up Quench with NaHCO₃ (aq) Extract with EtOAc reaction->workup purify Purify Dry (Na₂SO₄), concentrate Flash Column Chromatography workup->purify product Product | Pure Tetrahydroquinoline purify->product Asymmetric_Povarov Figure 3: Logical Relationship in Asymmetric Povarov Catalysis Catalyst Chiral Phosphoric Acid (CPA) TS Chiral, Organized Transition State Catalyst->TS Forms H-bonds Imine Imine Imine->TS Activates Alkene Alkene Alkene->TS Directs approach Product Enantioenriched Tetrahydroquinoline TS->Product Stereocontrolled C-C bond formation

Caption: Figure 3: Logical Relationship in Asymmetric Povarov Catalysis

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key to success is the careful monitoring of the reaction's progress and the rigorous characterization of the final product.

  • Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or vanillin) can help visualize all components.

  • Product Characterization: The structure of the synthesized tetrahydroquinoline must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:

    • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework, confirming the connectivity and stereochemistry of the product. The diastereomeric ratio can often be determined directly from the integration of characteristic signals in the ¹H NMR spectrum.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Chiral HPLC (for asymmetric reactions): Used to determine the enantiomeric excess of the product by separating the two enantiomers.

A consistent set of data across these analytical techniques provides high confidence in the identity and purity of the synthesized compound.

Conclusion: A Gateway to Chemical Diversity

The Povarov reaction is a cornerstone of modern heterocyclic chemistry, offering a reliable and efficient entry point to the valuable tetrahydroquinoline scaffold. Its multicomponent nature allows for the rapid assembly of complex molecules from simple, readily available starting materials. By understanding the underlying mechanism and carefully selecting the appropriate catalyst and reaction conditions, researchers can tailor the reaction to produce a wide diversity of derivatives, including those with high levels of stereocontrol. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals looking to harness the power of the Povarov reaction in their own research endeavors.

References

  • Gerard, B., O'Shea, M. W., Donckele, E., Kesavan, S., Akella, L. B., Xu, H., Jacobsen, E. N., & Marcaurelle, L. A. (2012). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. ACS Combinatorial Science, 14(11), 621–630. [Link]

  • Jiménez-Aberásturi, X., Palacios, F., & de los Santos, J. M. (2022). Sc(OTf)3-Mediated [4 + 2] Annulations of N-Carbonyl Aryldiazenes with Cyclopentadiene to Construct Cinnoline Derivatives: Azo-Povarov Reaction. The Journal of Organic Chemistry, 87(17), 11849–11861. [Link]

  • Kouznetsov, V. V., Romero Bohórquez, A. R., & Acelas, N. Y. (2019). Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. Heliyon, 5(8), e02213. [Link]

  • da Silva, W. P., da Silva, A. R. P., da Silva, G. V. J., & de Fátima, Â. (2016). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Current Organic Synthesis, 13(4), 511-534. [Link]

  • Domingo, L. R., & Sáez, J. A. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances, 4(51), 27008-27017. [Link]

  • Wikipedia contributors. (2023). Povarov reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Akiyama, T., Morita, H., & Fuchibe, K. (2011). Chiral Phosphoric Acid-Catalyzed Enantioselective Three-Component Povarov Reaction Using Enecarbamates as Dienophiles: Highly Diastereo- and Enantioselective Synthesis of 4-Amino-1,2,3,4-tetrahydroquinolines. Journal of the American Chemical Society, 133(34), 13234–13237. [Link]

  • Bello, D., Ramon, R., & Lavilla, R. (2010). Mechanistic Variations of the Povarov Multicomponent Reaction and Related Processes. Current Organic Chemistry, 14(4), 332-356. [Link]

  • Cimarelli, C., et al. (2017). An Efficient Lewis Acid Catalyzed Povarov Reaction for the One-Pot Stereocontrolled Synthesis of Polyfunctionalized Tetrahydroquinolines. Molecules, 22(9), 1485. [Link]

  • Longo Jr., L. S., et al. (2021). Scandium(III)‐Triflate‐Catalyzed Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles. ChemistrySelect, 6(30), 7623-7645. [Link]

  • Xu, B., et al. (2022). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 18, 1344-1382. [Link]

  • Domingo, L. R., & Sáez, J. A. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances, 4(51), 27008-27017. [Link]

  • Taddeo, V. A., et al. (2015). Synthesis of the Furan Nucleus Promoted by Ytterbium Triflate. Natural Product Communications, 10(11), 1934578X1501001. [Link]

  • Siqueira, F. A., et al. (2021). Scandium(III)‐Triflate‐Catalyzed Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles. ChemistrySelect, 6(30), 7623-7645. [Link]

  • Invernizzi, C. (2015). Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives. University of Camerino. [Link]

  • Tu, S., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 8, 1839-1843. [Link]

  • Organic Chemistry Portal. (2023). Tetrahydroquinoline synthesis. [Link]

  • Sreekanth, V., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(8), 1831-1835. [Link]

  • Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]

  • ResearchGate. (2025). Drugs incorporating tetrahydroquinolines. [Link]

  • Grokipedia. (n.d.). Povarov reaction. [Link]

  • Taylor & Francis Online. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. [Link]

  • PubMed Central. (2020). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • SciSpace. (2012). Povarov reaction for the synthesis of 2-(2-pyridyl)quinoline. [Link]

  • ResearchGate. (2025). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. [Link]

  • PubMed. (2020). Organocatalytic Asymmetric Three-Component Povarov Reactions of Anilines and Aldehydes. [Link]

  • ACS Publications. (2009). Lewis Acid Catalyzed Three-Component Hetero-Diels−Alder (Povarov) Reaction of N-Arylimines with Strained Norbornene-Derived Dienophiles. [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 1,2,3,4-Tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of bifunctional scaffolds is a recurring bottleneck in modern drug discovery and process chemistry. 1,2,3,4-Tetrahydroquinolin-7-amine presents a unique chemoselectivity challenge: it possesses both a primary aniline at the C7 position and a cyclic secondary amine at the N1 position.

This application note provides a comprehensive, self-validating guide to achieving absolute regiocontrol during the Palladium-catalyzed Buchwald-Hartwig amination of this scaffold. By exploiting the steric and electronic microenvironments of rationally designed biaryl phosphine ligands, researchers can predictably direct C–N bond formation to either the C7 or N1 position, bypassing non-selective oligomerization.

Mechanistic Rationale: The Chemoselectivity Challenge

In traditional cross-coupling, differentiating between two nucleophilic nitrogen centers on the same molecule often requires tedious protection-deprotection sequences. The C7 primary amine and the N1 secondary amine of 1,2,3,4-tetrahydroquinolin-7-amine share similar electronic profiles (both are aniline derivatives), making electronic differentiation nearly impossible.

However, they are sterically distinct. The C7 amine is unhindered, whereas the N1 amine is conformationally restricted within the saturated ring system. We can exploit this steric disparity using specialized ligands[1]:

  • C7-Selective Amination (Primary Amine Preference): Ligands such as BrettPhos or Mor-DalPhos feature extreme steric bulk. The narrow catalytic pocket of the resulting Pd-complex easily accommodates the unhindered primary amine (C7) but imposes severe steric repulsion against the secondary amine (N1) during the amine coordination and deprotonation steps[2].

  • N1-Selective Amination (Secondary Amine Preference): To target the N1 position, the C7 amine must be temporarily masked (e.g., via Boc protection). Subsequently, RuPhos is employed. RuPhos possesses a more open binding pocket (isopropoxy groups rather than triisopropyl) that accommodates secondary amines, while its high electron density accelerates the challenging reductive elimination step, preventing undesired

    
    -hydride elimination[3].
    

Chemoselective_BHA SM 1,2,3,4-Tetrahydroquinolin-7-amine (Bifunctional Scaffold) Path1 Pd / BrettPhos or Mor-DalPhos SM->Path1 Direct Steric Control Path2 1. Boc2O (C7 Protection) 2. Pd / RuPhos SM->Path2 Indirect Regiocontrol Prod1 C7-N-Aryl Product (N1 Intact) Path1->Prod1 Prod2 N1-N-Aryl Product (After Deprotection) Path2->Prod2

Divergent chemoselective Buchwald-Hartwig amination of 1,2,3,4-tetrahydroquinolin-7-amine.

Reaction Optimization & Data Presentation

The choice of base and solvent is as critical as the ligand. Strong bases like NaOtBu can override ligand-induced selectivity by forcing the deprotonation of the more sterically hindered N1 amine, leading to bis-arylation. Weaker bases like Cs₂CO₃ or K₃PO₄ maintain the thermodynamic differentiation required for high chemoselectivity.

Table 1: Ligand Selection Matrix for Bifunctional Amines
LigandTarget AmineSelectivity Ratio (C7:N1)Catalyst LoadingKey Mechanistic Feature
BrettPhos Primary (C7)> 95:51 - 2 mol%Bulky diisopropyl groups restrict secondary amine binding.
Mor-DalPhos Primary (C7)> 98:22 - 5 mol%Adamantyl groups create a highly selective primary pocket.
RuPhos Secondary (N1)*N/A (Requires C7 protection)2 - 5 mol%Isopropoxy groups allow secondary amine coordination.
XantPhos Primary (C7)80:205 mol%Wide bite angle favors primary amines, but less selectively.

*Note: Direct N1 amination without C7 protection is thermodynamically disfavored and results in complex mixtures.

Table 2: Base and Solvent Optimization (C7-Selective Pathway)
BaseSolventTemp (°C)Conversion (%)Chemoselectivity (Mono:Bis)
NaOtBuToluene100>99%60:40 (Poor)
LHMDSTHF6585%80:20 (Moderate)
Cs₂CO₃ 1,4-Dioxane 100 95% >99:1 (Excellent)
K₃PO₄t-Amyl Alcohol9070%95:5 (Good)

Experimental Protocols

Protocol A: Direct Chemoselective C7-Amination (BrettPhos)

This protocol utilizes steric exclusion to selectively couple an aryl chloride to the C7 primary amine, leaving the N1 secondary amine completely intact.

Materials:

  • 1,2,3,4-Tetrahydroquinolin-7-amine (1.0 equiv, 1.0 mmol)

  • Aryl Chloride (1.05 equiv, 1.05 mmol)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd)

  • BrettPhos (0.025 equiv, 2.5 mol%)

  • Cs₂CO₃ (1.4 equiv, 1.4 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Procedure:

  • Catalyst Pre-activation (Self-Validation Step 1): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ and BrettPhos. Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes. Validation: The solution must transition from a dark purple/black suspension to a homogeneous deep red/burgundy solution, confirming the formation of the active L₁Pd(0) species.

  • Reagent Addition: To the activated catalyst solution, add 1,2,3,4-tetrahydroquinolin-7-amine, the aryl chloride, and finely milled Cs₂CO₃. Wash the sides of the tube with the remaining 4.0 mL of 1,4-dioxane.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • In-Process Control (Self-Validation Step 2): At 12 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation: The chromatogram should show >95% conversion to the mono-arylated mass [M+H]⁺. The absence of the [M+2Ar-H]⁺ mass confirms successful chemoselectivity.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

  • Structural Confirmation: Use ¹H NMR to verify regioselectivity. The disappearance of the broad singlet at ~3.5 ppm (C7-NH₂) and the retention of the broad singlet at ~5.5 ppm (N1-H) definitively confirms C7-arylation.

Protocol B: Directed N1-Amination via C7-Protection (RuPhos)

To functionalize the N1 position, the more reactive C7 position must be temporarily protected.

Step-by-Step Procedure:

  • C7 Protection: React 1,2,3,4-tetrahydroquinolin-7-amine with Boc₂O (1.05 equiv) in DCM at room temperature for 4 hours. The primary aniline reacts rapidly, yielding tert-butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate in >90% yield.

  • N1 Buchwald-Hartwig Amination:

    • Combine the Boc-protected intermediate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv) in anhydrous Toluene (0.2 M).

    • Heat at 85 °C for 8 hours.

    • Causality Note: NaOtBu is required here because the N1 secondary amine is sterically hindered and less acidic; a strong base is mandatory to drive the formation of the palladium amido complex.

  • Deprotection: Isolate the N1-arylated intermediate, dissolve in DCM, and treat with Trifluoroacetic acid (TFA, 10 equiv) for 2 hours at room temperature to unmask the C7 primary amine.

References

  • Tardiff, B. J., McDonald, R., Ferguson, M. J., & Stradiotto, M. "Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos." The Journal of Organic Chemistry, 2012.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFeYrCZJ_3LtH-gyTt9Lnh7iHVpQeZfXNdIZvE7p1VVjheL1KKs6jWUi8u2ZgxrG05W1gG3xHkGnTzfxJKldfxcKZ6JcD9WxgkCcHzGeNWM-uqEwJAn70Qq3sEUMAk8yvljembOEYD1HA=]
  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1GBM22-yckn2AhXqiTm-yZU1HOInZwA2AXoMw9go6gLiDxcNZ1Hy7P1CdsrYZ3sC0hJWSuwuv9Dtx1CGnvM9dHQEv8bjwJzeup78EtXsAubYlxUQiNx_l9FOxqZPVynAyvV9c6zLLbiScSlaleg==]
  • "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Publications, 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoZ14uUaBEUUVxLBaemyn_Fnh3CxynWYf98BAuKKwnihHK9a0N4Ds6hVDMlI_USbTxBeBwBW5bRbR6n_73l3qVSH9DAF6B__BIbILuEUIjhObhK1FipHbVWT75DX7XxlnmC1_WPnt-04Rv3uM=]

Sources

Handling air-sensitive amine hydrochlorides in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Handling air- and moisture-sensitive compounds is a fundamental challenge in advanced organic synthesis. While free amines are notorious for their instability in the presence of atmospheric oxygen and carbon dioxide, converting them to their hydrochloride (HCl) salts introduces a secondary, often overlooked challenge: extreme hygroscopicity.

This application note provides a comprehensive guide to understanding the physical chemistry of amine hydrochlorides and details field-proven, self-validating protocols for their anhydrous handling and in situ utilization.

Mechanistic Insights: The Hygroscopicity Paradox

In synthetic chemistry, converting an electron-rich or aliphatic free amine into its hydrochloride salt is the standard method for long-term stabilization. Protonation of the nitrogen lone pair effectively halts oxidative degradation and prevents the absorption of atmospheric CO₂ (which otherwise forms insoluble carbamates).

However, this protection comes at a cost. The introduced chloride counterion is highly electronegative and acts as a potent hydrogen-bond acceptor. When exposed to ambient air, the chloride ions actively facilitate hydrogen bonding with atmospheric water molecules[1]. This thermodynamic affinity draws moisture directly into the crystal lattice, causing the salt to form stable hydrates or, in severe cases, to completely deliquesce.

When these "wet" hydrochlorides are introduced into anhydrous reaction environments—such as Grignard additions, Buchwald-Hartwig cross-couplings, or peptide couplings—the hidden lattice moisture rapidly quenches organometallic reagents or hydrolyzes sensitive electrophiles, leading to unexplained reaction failures.

Mechanism A Amine Hydrochloride (Oxidation Resistant) C H-Bonding via Chloride Ion A->C B Atmospheric Moisture (H2O) B->C D Hydrate Formation & Deliquescence C->D E Hydrolysis of Sensitive Moieties D->E If electrophiles present F Quenching of Organometallic Reagents D->F In anhydrous setup

Mechanistic pathway of moisture-induced degradation in amine hydrochloride salts.

Quantitative Data: Stability Profiles of Amine Classes

Different classes of amines exhibit varying degrees of sensitivity. Understanding the baseline stability of both the free base and its corresponding salt is critical for determining the appropriate handling workflow[2].

Amine ClassFree Base StabilityHydrochloride Salt StabilityPrimary Handling ChallengeRecommended Storage
Electron-Rich Anilines Highly prone to oxidation (darkens rapidly)Oxidation-resistant, moderately hygroscopicMoisture absorption leading to cakingVacuum desiccator, ambient temp
Aliphatic Polyamines Absorbs CO₂ to form carbamatesStable to CO₂, highly deliquescentRapid hydrate formation upon air exposureGlovebox (Argon/N₂)
Benzylamines Volatile, mild oxidation riskNon-volatile, slightly hygroscopicTrace moisture quenching sensitive reagentsSealed under inert gas

Experimental Protocols

To successfully utilize these salts in sensitive syntheses, researchers must employ techniques that remove bound water without degrading the molecule, followed by methods to liberate the free base without re-exposing it to the atmosphere.

Protocol A: Azeotropic Drying of Hygroscopic Amine Hydrochlorides

Causality: Heating a hydrated amine hydrochloride in a standard drying oven often leads to thermal decomposition, sublimation, or partial liberation of HCl gas. Instead, azeotropic distillation exploits the minimum-boiling azeotrope formed between water and toluene. By refluxing the salt in toluene, lattice water is co-distilled at a moderate temperature (85 °C) and physically removed from the system, leaving the anhydrous salt intact.

Step-by-Step Methodology:

  • Setup: Transfer the wet amine hydrochloride to a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Solvent Addition: Suspend the salt in anhydrous toluene (approximately 10 mL per gram of salt).

  • Reflux: Heat the mixture to a vigorous reflux under a steady stream of dry nitrogen.

  • Water Removal: As the azeotrope boils, water will condense and phase-separate in the Dean-Stark trap, while the toluene overflows back into the reaction flask.

  • Self-Validating Check: The drying process is complete when the condensed distillate dripping into the trap transitions from a cloudy emulsion (water/toluene mixture) to a completely clear liquid, and the volume of the aqueous layer in the trap ceases to increase.

  • Isolation: Cool the flask to room temperature, filter the anhydrous salt under a blanket of argon, and immediately transfer it to a Schlenk tube or glovebox for storage[3].

Protocol B: In Situ Anhydrous Liberation of the Free Base

Causality: Liberating the free base via a traditional aqueous workup (e.g., using NaOH and extracting with ether) re-exposes the highly sensitive free amine to atmospheric oxygen and trace moisture. To circumvent this, the free base must be liberated in situ within the reaction vessel using a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered, ensuring it will not act as a competing nucleophile against your target electrophiles, while its strong basicity effectively deprotonates the target amine.

Step-by-Step Methodology:

  • Inert Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with argon. Repeat this evacuation-refill cycle three times to ensure a strictly anaerobic environment[4].

  • Suspension: Inside a glovebox or under positive argon flow, add the azeotropically dried amine hydrochloride to the flask. Suspend the solid in a rigorously anhydrous solvent (e.g., THF or Dichloromethane).

  • Base Addition: Using an air-tight syringe, add 1.1 to 1.5 equivalents of anhydrous DIPEA dropwise to the stirring suspension.

  • Self-Validating Check: As the DIPEA deprotonates the amine hydrochloride, the physical appearance of the suspension will distinctly change. The target free amine will dissolve into the organic continuous phase, while the newly formed DIPEA·HCl salt will precipitate out as a fine, distinct white powder. This visual phase transition confirms the forward progress of the equilibrium.

  • Utilization: The resulting solution of the free amine can now be used directly in the subsequent synthetic step (e.g., adding a palladium catalyst and aryl halide for amination) without ever exposing the free base to the atmosphere.

Workflow Start Hygroscopic Amine HCl Dry Azeotropic Drying (Toluene) Start->Dry Store Store in Glovebox (Argon/N2) Dry->Store React Transfer to Schlenk Flask Store->React Base Add Anhydrous Base (e.g., DIPEA) React->Base Under Inert Gas FreeBase In Situ Free Base (Ready for Reaction) Base->FreeBase Stir at RT

Workflow for the anhydrous preparation and in situ liberation of amine hydrochlorides.

References

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Organic Syntheses. methylamine hydrochloride - Organic Syntheses Procedure. OrgSyn. Available at:[Link]

  • Steiner, S., et al. (2020). Autonomous Execution of Highly Reactive Chemical Transformations in the Schlenkputer. ResearchGate. Available at:[Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Halbmikrotechnik. Available at:[Link]

Sources

Application Note: Solvent Selection & Chemoselective Protocols for 1,2,3,4-Tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on solvent selection and reaction protocols for 1,2,3,4-Tetrahydroquinolin-7-amine (THQ-7-amine). This scaffold presents a unique chemoselectivity challenge due to the presence of two distinct nitrogen centers: a cyclic secondary aniline (N1) and an exocyclic primary aniline (N7).[1]

Executive Summary & Chemical Profile[2]

1,2,3,4-Tetrahydroquinolin-7-amine (CAS: 5825-45-6) is a bicyclic "privileged structure" in kinase inhibitor and GPCR ligand discovery. Its utility relies on the differential reactivity between the N1 (secondary, cyclic) and N7 (primary, exocyclic) positions.

The Chemoselectivity Challenge

Unlike simple diamines, the reactivity difference here is subtle.

  • N1 (Secondary): Structurally an N-alkyl aniline.[1] Electronically more rich (inductive effect of C2-alkyl), but sterically hindered by the peri-protons and ring constraints.

  • N7 (Primary): A simple aniline.[1] Sterically accessible but electronically less activated than N1.[1]

Key Directive: Solvent selection is not just about solubility; it is the primary lever for controlling regioselectivity .[1] Protic solvents can suppress N7 nucleophilicity via H-bonding, while polar aprotic solvents often enhance N1 reactivity.[2]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Processing
MW 148.21 g/mol Low MW fragment, ideal for Fsp3 enhancement.
pKa (Predicted) ~5.0 - 5.2 (Conjugate Acid)Weak base.[1] Requires organic bases (Et3N, DIPEA) or inorganic carbonates for coupling.[2]
LogP ~1.6Lipophilic enough for standard organic extraction (DCM, EtOAc).[2]
Oxidation Risk ModerateThe THQ ring can oxidize to Quinoline in air/light over time.[1] Store under Argon/Nitrogen.[1]

Solvent Selection Decision Matrix

The choice of solvent dictates reaction success and "Greenness."[1] We categorize solvents by their utility for THQ-7-amine chemistry.

Solubility Screening Results
  • Excellent: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Methanol (MeOH).[2]

  • Moderate: Toluene (requires heat), Isopropanol (IPA), Acetonitrile (MeCN).[2]

  • Poor: Water, Hexanes, Cyclohexane.[2]

Green Chemistry Replacements

Modern drug development mandates replacing hazardous solvents (DCM, DMF) with sustainable alternatives.[2]

Traditional SolventRecommended Green Alternative Technical Advantage
DCM (Dichloromethane)2-MeTHF (2-Methyltetrahydrofuran)Higher boiling point (80°C vs 40°C) allows faster kinetics; separates easily from water.
DMF / NMP CPME (Cyclopentyl methyl ether)Low peroxide formation; stable to strong bases; easy recovery.[1]
Toluene Anisole or p-Cymene Higher flash point; biodegradable; excellent for Pd-catalyzed couplings.[1]
THF 2-MeTHF Lower miscibility with water simplifies workup (no emulsion).[1]

Visualizing Reactivity & Workflow

The following decision tree guides the chemist through the critical choices for functionalizing THQ-7-amine.

THQ_Reactivity_Workflow Start Starting Material: 1,2,3,4-Tetrahydroquinolin-7-amine Goal Define Synthetic Goal Start->Goal N7_Target Target: N7 Functionalization (Amide/Amine) Goal->N7_Target Primary Amine Reactivity N1_Target Target: N1 Functionalization (Alkylation/Arylation) Goal->N1_Target Secondary Amine Reactivity Selectivity_Check Selectivity Strategy N7_Target->Selectivity_Check Direct_Alk Direct Alkylation (R-X, Base) N1_Target->Direct_Alk Strong Base (NaH) Buchwald Buchwald-Hartwig Coupling N1_Target->Buchwald Pd-Catalysis (Toluene/Base) Red_Am Reductive Amination (Aldehyde + NaBH(OAc)3) Selectivity_Check->Red_Am High Selectivity (Kinetic) Acylation Acylation (Acid Chloride) Selectivity_Check->Acylation Low Selectivity (Mixture Risk) Protect REQUIRED: Protect N1 first (e.g., Boc, Cbz) Acylation->Protect Recommended Route

Caption: Decision tree for chemoselective functionalization of 1,2,3,4-Tetrahydroquinolin-7-amine.

Detailed Experimental Protocols

Protocol A: Chemoselective N7-Reductive Amination

Rationale: This is the most reliable method to functionalize N7 without touching N1.[1] Secondary amines (N1) react poorly with aldehydes to form iminium ions compared to primary amines (N7) forming imines.[1] Green Solvent: 2-MeTHF or Ethanol.[1]

Reagents:

  • THQ-7-amine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • NaBH(OAc)3 (1.5 equiv)

  • Acetic Acid (catalytic, 0.1 equiv)[2]

  • Solvent: 2-MeTHF (0.2 M concentration)

Procedure:

  • Imine Formation: Charge a reaction vessel with THQ-7-amine and the aldehyde in 2-MeTHF. Add catalytic acetic acid.[1] Stir at Room Temperature (RT) for 1–2 hours. Monitoring: Check by TLC/LCMS for disappearance of amine and formation of imine.[1]

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc or 2-MeTHF.[1] Wash organics with brine, dry over Na2SO4, and concentrate.[2]

  • Validation: 1H NMR should show a new methylene signal (from aldehyde) and retention of the N1-H signal (broad singlet ~3.5-5.0 ppm).

Protocol B: N1-Selective Buchwald-Hartwig Arylation

Rationale: While N7 is a primary amine, the N1 position can be selectively arylated if N7 is protected (e.g., as a Boc-carbamate) or by exploiting specific ligand sterics. However, standard conditions often arylate N7 first.[1][2] Crucial Note: If you need to arylate N1, it is best to start with 7-nitro-1,2,3,4-tetrahydroquinoline, perform the coupling, and then reduce the nitro group.[2] If attempting Direct Coupling on Diamine:

  • N7 usually reacts faster in Pd-catalyzed amination due to less steric hindrance.[1]

  • To favor N7 coupling: Use BrettPhos or RuPhos.[1]

  • To favor N1 coupling: Difficult without protection.[1] Recommendation: Protect N7 with Boc anhydride (1.0 equiv, 0°C, THF) before coupling N1.[2]

Protocol (N7-Protected Route):

  • Protection: React THQ-7-amine with Boc2O (1.0 equiv) in THF at 0°C. Isolate N7-Boc intermediate.

  • Coupling:

    • Solvent: Toluene (degassed).

    • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) or RuPhos.[1]

    • Base: Cs2CO3 (2.0 equiv) or NaOtBu (stronger, faster).

    • Electrophile: Aryl Bromide/Chloride (1.1 equiv).[1]

    • Temp: 80–100°C under Argon.[1]

  • Deprotection: Treat with TFA/DCM (1:4) to liberate the N7 amine.[1]

Troubleshooting & Stability

IssueCauseSolution
Aromatization Oxidation of the tetrahydroquinoline ring to quinoline.Avoid DDQ or MnO2. Perform reactions under inert atmosphere (N2/Ar). Add antioxidants (e.g., BHT) if storing solutions.[2]
Regioselectivity Loss N1 reacting alongside N7 during acylation.Use Schotten-Baumann conditions (DCM/Water biphasic with Na2CO3).[1] The water phase solvates the N7 (primary amine) less than N1, but the kinetic reactivity of N7 is usually higher. Alternatively, use low temperature (-78°C) with limiting electrophile.
Poor Conversion Catalyst poisoning (Buchwald).[1]The free amine at N7 (if unprotected) can bind Pd.[1] Use a higher catalyst loading or protect N7 before coupling N1.[1]

References

  • PubChem Compound Summary: 1,2,3,4-Tetrahydroquinolin-7-amine. National Center for Biotechnology Information.[2] [Link]

  • Buchwald-Hartwig Cross-Coupling Reaction: Protocols and Guides. Organic Chemistry Portal.[1] [Link]

  • Regioselective Synthesis of Tetrahydroquinolines. Journal of Organic Chemistry, Search Results Snippet 1.19. [Link][1]

  • Green Solvent Selection Guide. Chem. Rev. 2018 (General Reference for 2-MeTHF/CPME utility).[1] [Link]

  • pKa Values of Amines and Heterocycles. Master Organic Chemistry / Evans pKa Table. [Link]

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Application Notes and Protocols: 7-Amino-Tetrahydroquinoline as a Versatile Scaffold for the Synthesis of Novel BET Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Epigenetic Challenge and the Rise of BET Inhibitors

The field of epigenetics has unveiled a complex layer of gene regulation that occurs without altering the DNA sequence itself. Central to this regulation are "reader" proteins, which recognize and bind to specific post-translational modifications on histone tails, thereby influencing chromatin structure and gene expression. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that bind to acetylated lysine residues on histones.[1][2] This interaction recruits transcriptional machinery to specific gene promoters and super-enhancers, driving the expression of genes crucial for cell proliferation, cycle control, and inflammation.[3][4]

In many cancers, such as acute myeloid leukemia and multiple myeloma, BET proteins are aberrantly recruited to the super-enhancers of potent oncogenes like MYC and BCL2, leading to their sustained overexpression and driving the malignant phenotype.[1][3][4] BET inhibitors are a class of small molecules that competitively bind to the acetylated lysine-binding pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the transcription of these key oncogenes.[3][4] This mechanism has shown profound anti-proliferative and anti-inflammatory effects, making BET inhibitors a promising therapeutic strategy in oncology and beyond.[5]

The 7-Amino-Tetrahydroquinoline Scaffold: A Privileged Building Block

The tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds with a wide range of activities, including anticancer effects.[6][7][8] For BET inhibitors, the tetrahydroquinoline moiety offers a rigid, three-dimensional structure that can be strategically functionalized to achieve high-affinity binding to the BET bromodomains.

The 7-amino-tetrahydroquinoline, in particular, serves as an excellent starting point for the synthesis of potent BET inhibitors. The amino group at the 7-position provides a crucial vector for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[9] This position is often utilized to append a group that can interact with the outer rim of the bromodomain binding pocket, enhancing selectivity and potency.

Mechanism of Action: Disrupting the Transcriptional Machinery

BET proteins act as scaffolds, recruiting transcriptional regulators to chromatin. BET inhibitors function by mimicking the acetylated lysine residues on histone tails, thereby competitively displacing BET proteins from their chromatin binding sites. This leads to a reduction in the transcription of key downstream target genes, including oncogenes like MYC.

BET_Inhibitor_Mechanism cluster_0 Normal Gene Activation cluster_1 Action of BET Inhibitor BET BET Protein (BRD4) TF_Complex Transcription Factor Complex BET->TF_Complex Recruits Ac_Histone Acetylated Histone Ac_Histone->BET Binds RNA_PolII RNA Pol II TF_Complex->RNA_PolII Activates Oncogene Oncogene (e.g., MYC) RNA_PolII->Oncogene Transcribes mRNA mRNA Oncogene->mRNA Transcription BET_Inhibitor 7-Amino-THQ based Inhibitor BET_Inhibited BET Protein (BRD4) BET_Inhibitor->BET_Inhibited Competitively Binds Ac_Histone_Inhibited Acetylated Histone BET_Inhibited->Ac_Histone_Inhibited Binding Displaced Blocked Transcription Blocked BET_Inhibited->Blocked Oncogene_Inhibited Oncogene (e.g., MYC) Oncogene_Inhibited->Blocked

Caption: Mechanism of BET Inhibition.

Synthetic Protocol: From 7-Amino-Tetrahydroquinoline to a Potent BET Inhibitor

This section outlines a representative, multi-step synthesis of a generic BET inhibitor starting from 7-amino-1,2,3,4-tetrahydroquinoline. This protocol is a composite based on established synthetic methodologies for related compounds.[10]

Overall Synthetic Workflow

The synthesis can be broken down into three main stages:

  • Acylation of the Tetrahydroquinoline Nitrogen: Introduction of a carbonyl group at the N1 position, which is a common feature in many BET inhibitors.

  • Amide Coupling at the 7-Amino Position: Functionalization of the key amino group to introduce the "warhead" that interacts with the bromodomain.

  • Final Product Characterization.

Synthesis_Workflow Start 7-Amino-1,2,3,4- tetrahydroquinoline Step1 Step 1: N-Acylation (e.g., with Morpholine-4- carbonyl chloride) Start->Step1 Intermediate1 Intermediate A (N-Acylated THQ) Step1->Intermediate1 Step2 Step 2: Amide Coupling (e.g., with 4-(Trifluoromethoxy) benzoyl chloride) Intermediate1->Step2 Product Final BET Inhibitor Product Step2->Product

Caption: General Synthetic Workflow.

Part 1: Synthesis of Morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone (Intermediate A)

This step involves the acylation of the secondary amine in the tetrahydroquinoline ring. The choice of the acylating agent can be varied to modulate the properties of the final compound. Here, we use morpholine-4-carbonyl chloride as a representative example.

Materials:

  • 7-Amino-1,2,3,4-tetrahydroquinoline

  • Morpholine-4-carbonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM, add triethylamine (2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add a solution of morpholine-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield Intermediate A.

Part 2: Synthesis of N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethoxy)benzamide (Final Product)

This is the key step where the 7-amino group is functionalized. The choice of the benzoyl chloride derivative is critical for achieving high-affinity binding to the BET bromodomain.

Materials:

  • Intermediate A (from Part 1)

  • 4-(Trifluoromethoxy)benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve Intermediate A (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) dropwise while stirring.[10]

  • Amide Bond Formation: To this mixture, add 4-(trifluoromethoxy)benzoyl chloride (1.05 eq) and continue stirring at room temperature for an additional hour.[10]

  • Monitoring: Monitor the reaction by TLC.

  • Quenching and Extraction: Upon completion, pour the reaction mixture over crushed ice. Extract the product with DCM.[10]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.[10]

  • Purification and Characterization: Purify the crude product by flash column chromatography or recrystallization. The final compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

The potency of tetrahydroquinoline-based BET inhibitors is highly dependent on the substituents at various positions. The following table summarizes hypothetical data based on common SAR trends for this class of compounds.

Compound IDN1-Substituent7-Amide SubstituentBRD4 IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
THQ-001 Morpholine-4-carbonyl4-(Trifluoromethoxy)benzoyl150350
THQ-002 Cyclohexanecarbonyl4-(Trifluoromethoxy)benzoyl210480
THQ-003 Morpholine-4-carbonyl3,5-bis(Trifluoromethyl)benzoyl95220
THQ-004 Acetyl4-(Trifluoromethoxy)benzoyl350800

SAR Insights:

  • N1-Position: The nature of the substituent on the tetrahydroquinoline nitrogen influences solubility and cell permeability. Cyclic amides like morpholine-carbonyl often provide a good balance of properties.

  • 7-Amide Position: This is a critical interaction site. Electron-withdrawing groups on the benzoyl moiety, such as trifluoromethoxy or trifluoromethyl groups, generally enhance potency.[10] The substitution pattern (e.g., 3,5-disubstitution vs. 4-monosubstitution) can be optimized to improve binding affinity.

  • Stereochemistry: For substituted tetrahydroquinolines, the stereochemistry can have a significant impact on biological activity. It is crucial to characterize and, if possible, separate enantiomers to determine the activity of individual isomers.[6]

Troubleshooting and Self-Validation

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. The secondary amine of the tetrahydroquinoline is a moderate nucleophile; incomplete reaction may occur if the acylating agent is not sufficiently reactive or if steric hindrance is an issue.

  • Side Reactions in Step 2: The 7-amino group is nucleophilic. Ensure that the reaction is clean and that the benzoyl chloride is of high quality to avoid side reactions. The use of a non-nucleophilic base like DIPEA can sometimes be advantageous over TEA.

  • Purification Challenges: The final products are often polar. A gradient elution system for column chromatography (e.g., ethyl acetate/hexanes or methanol/DCM) will likely be necessary.

  • In-Process Controls: Use TLC to monitor each reaction step. For the final product, HPLC analysis is recommended to determine purity before biological testing. NMR and mass spectrometry are essential for structural confirmation at each key stage.

Conclusion

The 7-amino-tetrahydroquinoline scaffold is a highly valuable and versatile building block for the development of potent and selective BET inhibitors. The synthetic routes are generally robust, and the 7-amino position provides an excellent handle for fine-tuning the pharmacological properties of the final compounds. The protocols and insights provided herein serve as a guide for researchers to explore this promising chemical space in the ongoing quest for novel epigenetic therapies.

References

  • The mechanism of action of BET inhibitors in the clinics. (A) BET... - ResearchGate. Available at: [Link]

  • BET Proteins as Targets for Anticancer Treatment | Cancer Discovery - AACR Journals. Available at: [Link]

  • A Click-Chemistry Approach Reveals the BET Inhibitor Mechanism of Action | Cancer Discovery - AACR Journals. Available at: [Link]

  • BET inhibitor - Wikipedia. Available at: [Link]

  • General structure and mechanism of action of BET inhibitors. (A)... - ResearchGate. Available at: [Link]

  • The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor - PubMed. Available at: [Link]

  • Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. Available at: [Link]

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC. Available at: [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer - BOWEN University Institutional Repository. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of tetrahydroquinoline-based farnesyltransferase inhibitors - PubMed. Available at: [Link]

  • SI3071203T1 - Tetrahydroquinoline compositions as bet bromodomain inhibitors - Google Patents.
  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - Beilstein Journals. Available at: [Link]

  • Synthesis of novel tetrahydroquinoline derivatives from α,α′-bis(substituted-benzylidene)cycloalkanones - ResearchGate. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. Available at: [Link]

  • Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors With Selectivity for the Second Bromodomain - PubMed. Available at: [Link]

  • 7-Aminoquinolines. A novel class of agents active against herpesviruses - PubMed. Available at: [Link]

  • Document: Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. ... - ChEMBL. Available at: [Link]

  • Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 1,2,3,4-Tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2,3,4-Tetrahydroquinolin-7-amine is a heterocyclic amine scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a hydrophobic bicyclic core and two basic nitrogen centers, presents a common yet critical challenge for researchers: poor solubility in neutral aqueous media. This limitation can impede biological screening, formulation development, and pharmacokinetic studies.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with 1,2,3,4-Tetrahydroquinolin-7-amine. We will move beyond simple protocols to explain the physicochemical principles governing its solubility, offering a structured, problem-solving approach. The methodologies detailed herein are designed to be self-validating, ensuring reliable and reproducible results in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the physicochemical properties of 1,2,3,4-Tetrahydroquinolin-7-amine that are critical for troubleshooting solubility.

Q1: What are the key physicochemical properties of 1,2,3,4-Tetrahydroquinolin-7-amine?

A1: Understanding the molecule's intrinsic properties is the first step in designing a solubilization strategy. While experimental data for this specific compound is sparse, we can infer key characteristics from its structure and data on related compounds.

PropertyValue / PredictionSignificance for Solubility
Molecular Formula C₉H₁₂N₂Indicates a relatively small molecule.
Molecular Weight 148.21 g/mol Low molecular weight is generally favorable for solubility.
Structure Bicyclic aromatic amineThe fused ring system is rigid and hydrophobic, contributing to low water solubility.
Predicted pKa (Alicyclic Amine, N1) ~5.1This secondary amine is moderately basic. At pH values below ~3, it will be fully protonated.[1][2]
Predicted pKa (Aromatic Amine, N7) ~4.5Aromatic amines are less basic than alicyclic amines due to resonance delocalization of the lone pair.
Predicted LogP ~1.5 - 2.0This value suggests a moderate lipophilicity, indicating a preference for an organic phase over water.
Solubility of Parent Scaffold The parent compound, 1,2,3,4-Tetrahydroquinoline, has a reported water solubility of <1 g/L.[1][2]The addition of a polar amino group at position 7 should slightly increase aqueous solubility compared to the parent, but it will likely remain low at neutral pH.

Q2: Why is 1,2,3,4-Tetrahydroquinolin-7-amine poorly soluble in neutral water (pH 7.0)?

A2: The poor solubility is a direct consequence of its molecular structure. The dominant feature is the fused bicyclic ring system (tetrahydroquinoline), which is nonpolar and hydrophobic. This large hydrophobic surface area requires significant energy to disrupt the hydrogen-bonding network of water, making dissolution unfavorable. While the two amine groups are polar, at neutral pH, they are largely un-ionized (not charged). Their contribution to overall solubility is therefore insufficient to overcome the hydrophobicity of the carbon skeleton.

Q3: The molecule has two nitrogen atoms. Which one is more basic and why is this important?

A3: The molecule contains two distinct basic nitrogen centers:

  • The N1 Nitrogen: This is a secondary, alicyclic amine within the saturated portion of the ring system. Its lone pair of electrons is localized and readily available to accept a proton. It has a predicted pKa of approximately 5.1.[1][2]

  • The N7 Nitrogen: This is a primary, aromatic amine attached directly to the benzene ring. Its lone pair of electrons is partially delocalized into the aromatic π-system, making it less available to accept a proton. Consequently, it is less basic, with a predicted pKa around 4.5.

This distinction is crucial for pH-modification strategies. As you lower the pH, the more basic N1 nitrogen will be protonated first, followed by the N7 nitrogen at a slightly lower pH. To ensure the molecule is fully ionized and maximally soluble, the pH of the solution should be lowered to at least 2 units below the pKa of the less basic nitrogen (N7), targeting a pH of ~2.5 or lower.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step guidance on common methods to improve the aqueous solubility of 1,2,3,4-Tetrahydroquinolin-7-amine.

Guide 1: Solubility Enhancement via pH Adjustment

This is often the most direct and effective method for ionizable compounds like this one.

Q: My experimental buffer is at pH 7.4, and the compound won't dissolve. How can I use pH to prepare a soluble stock solution?

A: The principle here is to convert the neutral, poorly soluble base into its protonated, highly soluble cationic salt form. By lowering the pH, you force the equilibrium towards the ionized species.

start Start: Weigh solid 1,2,3,4-Tetrahydroquinolin-7-amine add_water Add a portion of target volume of water (e.g., 80% of final volume) start->add_water slurry Result: Insoluble slurry or suspension add_water->slurry add_acid Add 1M HCl dropwise while stirring vigorously slurry->add_acid check_dissolution Observe for complete dissolution add_acid->check_dissolution check_dissolution->add_acid  No dissolved Solution is clear. Compound is dissolved. check_dissolution->dissolved  Yes qs QS to final volume with water. Verify final pH (~2.0-2.5). Sterile filter if necessary. dissolved->qs end Result: Solubilized acidic stock solution qs->end

Caption: Workflow for solubilizing the compound using pH adjustment.

  • Weigh Compound: Accurately weigh 1.48 mg of 1,2,3,4-Tetrahydroquinolin-7-amine (MW: 148.21 g/mol ) for a final volume of 10 mL.

  • Initial Suspension: Place the solid in a suitable volumetric flask. Add approximately 8 mL of high-purity water (e.g., Milli-Q®). The compound will not dissolve and will form a suspension.

  • Acidification: While stirring, add 1 M HCl drop by drop. The suspension should clarify as the compound protonates and dissolves. Continue adding acid until the solution is completely clear.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add water to reach the 10 mL mark.

  • pH Verification (Optional but Recommended): Check the pH of the final solution using a calibrated pH meter. It should ideally be between 2.0 and 3.0 to ensure the compound remains protonated and soluble.

  • Storage: Store the stock solution at 4°C or -20°C. Note that long-term stability in acidic solution should be determined empirically.

Trustworthiness Check: Before use, especially after storage, visually inspect the solution for any signs of precipitation. When diluting this acidic stock into a neutral buffer (e.g., for a cell-based assay), ensure the final concentration of the compound and the buffering capacity of the final medium are sufficient to prevent it from crashing out of solution. A high concentration of a strong buffer is recommended.

Guide 2: Salt Formation for a Stable, Soluble Solid

For applications requiring a readily soluble solid form and to avoid handling acidic stock solutions, preparing a salt is the industry-standard approach. The commercial availability of a dihydrochloride salt confirms this method's utility.[3]

Q: I need a stable, solid form of the compound that dissolves directly in my aqueous buffer. How can I achieve this?

A: Converting the free base to its hydrochloride (or other acid) salt provides a stable, crystalline solid with significantly improved aqueous solubility and handling properties.

Disclaimer: This procedure should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.

  • Dissolve Free Base: Dissolve the 1,2,3,4-Tetrahydroquinolin-7-amine free base in a minimal amount of a suitable organic solvent. Anhydrous methanol or isopropanol are good starting points.

  • Prepare HCl Solution: Use a commercially available solution of HCl in an organic solvent, such as 2 M HCl in diethyl ether or isopropanol.

  • Precipitation: While stirring the solution of the free base at 0°C (ice bath), slowly add at least 2 molar equivalents of the HCl solution. The dihydrochloride salt should precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid cake on the filter with a small amount of cold diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white/off-white solid under vacuum to yield the pure 1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride salt.

Validation: The resulting salt can be characterized by melting point analysis and NMR to confirm its identity and purity. Its solubility can then be tested directly in water or buffer, where it should dissolve readily.

Guide 3: Using Co-solvents for Solubility Enhancement

Co-solvents can be effective but must be chosen carefully based on the experimental context, as they can interfere with biological assays.

Q: My experiment is sensitive to low pH. Can I use organic co-solvents to dissolve the compound?

A: Yes. Water-miscible organic solvents, or co-solvents, can increase solubility by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic core of the molecule. This is a widely used technique in drug discovery.[4]

Co-solventTypical Starting ConcentrationProsCons / Considerations
DMSO (Dimethyl sulfoxide)100% for stock, ≤1% finalExcellent solubilizing power for many compounds.Can be toxic to cells at >1% v/v. May interfere with some assays.
Ethanol (EtOH) 10-50% in waterBiologically compatible at low concentrations. Volatile.May not be as effective as DMSO. Can cause protein denaturation at high concentrations.
PEG 400 (Polyethylene glycol 400)10-50% in waterLow toxicity, commonly used in formulations.Viscous. Can be challenging to work with.
DMF (Dimethylformamide)100% for stock, ≤1% finalStrong solubilizing agent.Higher toxicity than DMSO. Use with caution.
  • Weigh Compound: Weigh 1.48 mg of the compound.

  • Add Co-solvent: Add 1 mL of 100% DMSO.

  • Dissolve: Use gentle vortexing or sonication to ensure complete dissolution. The result is a 10 mM stock solution.

Critical Consideration: The primary risk with co-solvent stocks is precipitation upon dilution into an aqueous buffer. Always add the co-solvent stock to the aqueous buffer (not the other way around) with vigorous mixing. The final concentration of the organic solvent should be kept as low as possible and consistent across all experiments.

Part 3: Summary and Strategy Selection

Choosing the right solubilization method depends on your specific experimental needs.

start Start: Need to dissolve 1,2,3,4-Tetrahydroquinolin-7-amine q1 Is the experiment sensitive to low pH? start->q1 q2 Is the experiment sensitive to organic solvents (e.g., DMSO, EtOH)? q1->q2  Yes ph_adjust Use pH Adjustment: Prepare an acidic stock solution. q1->ph_adjust  No q3 Do you need a stable, directly weighable solid form? q2->q3  Yes cosolvent Use a Co-solvent: Prepare a stock in DMSO or EtOH. q2->cosolvent  No salt_form Use Salt Formation: Synthesize or purchase the HCl salt. q3->salt_form  Yes complex Advanced Methods: Consider cyclodextrin complexation or formulation strategies. q3->complex  No

Caption: Decision tree for selecting the appropriate solubilization strategy.

MethodBest For...ProsCons
pH Adjustment Preparing aqueous stock solutions for assays tolerant of low pH starting conditions.Simple, effective, avoids organic solvents.Not suitable for pH-sensitive assays; risk of precipitation upon neutralization in low-buffer media.
Salt Formation Routine use, formulation, and experiments where a directly soluble solid is desired.Provides a stable, highly soluble solid; improves handling and shelf-life.Requires chemical synthesis and characterization if not purchased directly.
Co-solvency High-throughput screening; assays sensitive to pH but tolerant of small amounts of organic solvent.Quick and effective for creating high-concentration stocks.Potential for compound precipitation on aqueous dilution; solvent may interfere with the assay.

References

  • PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. National Center for Biotechnology Information. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Patil, S. K. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 12(2-S), 183-190. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 11(3), 162-171. [Link]

  • Royal Society of Chemistry. Tactics to Improve Solubility. [Link]

  • American Elements. 7-Amino-1,2,3,4-tetrahydroisoquinoline. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Handling and Storage of 7-Amino-1,2,3,4-tetrahydroquinoline to Prevent Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-amino-1,2,3,4-tetrahydroquinoline. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the oxidative degradation of this valuable chemical intermediate. Due to its electron-rich aromatic amine structure, this compound is highly susceptible to air oxidation, which can compromise experimental outcomes and product purity. This guide offers field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and integrity of your material.

Section 1: The Chemistry of Oxidation

This section addresses the fundamental reasons behind the compound's instability and the visual cues of degradation.

Q1: Why is 7-amino-1,2,3,4-tetrahydroquinoline so prone to oxidation?

The susceptibility of 7-amino-1,2,3,4-tetrahydroquinoline to oxidation is rooted in its molecular structure. It contains two key features that make it reactive towards oxygen:

  • Aromatic Amine Group (-NH₂): The primary amino group attached to the benzene ring is a strong electron-donating group. This increases the electron density of the aromatic ring, making it more easily oxidized. Aromatic amines are well-documented to be susceptible to oxidation, which can lead to the formation of colored radical species and, eventually, polymeric materials.[1][2]

  • Tetrahydroquinoline Ring System: The non-aromatic portion of the molecule contains a secondary amine. While less reactive than the aromatic amine, this site can also undergo oxidation, especially under harsh conditions or in the presence of catalysts. The overall process can lead to aromatization of the heterocyclic ring, converting the tetrahydroquinoline into a quinoline derivative.[3][4]

Oxidation is often a radical-chain reaction, initiated by oxygen, light, or trace metal impurities.[5] Once initiated, the process can self-catalyze, leading to rapid degradation of the material.

cluster_structure 7-Amino-1,2,3,4-tetrahydroquinoline cluster_key Oxidation Susceptibility structure structure A Primary Aromatic Amine (High Susceptibility) B Secondary Aliphatic Amine (Moderate Susceptibility)

Caption: Key sites of oxidative susceptibility.

Q2: My solid 7-amino-1,2,3,4-tetrahydroquinoline has turned from off-white to brown. What happened?

This color change is a classic indicator of oxidation. The initial oxidation products are often highly colored, conjugated molecules. As the degradation progresses, these can polymerize to form darker, often insoluble materials. While a slight discoloration may indicate only minor surface oxidation, a significant change to brown or black suggests widespread degradation. The usability of the material depends on the purity requirements of your experiment. For sensitive applications, such as catalysis or GMP synthesis, the material should be purified or discarded.

Section 2: Troubleshooting and FAQs

This section provides direct answers to common problems encountered during the handling and use of 7-amino-1,2,3,4-tetrahydroquinoline.

Q3: What are the ideal storage and handling conditions?

To maximize shelf-life and prevent degradation, strict adherence to proper storage and handling protocols is essential. The core principle is the rigorous exclusion of atmospheric oxygen.[6][7][8]

Parameter Short-Term Storage (Days-Weeks) Long-Term Storage (Months-Years) Rationale
Atmosphere Tightly sealed container, purged with inert gas (Argon/Nitrogen).Flame-sealed glass ampoule under vacuum or Argon.[7]Prevents contact with atmospheric oxygen, the primary oxidant.[6]
Temperature 2-8°C (Refrigerated).-20°C (Frozen).Reduces the kinetic rate of degradation reactions.
Light Amber glass vial or store in a dark cabinet.Store in the dark.Prevents photo-initiated oxidation.[5]
Container High-quality glass vial with a PTFE-lined cap.Flame-sealed borosilicate glass ampoule.Ensures an inert and impermeable barrier to air and moisture.
Q4: My solution of the compound turns yellow within an hour of preparation. How can I prevent this?

This rapid degradation in solution is almost always caused by dissolved oxygen in the solvent. Standard laboratory solvents are saturated with air. To prevent this, you must use degassed solvents and prepare the solution under an inert atmosphere.

Workflow for Preparing a Stable Solution

G start Start prep_glass Oven-dry all glassware (e.g., Schlenk flask, syringe) start->prep_glass inert_setup Assemble glassware under positive pressure of Ar/N₂ (Schlenk Line or Glovebox) prep_glass->inert_setup degas_solvent Degas solvent using Freeze-Pump-Thaw (3x) or inert gas sparging add_solvent Transfer degassed solvent to flask via cannula or syringe degas_solvent->add_solvent add_solid Quickly weigh solid and add to flask under inert gas flow inert_setup->add_solid add_solid->add_solvent dissolve Dissolve solid with stirring under inert atmosphere add_solvent->dissolve end Stable Solution Ready for Use dissolve->end

Caption: Inert atmosphere workflow for solution preparation.

Q5: What analytical techniques can I use to quantify oxidation?

If you suspect degradation, several analytical methods can confirm and quantify the extent of oxidation.

Technique What to Look For Advantages Limitations
Reverse-Phase HPLC-UV Appearance of new, more polar peaks eluting earlier than the parent compound. Decrease in the main peak area.Widely available, excellent for purity assessment.Requires method development; may not identify the structure of impurities.[9]
LC-MS Detection of masses corresponding to oxidized species (e.g., M+16 for mono-oxidation).Provides molecular weight information, aiding in impurity identification. Highly sensitive.[10]Can be less quantitative than HPLC-UV without careful calibration.
¹H NMR Spectroscopy Appearance of new aromatic signals (if aromatization occurs), broadening of peaks, or complex new signals in the baseline.Provides structural information about degradation products.Low sensitivity for minor impurities (<1-2%).
TLC Appearance of new spots, often with lower Rf values. Streaking may indicate polymeric impurities.Fast, simple, and inexpensive for a quick purity check.Not quantitative.

Section 3: Key Experimental Protocols

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases from a solvent.[6]

Materials:

  • Schlenk flask with a high-vacuum valve.

  • Solvent to be degassed.

  • Cold trap.

  • High-vacuum pump (<10⁻³ Torr).

  • Dewar flasks.

  • Liquid nitrogen.

  • Warm water bath.

Procedure:

  • Preparation: Place the solvent in a Schlenk flask (do not fill more than half full). Attach the flask to a Schlenk line or vacuum manifold. Ensure a cold trap is placed between the flask and the vacuum pump.

  • Freeze: Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask gently to freeze the solvent from the outside in, creating a solid layer on the flask walls. Avoid freezing in a solid block at the bottom, as this can cause the flask to crack upon thawing.

  • Pump: Once the solvent is completely frozen solid, open the flask's valve to the vacuum pump. Evacuate for 10-15 minutes. You are removing the air from the headspace above the frozen solvent.

  • Thaw: Close the flask's valve to the pump. Remove the liquid nitrogen dewar and place the flask in a warm water bath. As the solvent thaws, you will see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles). After the final cycle, backfill the flask with a high-purity inert gas like Argon or Nitrogen. The solvent is now ready for use.

Protocol 2: Transfer of Air-Sensitive Solid using a Glovebox

A glovebox provides the most controlled environment for handling highly sensitive solids.[7]

Materials:

  • Inert atmosphere glovebox (<1 ppm O₂).

  • 7-amino-1,2,3,4-tetrahydroquinoline in its original container.

  • Spatula, analytical balance, and weigh boat.

  • Receiving vessel (e.g., Schlenk flask).

  • Airtight cap or septum for the receiving vessel.

Procedure:

  • Preparation: Ensure all necessary items (spatula, weigh boat, receiving flask, etc.) are brought into the glovebox antechamber. Purge the antechamber with inert gas according to the manufacturer's instructions (typically 3-5 purge/refill cycles).

  • Transfer to Glovebox: Move the items from the antechamber into the main glovebox chamber. Allow the items to sit for several minutes to allow any adsorbed atmospheric gases to dissipate.

  • Weighing: Open the container of 7-amino-1,2,3,4-tetrahydroquinoline. Using a clean spatula, transfer the desired amount of solid onto the weigh boat on the analytical balance.

  • Transfer to Flask: Carefully transfer the weighed solid from the weigh boat into the receiving flask.

  • Sealing: Securely seal the receiving flask with its cap or septum. Also, securely reseal the main stock bottle of the reagent.

  • Removal: The sealed receiving flask can now be removed from the glovebox via the antechamber for use in your experiment.

By implementing these robust procedures, you can confidently prevent the oxidation of 7-amino-1,2,3,4-tetrahydroquinoline, ensuring the reliability and reproducibility of your research.

References

  • Mario, G., & Oriol, P. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability. [Link]

  • Wikipedia. (n.d.). Air-free technique. Wikipedia. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • Wüllner, U., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology. [Link]

  • Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Advion, Inc. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience. [Link]

  • Shriver, D. F. (n.d.). The manipulation of air-sensitive compounds. Internet Archive. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Performance Additives. [Link]

  • Marinova, E., et al. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences. [Link]

  • Wang, Y., et al. (2018). Properties research of aromatic amine antioxidant in lubricanting oils. ResearchGate. [Link]

  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. ResearchGate. [Link]

  • Ahern, K. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]

  • Chem-Impex International. (n.d.). 7-Amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. Chem-Impex International. [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Jia, Y., et al. (2012). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Journal of Visualized Experiments. [Link]

Sources

Technical Support Center: Purification of Tetrahydroquinoline Amines by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tetrahydroquinoline amines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity for these critical pharmaceutical intermediates. Recrystallization is a powerful technique that, when optimized, yields materials of exceptional quality.[1][2][3][4] This document provides in-depth, experience-driven advice in a troubleshooting and FAQ format to address the specific challenges you may encounter.

Section 1: Troubleshooting Common Recrystallization Issues

This section addresses the most frequent problems encountered during the recrystallization of tetrahydroquinoline amines. Each issue is broken down by cause and solution, providing a clear path to resolving experimental hurdles.

Problem: My compound is "oiling out" instead of forming crystals.

Answer:

"Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid rather than a crystalline solid.[5][6] This is a common issue, especially with compounds that have low melting points or when the solution is highly impure, which can significantly depress the melting point.[5][6] The oil is an amorphous, impure form of your compound, and its formation defeats the purpose of purification.[5][6]

Causality & Solutions:

  • The boiling point of the solvent is higher than the melting point of your amine. The compound melts in the hot solvent before it has a chance to dissolve and then separates as an oil upon cooling.[5][7][8][9]

    • Solution: Select a solvent with a lower boiling point.[7][9] The ideal solvent should have a boiling point at least 10°C below the melting point of the pure tetrahydroquinoline amine.[8]

  • The solution is cooling too rapidly. Rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[10]

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a surface that does not act as a heat sink (like a cork ring or folded towel).[11] Insulating the flask can also promote slower cooling and better crystal growth. Once at room temperature, proceed to ice-bath cooling.[11][12]

  • The concentration of the solute is too high (supersaturation). The solution is so concentrated that the molecules aggregate into an oil before they can form an ordered crystal lattice.

    • Solution: Re-heat the solution to boiling and add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[13][14] Then, attempt to cool the solution slowly again.

  • Significant impurities are present. Impurities can interfere with crystal lattice formation and lower the overall melting point of the crude material, making it more prone to oiling out.[5][6]

    • Solution: If you suspect significant impurities, especially colored ones, consider an activated charcoal treatment during the recrystallization process.[15] Alternatively, pre-purification by column chromatography might be necessary to remove the bulk of impurities before attempting a final recrystallization.[16][17]

Problem: No crystals are forming, even after the solution has cooled completely.

Answer:

The failure of crystals to form usually points to one of two primary issues: the solution is not sufficiently saturated, or the nucleation process (the initial formation of crystals) has not been initiated.[13]

Causality & Solutions:

  • Too much solvent was used. This is the most common reason for crystallization failure.[13][14] The solution is not saturated at the lower temperature, so the compound remains dissolved.

    • Solution: Reduce the solvent volume by gently boiling it off under a fume hood.[13][14] Heat the solution and reduce the volume by 10-20%, then allow it to cool again. Be sure to use a boiling chip or stick to ensure smooth boiling.

  • The wrong solvent was chosen. The tetrahydroquinoline amine may be too soluble in the chosen solvent, even at low temperatures.[11]

    • Solution: If reducing the volume doesn't work, you must recover the compound by removing the solvent entirely (e.g., via rotary evaporation) and attempt the recrystallization again with a different solvent system.[6][13]

  • Lack of nucleation sites. Sometimes, a supersaturated solution needs a trigger to begin crystallization.[13][18]

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[13][14] The microscopic glass fragments that are scraped off can act as nucleation sites for crystal growth.[18]

    • Solution 2: Seeding. If you have a small crystal of the pure compound (a "seed crystal"), add it to the cold solution.[13][14] This provides a perfect template for further crystal growth.[18]

Problem: The crystal yield is very low.

Answer:

Recrystallization is always a balance between purity and yield; some loss of product is inevitable as some compound will remain dissolved in the cold solvent (the "mother liquor").[5][11] However, excessively low yields often indicate a procedural issue.

Causality & Solutions:

  • Using too much solvent. As with the failure to form crystals, using a large excess of solvent will keep a significant portion of your compound dissolved in the mother liquor, even when cold.[14]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Work carefully and add the hot solvent in small portions until the solid just dissolves.[19]

  • Premature crystallization during hot filtration. If your compound crystallizes on the filter paper or in the funnel stem during hot filtration, you will lose a significant amount of product.[10]

    • Solution: Ensure your filtration setup (funnel, filter paper, and receiving flask) is pre-heated.[8] This can be done by placing it over the boiling solvent before filtration. Also, add a small excess of solvent (5-10%) before filtering to keep the compound in solution during the transfer.[11][19]

  • Incomplete cooling. The solubility of your compound, while low in the cold solvent, is not zero. Failing to cool the solution sufficiently will result in a lower yield.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation before filtration.[19]

Problem: The purified compound is still colored or appears impure.

Answer:

Persistent impurities after recrystallization typically fall into three categories: insoluble impurities not removed by filtration, highly soluble colored impurities, or impurities that have co-crystallized with your product.

Causality & Solutions:

  • Insoluble impurities present. If your crude material contains impurities that are insoluble in the hot recrystallization solvent, they must be removed.

    • Solution: Perform a hot gravity filtration.[11] After dissolving your crude amine in the minimum amount of hot solvent, filter the hot solution through a pre-heated funnel with fluted filter paper to remove any solid particles before allowing the filtrate to cool.[8][19]

  • Colored, high-molecular-weight impurities. Many organic reactions produce polymeric or oxidized side products that are intensely colored and can be adsorbed onto the surface of your crystals.[20]

    • Solution: Activated Charcoal. These impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[12][15][20] Add a very small spatula tip of charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[1][20] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[20] Also, using too much charcoal can adsorb your desired product, reducing the yield.[20]

  • Impurities with similar solubility. If an impurity has solubility characteristics very similar to your desired compound, it may co-crystallize, making purification by this method difficult.

    • Solution: A second recrystallization, perhaps with a different solvent system, may be necessary. If the impurity persists, chromatographic purification (e.g., column chromatography) may be required to separate the compounds before a final recrystallization step.[17]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my tetrahydroquinoline amine?

Answer:

Choosing the right solvent is the most critical step in a successful recrystallization.[7] The ideal solvent should meet several criteria:

  • Solubility Profile: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[7][12][20]

  • "Like Dissolves Like": The polarity of the solvent should be similar to the polarity of your compound.[7][21] Tetrahydroquinoline amines are moderately polar due to the nitrogen atom and aromatic ring. Therefore, solvents of intermediate polarity like ethanol, ethyl acetate, or toluene are often good starting points.[21] Very polar solvents like water may be suitable for salts (e.g., hydrochloride salts), while nonpolar solvents like hexanes are often used as the "anti-solvent" in a solvent-pair system.[16]

  • Boiling Point: The solvent's boiling point should be below the melting point of your compound to prevent oiling out.[7][9] A boiling point between 60-100 °C is generally ideal, as it's high enough to provide a good solubility difference but low enough to be easily removed from the final crystals.[21][22]

  • Inertness: The solvent must not react with your amine.[9][20] For example, using acetone to recrystallize a primary or secondary amine can sometimes lead to the formation of an imine condensation product.[5][9]

start Start: Crude THQ Amine test_solubility Test Solubility of ~20mg in 0.5mL Cold Solvent start->test_solubility dissolves_cold Dissolves Cold? test_solubility->dissolves_cold heat_test Heat to Boiling dissolves_cold->heat_test No bad_solvent Unsuitable Solvent (Try Another) dissolves_cold->bad_solvent  Yes (Too Soluble) dissolves_hot Dissolves Hot? heat_test->dissolves_hot cool_test Cool to Room Temp & then in Ice Bath dissolves_hot->cool_test Yes dissolves_hot->bad_solvent No (Insoluble) crystals_form Crystals Form? cool_test->crystals_form good_solvent Good Single Solvent Found crystals_form->good_solvent Yes consider_pair Consider for Solvent-Pair System crystals_form->consider_pair No (Stays Dissolved)

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Q2: What is a solvent pair, and when should I use one?

Answer:

A solvent pair is used when no single solvent has the ideal solubility properties for your compound.[7] The technique uses two miscible solvents:

  • Solvent 1 (The "Good" Solvent): Your compound is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Poor" or "Anti-Solvent"): Your compound is insoluble or sparingly soluble in this solvent, even when hot.

You should use a solvent pair when your compound is either too soluble in all available polar solvents or too insoluble in all available non-polar solvents.[7][21] Common miscible pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[7][8]

Procedure:

  • Dissolve your crude amine in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[7][20] This cloudiness indicates that the solution is now saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[23]

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Q3: What are common impurities in tetrahydroquinoline synthesis?

Answer:

The impurities present will depend heavily on the synthetic route used. Common synthesis methods include the Povarov reaction, reductive amination of quinolines, or hydroarylation of propargylamines.[17][24][25]

  • Starting Materials: Unreacted anilines, aldehydes, or alkenes.

  • Over-oxidation/Reduction Products: In syntheses starting from quinolines, you might have partially reduced dihydroquinolines or, conversely, fully aromatic quinoline impurities if the reaction did not go to completion or if oxidation occurred.[26]

  • Regioisomers: In reactions like electrophilic bromination, incorrect positioning of the substituent can lead to isomeric impurities.[16]

  • Side-Products: The Povarov reaction can sometimes yield oxidation-elimination byproducts.[26]

  • Catalyst Residues: Residual palladium, copper, or other metal catalysts from the synthesis may be present.[17][25]

Most of these small-molecule organic impurities are effectively removed by a well-executed recrystallization, as they will ideally remain in the mother liquor. Catalyst residues are typically removed by filtration through celite or silica before the final purification step.[17]

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

This table provides key data for solvents commonly used in the recrystallization of moderately polar compounds like tetrahydroquinoline amines.[7][21][22]

SolventBoiling Point (°C)Dielectric Constant (ε)PolaritySafety Notes
Water10080.4HighNon-flammable, non-toxic.
Ethanol (95%)7824.3High-IntermediateFlammable. Good general-purpose solvent.
Methanol6533.6High-IntermediateFlammable, toxic.
Ethyl Acetate776.0IntermediateFlammable, irritant. Good for many esters/amines.
Acetone5620.7IntermediateHighly flammable. Low boiling point can be difficult.
Toluene1112.4Low-IntermediateFlammable, toxic. High BP can make removal difficult.
Dichloromethane409.1IntermediateNon-flammable but volatile and toxic.
Hexanes~691.9LowHighly flammable. Good for nonpolar compounds.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude tetrahydroquinoline amine in an Erlenmeyer flask with a stir bar or boiling chip. In a separate beaker, heat the chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the flask to just dissolve the solid while heating and stirring.[18]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[19] Reheat the mixture to boiling for 2-5 minutes.[20]

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.[8][19]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10][11] Slow cooling is crucial for forming large, pure crystals.[11]

  • Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15 minutes to maximize the yield.[19]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[11][19]

  • Drying: Allow the crystals to dry thoroughly on the filter paper with the vacuum on, then transfer them to a watch glass or drying oven to remove the last traces of solvent.

Caption: The three main stages of the recrystallization process.

References

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • University of Anbar. (n.d.). Recrystallization. Retrieved from [Link]

  • Labster. (n.d.). Recrystallization Steps - Theory pages. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Why should activated carbon be used during recrystallization?. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Millersville University. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Techniques Explained. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Docsity. (2022, June 9). Chapter 12: Recrystallization | Study notes Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • ACS Publications. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Scientiae Radices. (2023, September 28). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Boc Deprotection of 7-Amino-Tetrahydroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Removing the tert-butyloxycarbonyl (Boc) protecting group from 7-amino-tetrahydroquinoline (THQ) intermediates presents unique chemical challenges. While standard Boc deprotection relies on simple acid catalysis ()[1], the THQ scaffold contains both a basic aliphatic amine (N1) and an electron-rich aromatic ring. This combination frequently leads to poor intermediate solubility, stalled reactions, and electrophilic side reactions. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies and self-validating protocols to ensure high-yielding, clean deprotections.

Mechanistic Workflow & Troubleshooting Map

BocDeprotection A Boc-7-amino-THQ Starting Material B Add Acid (TFA or HCl) + Scavengers A->B C N1 Protonation (Ammonium Salt Formation) B->C D Solubility Check C->D E Precipitation (Reaction Stalls) D->E Non-polar solvent (DCM) F Homogeneous (Cleavage Proceeds) D->F Polar solvent (Dioxane) G Switch to HCl/Dioxane Add Polar Co-solvent E->G Troubleshooting H t-Bu Cation Release + CO2 Evolution F->H G->F I Scavengers Trap t-Bu+ H->I If Scavenger Present J Alkylation of THQ Core (Side Product) H->J No Scavenger K 7-amino-THQ Salt (Desired Product) I->K

Workflow for troubleshooting Boc deprotection of 7-amino-THQ intermediates.

Troubleshooting Guides & FAQs

Issue 1: Alkylation Side-Products (M+56 Peaks)

Q: Why am I observing multiple higher-mass peaks (M+56) in my LC-MS after deprotection?

  • Causality & Expert Insight : The +56 Da mass shift corresponds to tert-butylation. During acid-catalyzed Boc cleavage, a highly reactive tert-butyl cation is generated ()[2]. The 7-amino-THQ core is exceptionally electron-rich because both the N1-alkylamine and the C7-amine donate electron density into the aromatic ring. This makes the aromatic ring and the newly freed C7-primary amine prime targets for electrophilic alkylation by the tert-butyl cation ()[3].

  • Self-Validating Solution : Incorporate a nucleophilic scavenger cocktail. Triisopropylsilane (TIS) or anisole are highly effective at trapping the carbocation before it can alkylate the THQ core ()[4]. By checking the LC-MS of the crude mixture, you should observe the tert-butylated scavengers instead of the alkylated THQ, validating the pathway redirection.

Issue 2: Incomplete Deprotection & Poor Solubility

Q: The reaction stalls at 50% completion in TFA/DCM, and adding more acid doesn't help. Why?

  • Causality & Expert Insight : The THQ scaffold contains a basic secondary or tertiary aliphatic amine at the N1 position. Upon addition of acid, this N1 nitrogen protonates instantly, forming an ammonium salt. In non-polar solvents like dichloromethane (DCM), this salt can precipitate, sequestering the unreacted Boc-protected intermediate within a solid matrix and physically preventing the acid from accessing the Boc group ()[5].

  • Self-Validating Solution : Switch the solvent/acid system to 4M HCl in 1,4-dioxane. Dioxane disrupts the ion-pairing and often maintains better solubility for the hydrochloride salts of THQ derivatives compared to TFA/DCM systems ()[6]. If precipitation still occurs, adding a small percentage of anhydrous methanol (5-10%) will restore homogeneity, allowing the reaction to proceed to completion.

Issue 3: Oxidative Degradation

Q: I am seeing a mass corresponding to M-2 or M-4 in my final product. What causes this?

  • Causality & Expert Insight : Tetrahydroquinolines are susceptible to spontaneous oxidation (aromatization) to dihydroquinolines (M-2) or fully aromatic quinolines (M-4). This oxidative degradation is accelerated in the presence of strong acids and atmospheric oxygen ()[7].

  • Self-Validating Solution : Degas all solvents by sparging with argon or nitrogen prior to use. Conduct the deprotection under a strict inert atmosphere. The absence of M-2/M-4 peaks in subsequent batches will confirm that oxidative pathways have been successfully suppressed.

Quantitative Data Summaries

Table 1: Comparison of Acid Systems for THQ Boc Deprotection
Acid SystemSolventTypical TimeTemperatureTHQ Salt SolubilityRisk of Side Reactions
20-50% TFA DCM1-4 h0 °C to RTPoor to ModerateHigh (Alkylation)
4M HCl 1,4-Dioxane0.5-2 hRTGoodModerate
3M HCl Methanol1-3 hRTExcellentLow
Table 2: Scavenger Selection Guide for Electron-Rich Aromatics
ScavengerTypical Conc. (v/v)Mechanism of ActionSuitability for THQ Scaffolds
Triisopropylsilane (TIS) 2.5 - 5%Hydride donor (reduces t-Bu+)Excellent (Standard choice)
Anisole 2.5 - 5%Nucleophilic aromatic trapExcellent (Mimics THQ core)
Water 2.5 - 5%Nucleophilic trap (forms t-BuOH)Moderate (Can cause hydrolysis)
Thioanisole 5%Soft nucleophile trapGood (Strong odor, harder to remove)

Experimental Protocols

Protocol 1: Scavenger-Assisted HCl/Dioxane Deprotection of 7-Amino-THQ

Objective : Complete removal of the Boc group while suppressing tert-butyl alkylation and maintaining intermediate solubility.

Materials :

  • Boc-7-amino-THQ intermediate

  • 4M HCl in 1,4-dioxane

  • Triisopropylsilane (TIS)

  • Anisole

  • Methanol (anhydrous)

Step-by-Step Methodology :

  • Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve the Boc-7-amino-THQ intermediate (1.0 eq) in anhydrous 1,4-dioxane to a concentration of 0.1 M ()[6].

  • Scavenger Addition : Add TIS (2.5% v/v) and Anisole (2.5% v/v) to the solution. Causality: TIS acts as a hydride donor to reduce the tert-butyl cation, while anisole acts as a highly nucleophilic aromatic trap, protecting the electron-rich THQ core ()[3].

  • Acidification : Cool the mixture to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10-20 eq).

  • Solubility Adjustment : If a thick white precipitate forms (the N1-hydrochloride salt) that hinders stirring, add anhydrous methanol dropwise (up to 10% of total volume) until the reaction becomes a homogeneous solution or a fine, easily stirrable suspension.

  • Cleavage : Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LC-MS. The evolution of CO₂ gas should be observable.

  • Isolation : Upon completion (typically 1-3 hours), concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual HCl and dioxane.

  • Purification (Self-Validation) : Triturate the resulting crude hydrochloride salt with cold diethyl ether. The ether wash removes the scavengers and any alkylated scavenger byproducts, leaving behind the pure 7-amino-THQ hydrochloride salt. Filter to collect the solid.

References

  • ACS Green Chemistry Institute. "BOC Deprotection." ACS GCIPR, [Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis, [Link]

  • NIH. "Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists." PMC, [Link]

  • ACS Publications. "Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands." Journal of Medicinal Chemistry,[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in tetrahydroquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering suboptimal yields in their reactions. Tetrahydroquinolines are a cornerstone structural motif in numerous biologically active compounds, making their efficient synthesis a critical endeavor.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and overcome common hurdles in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Where should I start my investigation?

A1: A consistently low yield points to a systematic issue rather than a random error. The first step is to meticulously re-evaluate your reaction setup and the purity of your starting materials. Ensure all reagents are of high purity, as impurities can poison catalysts or participate in side reactions.[4] It is also crucial to maintain strictly anhydrous conditions, especially in reactions sensitive to moisture, like the Povarov reaction where the imine intermediate can hydrolyze.[5]

Begin by analyzing small aliquots of your crude reaction mixture by TLC or LC-MS. This can help you determine if the starting material is being consumed and whether multiple side products are forming.

Troubleshooting Guide by Reaction Type

This section delves into specific issues encountered in common synthetic routes to tetrahydroquinolines.

The Povarov Reaction

The Povarov reaction, a powerful tool for constructing tetrahydroquinolines, involves the condensation of an aniline, an aldehyde, and an alkene.[6] However, its multi-component nature can also be a source of yield-diminishing side reactions.[3][7]

Q2: I'm observing a low yield in my three-component Povarov reaction. What are the likely causes?

A2: Low yields in the Povarov reaction often stem from issues related to the stability of the in-situ formed imine, catalyst efficiency, or suboptimal reaction conditions.[5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The crucial imine intermediate is highly susceptible to hydrolysis.[5] Use freshly dried solvents and ensure your reagents are anhydrous.

  • Catalyst Selection and Loading: The choice of Lewis or Brønsted acid catalyst is critical.[5] If one catalyst is underperforming, screen others such as Cu(OTf)₂, AlCl₃, or a chiral phosphoric acid.[5] Catalyst loading should also be optimized, typically starting at 10 mol%.[5][8]

  • Solvent Polarity: The solvent can significantly influence the reaction outcome.[5] Experiment with a range of anhydrous solvents like toluene, ethanol, or diethyl ether.[5] For some multi-component setups, toluene at 45°C has proven effective.[5][8]

  • Temperature Control: Temperature is a double-edged sword. While heat can accelerate the reaction, it can also promote the decomposition of reactants or the desired product.[5] A systematic temperature screening is highly recommended.

  • Substrate Electronic Effects: The electronic properties of the aniline and aldehyde can impact the stability of the imine and the overall reaction rate. Electron-donating groups on the aniline and electron-withdrawing groups on the aldehyde generally favor the reaction. Conversely, a methoxy group on the amine or aldehyde can lead to lower yields.[8]

Table 1: Catalyst and Solvent Effects on Povarov Reaction Yield

Catalyst (10 mol%)SolventTemperature (°C)Reported Yield Range (%)
AlCl₃Et₂O3031-53[8]
Cu(OTf)₂EtOH400-30[8]
Cu(OTf)₂Toluene45Moderate to Good

Yields are highly substrate-dependent.

Povarov_Troubleshooting start Low Yield in Povarov Reaction check_conditions Verify Anhydrous Conditions start->check_conditions screen_catalyst Screen Catalysts (e.g., Cu(OTf)₂, AlCl₃) check_conditions->screen_catalyst If no improvement yield_improved Yield Improved check_conditions->yield_improved If yield improves optimize_solvent Optimize Solvent (Toluene, EtOH, Et₂O) screen_catalyst->optimize_solvent If no improvement screen_catalyst->yield_improved If yield improves screen_temp Screen Reaction Temperature optimize_solvent->screen_temp If no improvement optimize_solvent->yield_improved If yield improves check_purity Check Starting Material Purity screen_temp->check_purity If no improvement screen_temp->yield_improved If yield improves check_purity->yield_improved If yield improves

Caption: Troubleshooting flowchart for low yields in the Povarov reaction.

Friedländer Annulation

The Friedländer synthesis is a classic and straightforward method for preparing substituted quinolines, which can then be reduced to tetrahydroquinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9]

Q3: I am getting a low yield or no product in my Friedländer synthesis. What should I investigate?

A3: Low or no yield in the Friedländer synthesis can often be traced back to an inappropriate catalyst, impure starting materials, or undesirable side reactions like self-condensation.[10]

Troubleshooting Steps:

  • Catalyst Choice: The reaction is sensitive to the catalyst, which can be acidic, basic, or even neutral at high temperatures.[9][10] If a standard catalyst like p-TsOH or KOH is ineffective, consider screening Lewis acids (e.g., ZnCl₂, FeCl₃) or exploring modern catalysts like ionic liquids or metal-organic frameworks.[10]

  • Purity of 2-Aminoaryl Carbonyl: Impurities in this starting material can significantly hinder the reaction.[10] Ensure its purity before proceeding.

  • Preventing Side Reactions:

    • Aldol Condensation: Under basic conditions, the ketone or aldehyde with the α-methylene group can undergo self-aldol condensation. To minimize this, add the carbonyl component slowly to the reaction mixture. Using a milder base or switching to an acid catalyst can also be effective.[10]

    • Self-Condensation of Starting Material: At high temperatures, the 2-aminobenzophenone can self-condense. Careful optimization of the reaction temperature is crucial to avoid this side product.[10]

Friedlander_Workflow start Friedländer Synthesis Setup reagents 2-Aminoaryl Carbonyl + α-Methylene Carbonyl start->reagents catalyst Add Catalyst (Acid, Base, or Lewis Acid) reagents->catalyst reaction Heat Reaction Mixture catalyst->reaction workup Work-up and Purification reaction->workup product Substituted Quinoline workup->product

Caption: General workflow for the Friedländer synthesis.

Catalytic Hydrogenation of Quinolines

The reduction of a quinoline to a 1,2,3,4-tetrahydroquinoline via catalytic hydrogenation is a common final step. However, this seemingly simple reaction can be prone to issues of its own.

Q4: My catalytic hydrogenation of quinoline is sluggish and gives low yields. What could be the problem?

A4: Low yields in catalytic hydrogenation can be due to several factors, including catalyst deactivation, improper reaction conditions, or impurities in the substrate.[4]

Troubleshooting Steps:

  • Catalyst Activity and Choice: The activity of the catalyst is paramount. For many hydrogenations, palladium on carbon (Pd/C) is effective.[11] However, other catalysts like nickel phosphide have shown higher hydrogenation capacity than traditional sulfide catalysts.[12] Ensure your catalyst is fresh and active.

  • Catalyst Deactivation:

    • Poisoning: Impurities in the quinoline starting material can poison the catalyst.[4] It's also been noted that certain substrates, like aminoquinolines, can poison the catalyst through coordination.[13]

    • Leaching and Abrasion: At elevated temperatures and with vigorous stirring, the active metal can leach from the support, or the support itself can degrade, leading to a loss of active catalyst.[14] Consider optimizing the stirring speed and reaction temperature.

  • Reaction Conditions:

    • Temperature and Pressure: The optimal temperature for catalytic hydrogenation is typically between 60°C and 70°C, with a hydrogen pressure of 8 to 12 atmospheres.[4] Deviating from these ranges can lead to incomplete reactions or byproduct formation.[4]

    • Solvent: Solvents like dichloromethane or acetic acid are commonly used.[5] The choice of solvent can influence the reaction rate and selectivity.

Table 2: Common Hydrogenation Catalysts and Conditions

CatalystTypical LoadingSolventPressure (atm)Temperature (°C)
5% Pd/C5-10 wt%Dichloromethane, Acetic Acid1-5[5]Room Temp - 70
Co-based2.5-5 mol%Water3070-150[13]
Ni₂P/SBA-1525 wt%-->280

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Povarov Reaction
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in a dry solvent (e.g., toluene, 5 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%).

  • Alkene Addition: Add the electron-rich alkene (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 45 °C).[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.[5]

Protocol 2: General Procedure for Catalytic Hydrogenation of a Quinoline Derivative
  • Reaction Setup: In a hydrogenation vessel, dissolve the quinoline derivative (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 5-10 wt%) under an inert atmosphere.[5]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir the reaction mixture at room temperature or with gentle heating.[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization if necessary.[5]

References

  • Technical Support Center: Optimizing Tetrahydroquinoline Synthesis - Benchchem. (URL: )
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (URL: [Link])

  • Synthesis of 1,2,3,4-Tetrahydroquinolines including Angustureine and Congeneric Alkaloids. A Review - Taylor & Francis. (URL: [Link])

  • Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine - Benchchem. (URL: )
  • Progress in the Chemistry of Tetrahydroquinolines | Chemical Reviews - ACS Publications. (URL: [Link])

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex | ACS Omega. (URL: [Link])

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. (URL: [Link])

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (URL: [Link])

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers. (URL: [Link])

  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. (URL: [Link])

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - PMC. (URL: [Link])

  • Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem. (URL: )
  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative - Scientiae Radices. (URL: [Link])

  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview - ResearchGate. (URL: [Link])

  • Povarov Reaction | Chem-Station Int. Ed. (URL: [Link])

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. (URL: [Link])

  • Friedländer synthesis - Wikipedia. (URL: [Link])

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Technical Support Guide: Storage & Stability of 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride is a key heterocyclic building block utilized by researchers in the synthesis of novel pharmaceutical agents and functional materials. The inherent reactivity of the aromatic amine moiety, while crucial for its synthetic utility, also makes it susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of best practices for storage, troubleshooting common stability issues, and protocols for verifying the integrity of your material, ensuring the reliability and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride.

Q1: What are the ideal storage conditions for this compound? A: For long-term stability, the compound should be stored at -20°C , tightly sealed, and protected from moisture. Some suppliers may recommend storage at 2-8°C under an inert atmosphere, which is also acceptable for shorter periods.[1] The critical factors to control are temperature, moisture, and atmospheric oxygen.

Q2: What are the visible signs of degradation? A: The most common sign of degradation for aromatic amines is a color change . A pure compound should be a white to off-white or light-colored solid. Degradation, primarily through oxidation, often leads to the formation of colored by-products, causing the material to appear yellow, brown, or even dark purple. Clumping of the solid can also indicate moisture absorption.

Q3: Is the compound sensitive to light? A: Yes. Aromatic amines and tetrahydroquinoline structures can be susceptible to photodegradation.[2][3] While the hydrochloride salt form offers some protection, it is best practice to store the compound in an amber vial or in a dark location (e.g., inside a sealed box within the freezer) to prevent light-induced degradation.

Q4: Why is the hydrochloride salt form used? A: The hydrochloride salt form significantly enhances the stability of the compound. The free base form of the amine is more electron-rich and thus more susceptible to oxidation.[4] By protonating the amine to form the hydrochloride salt, its reactivity towards atmospheric oxygen is reduced, leading to a longer shelf-life.

Q5: How should I handle the compound when weighing it for an experiment? A: To minimize moisture and air exposure, allow the container to warm to room temperature before opening. Handle the material in a well-ventilated area or a chemical fume hood.[5][6] For sensitive applications, working in a glove box under an inert atmosphere (nitrogen or argon) is ideal. After weighing, securely reseal the container and return it to the recommended storage conditions promptly.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experimentation.

Problem: Inconsistent Experimental Results or Low Yields

You're using the compound in a multi-step synthesis, but are experiencing inconsistent yields, unexpected side products, or complete reaction failure.

Troubleshooting Workflow

A Inconsistent Results/ Low Yields B Assess Compound Integrity A->B C Perform Visual Inspection (Protocol 4.1) B->C D Any Color Change or Clumping? C->D E YES: Compound is likely degraded. Consider purification or re-ordering. D->E Yes F NO: Proceed to analytical check. D->F No G Run Analytical Check (e.g., HPLC, Protocol 4.3) F->G H Purity <95% or Degradants Detected? G->H I YES: Compound is degraded. Purify or re-order. H->I Yes J NO: Purity is high. Investigate other experimental parameters (reagents, solvent, temp). H->J No

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: Solid Compound Has Changed Color

The initially off-white powder now appears yellow or brown.

  • Probable Cause: Oxidation. The aromatic amine functionality is highly prone to oxidation by atmospheric oxygen, which is often catalyzed by light or trace metal impurities.[4][7] This process leads to the formation of highly colored, often polymeric, by-products.

  • Solution: The compound has likely degraded. Its use may lead to unpredictable results. It is strongly recommended to use a fresh lot of the material. If this is not possible, the material may be purified by recrystallization, though this may not remove all polymeric impurities. An analytical check (HPLC, NMR) is essential to confirm purity before use.

Part 3: Scientific Deep Dive - Understanding Degradation

A core tenet of our technical support is empowering researchers with knowledge. Understanding the why behind storage recommendations is key to preventing compound degradation.

Core Instability Factor: Oxidation

The primary degradation pathway for 1,2,3,4-Tetrahydroquinolin-7-amine is oxidation. The electron-rich aromatic ring and the secondary amine in the tetrahydroquinoline core make the molecule susceptible to attack by atmospheric oxygen.

The process is often initiated by the formation of radical species, which can then couple to form dimers and polymers. These extended conjugated systems are responsible for the intense color of the degraded material. The presence of the exocyclic primary amine at the 7-position further activates the ring system towards oxidation.[7][8]

Potential Oxidative Degradation Pathway

Caption: Proposed oxidative degradation pathway.

The Protective Role of the Hydrochloride Salt

The compound is supplied as a hydrochloride salt to improve its shelf life. The lone pair of electrons on the primary amine nitrogen is protonated (forming -NH3+ Cl-). This withdrawal of electron density makes the amine group and the entire aromatic system less susceptible to oxidative attack, thus slowing the degradation process.

Part 4: Protocols for Stability Assessment

To ensure the integrity of your starting material, these protocols provide a self-validating system for quality assessment.

Protocol 4.1: Visual Inspection and Solubility Test
  • Visual Check: Before opening, allow the container to equilibrate to room temperature. Observe the solid material. It should be a free-flowing powder with a consistent, light color. Note any discoloration (yellowing, browning) or clumping.

  • Solubility Test: Weigh a small amount (1-2 mg) of the compound. Test its solubility in a relevant solvent (e.g., DMSO, Methanol). A pure compound should dissolve completely to give a clear, colorless, or very pale solution. The presence of insoluble particulates or a distinct color may indicate degradation or impurities.

Protocol 4.2: Forced Degradation (Stress Testing)

Forced degradation studies are a powerful tool to understand the stability profile of a compound and to confirm that your analytical method can detect potential degradants.[9][10][11][12][13]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.

Methodology:

  • Prepare several solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Expose each solution to one of the stress conditions outlined in the table below. Include an unstressed control sample kept at 2-8°C in the dark.

  • After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by HPLC (see Protocol 4.3).

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess stability in acidic conditions.[10][14]
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo assess stability in basic conditions.[10][14]
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo mimic oxidative degradation.[10][14]
Thermal Solid sample at 80°C for 48 hoursTo evaluate stability at elevated temperatures.[10]
Photolytic Solution exposed to UV/Vis light (ICH Q1B guidelines)To determine light sensitivity.[10][11]

The goal is to achieve 5-20% degradation. If degradation is excessive, reduce the stress duration or temperature.[9]

Protocol 4.3: Analytical Workflow for Purity Assessment (HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the active compound from any impurities or degradation products.[14][15][16][17]

HPLC Analysis Workflow

A Sample Preparation (e.g., 1 mg/mL in mobile phase) B HPLC Injection A->B C Chromatographic Separation (e.g., C18 Column) B->C D UV Detection (e.g., 230-280 nm) C->D E Data Analysis D->E F Assess Peak Purity & Quantify Impurities E->F

Caption: General workflow for HPLC purity analysis.

General HPLC Method Parameters:
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid or Ammonium Acetate buffer) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, scanning across a range (e.g., 210-400 nm) to identify the optimal wavelength for the parent compound and any degradants.

  • Analysis: Compare the chromatogram of your sample to a reference standard or an unstressed control. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Part 5: Safety & Handling

Always handle 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride in accordance with the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, gloves, and a lab coat.[6]

  • Handling: Use in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[5][6]

  • In case of exposure:

    • Skin: Wash off with plenty of soap and water.[5]

    • Eyes: Rinse cautiously with water for several minutes.[5]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[5]

References

  • Aromatic Amine Cleavage → Area → Sustainability. (n.d.). Retrieved March 7, 2026, from [Link]

  • Photo‐Emde Degradation of 1,2,3,4‐Tetrahydroquinolinium Salts. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. (2024). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Oxford Academic. Retrieved March 7, 2026, from [Link]

  • Bacterial degradation of monocyclic aromatic amines. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved March 7, 2026, from [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). CatSci. Retrieved March 7, 2026, from [Link]

  • Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing. Retrieved March 7, 2026, from [Link]

  • Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioPharm International. Retrieved March 7, 2026, from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. Retrieved March 7, 2026, from [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2017). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Retrieved March 7, 2026, from [Link]

  • Photodegradation of quinoline in water. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. (1995). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Photocatalytic Degradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. (2025). MDPI. Retrieved March 7, 2026, from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Retrieved March 7, 2026, from [Link]

Sources

Hygroscopic nature of amine hydrochloride salts handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Hygroscopicity in Amine Hydrochloride Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures, analytical discrepancies, and manufacturing bottlenecks stemming from a fundamental misunderstanding of active pharmaceutical ingredient (API) hygroscopicity.

Amine hydrochlorides are the most prevalent pharmaceutical salts due to their physiological compatibility and ease of synthesis. However, their propensity to absorb atmospheric moisture can compromise physical stability, alter powder flow, and induce chemical degradation [1]. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating methodologies to secure your drug development pipeline.

FAQ Section 1: Mechanistic Fundamentals & Causality

Q: Why are amine hydrochloride salts so prone to moisture uptake compared to their free base counterparts? A: The causality lies in the crystal lattice energy and the hydration thermodynamics of the chloride ion. When an amine is protonated with hydrochloric acid, the resulting salt relies on ionic bonding and hydrogen-bonding networks. The chloride anion is highly electronegative and possesses a strong thermodynamic drive to hydrate, acting as a potent hydrogen bond acceptor for atmospheric water vapor. If the crystal packing of the specific amine HCl is not dense enough to sterically exclude water, moisture penetrates the lattice. This leads to surface adsorption, bulk absorption, and—if the ambient humidity exceeds the salt's critical relative humidity (CRH)—deliquescence (dissolving in its own absorbed moisture) [1].

Q: At what point should I abandon the hydrochloride salt and screen for alternative counterions? A: You should trigger a new salt screen if your Dynamic Vapor Sorption (DVS) data shows >15% weight gain (classified as Very Hygroscopic) or if the moisture uptake induces an irreversible phase change (e.g., an anhydrous-to-hydrate transition that drastically lowers aqueous solubility) [2]. While HCl is the default starting point, alternative counterions like mesylate, sulfate, or tosylate often yield more robust crystal lattices with significantly lower hygroscopicity and better mechanical properties for tableting [2].

Data Presentation: Ph. Eur. Hygroscopicity Classification

To standardize communication across your development teams, all amine HCl salts must be classified according to the European Pharmacopoeia (Ph. Eur.) criteria. This classification is based on the percentage of weight gain after the API is stored at 25°C and 80% Relative Humidity (RH) for 24 hours [3].

ClassificationWeight Gain (% w/w)Handling Implications for Amine HCl Salts
Non-hygroscopic < 0.12%Standard ambient handling is acceptable.
Slightly hygroscopic 0.2% ≤ x < 2.0%Store in sealed containers; minimal risk during brief ambient exposure.
Moderately hygroscopic 2.0% ≤ x < 15.0%Requires desiccation during storage; monitor RH during formulation.
Very hygroscopic ≥ 15.0%Mandatory glovebox handling (inert atmosphere); high risk of deliquescence.

FAQ Section 2: Analytical Profiling & DVS Troubleshooting

Q: Karl Fischer (KF) titration shows highly variable water content across my API batches. How do I definitively profile its moisture sensitivity? A: Karl Fischer titration only provides a static snapshot of water content at the exact moment of testing, which is heavily skewed by how the sample was handled prior to the assay. To understand the dynamic interaction between your API and moisture, you must utilize Dynamic Vapor Sorption (DVS) [4]. DVS continuously monitors the mass of a sample using a highly sensitive microbalance as it is exposed to precisely controlled step-changes in RH. This generates a sorption/desorption isotherm, revealing whether the moisture uptake is reversible (surface adsorption) or irreversible (hydrate formation or capillary condensation) [4].

Q: My DVS isotherm shows a massive hysteresis loop (the desorption curve does not match the sorption curve). What does this mean for my amine HCl salt? A: Hysteresis indicates that the water molecules are trapped within the crystal lattice rather than just sitting on the surface. For amine hydrochlorides, a sharp, irreversible hysteresis loop at a specific RH usually indicates the formation of a stable stoichiometric hydrate (e.g., a monohydrate or dihydrate) [4]. This is a critical warning: if your API converts to a hydrate during storage, its dissolution rate and bioavailability will likely drop.

Experimental Protocol: Self-Validating DVS Methodology

To ensure trustworthy and reproducible hygroscopicity profiling, follow this standardized DVS protocol for amine hydrochloride salts. This system is self-validating because the initial drying step establishes a true baseline, and the dual-cycle run confirms whether moisture-induced changes are reversible.

Step 1: Sample Preparation & Baseline Establishment

  • Load 10–20 mg of the amine HCl powder into the DVS quartz sample pan. Ensure an even monolayer to prevent bulk diffusion limitations.

  • Pre-treatment (Drying): Subject the sample to 0% RH at 25°C under a dry nitrogen stream (200 SCCM) until the mass change is < 0.002% per minute for at least 30 minutes.

    • Causality: This establishes the true anhydrous mass (

      
      ). Failing to dry the sample masks its true hygroscopic potential.
      

Step 2: Sorption Cycle (Moisture Uptake)

  • Program the DVS to increase RH in 10% increments from 0% to 90% RH at a constant 25°C.

  • Set the equilibrium criterion: The system must hold at each RH step until the mass change is < 0.002% per minute (or a maximum of 360 minutes per step).

    • Causality: Amine salts can exhibit slow kinetics due to crystal rearrangement. Rushing the steps leads to artificially low weight-gain readings.

Step 3: Desorption Cycle (Moisture Release)

  • Decrease the RH in 10% increments from 90% back to 0% RH, using the same equilibrium criteria.

Step 4: Second Cycle Validation

  • Immediately run a second, identical sorption/desorption cycle (0% → 90% → 0%).

    • Self-Validation: If the second cycle perfectly overlays the first, the moisture uptake is purely physical (reversible). If the second cycle shows a different baseline or altered uptake kinetics, the salt underwent a permanent moisture-induced polymorphic transition during Cycle 1.

Visualization: Handling Workflow for Amine Hydrochloride Salts

Below is the logical decision tree for processing and storing amine hydrochloride salts based on your DVS analytical results.

G Start Amine HCl Salt Synthesized DVS Run DVS Analysis (25°C, 0-90% RH) Start->DVS Classify Ph. Eur. Classification (Weight Gain at 80% RH) DVS->Classify NonHygro < 0.2% w/w (Non/Slightly Hygro) Classify->NonHygro ModHygro 0.2 - 15% w/w (Moderately Hygro) Classify->ModHygro VeryHygro > 15% w/w (Very Hygro / Deliquescent) Classify->VeryHygro Standard Standard Storage Ambient Conditions NonHygro->Standard Desiccator Store in Desiccator RH < 30% ModHygro->Desiccator Glovebox Glovebox Handling Argon/N2 Atmosphere VeryHygro->Glovebox SaltScreen Initiate Salt Screen (e.g., Mesylate, Sulfate) VeryHygro->SaltScreen

Caption: Decision tree for the storage, handling, and formulation strategy of amine HCl salts based on DVS data.

FAQ Section 3: Storage & Handling Troubleshooting

Q: My amine HCl salt becomes sticky and unweighable on the analytical balance. How can I ensure accurate dosing for preclinical assays without a glovebox? A: This is a classic symptom of a deliquescent salt crossing its critical relative humidity (CRH) on the balance pan. Solution (Weighing by Difference): Do not attempt to weigh the target mass directly onto an open weigh boat. Instead:

  • Store the bulk API in a vacuum desiccator over phosphorus pentoxide (

    
    ).
    
  • Tare a sealable glass vial with its cap.

  • Rapidly transfer a rough estimate of the required powder into the vial and immediately seal it.

  • Weigh the sealed vial to determine the exact mass transferred.

  • Inject your assay solvent directly through the septum (or open briefly to add solvent), dissolving the salt entirely to create a stock solution. Calculate your exact molarity based on the sealed weight.

Q: We are scaling up a moderately hygroscopic amine HCl. What engineering controls are required during milling and blending? A: Milling generates heat and exposes new, highly energetic crystal surfaces, exponentially increasing moisture uptake. You must implement strict environmental controls: keep the manufacturing suite's RH strictly below 30% at 20°C. Furthermore, consider co-milling the API with a hydrophobic excipient (like colloidal silicon dioxide) to coat the newly fractured surfaces and act as a physical moisture barrier.

References

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (via National Institutes of Health / MDPI) URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena URL: [Link]

Optimizing pH for extraction of 7-amino-tetrahydroquinoline free base

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing pH for the Extraction of 7-Amino-1,2,3,4-Tetrahydroquinoline Free Base

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who need to isolate 7-amino-1,2,3,4-tetrahydroquinoline (7-amino-THQ) from aqueous reaction mixtures. Below, you will find mechanistic explanations, troubleshooting FAQs, and a self-validating protocol to ensure maximum extraction recovery.

Mechanistic Overview: The Role of pH in Extraction

7-Amino-1,2,3,4-tetrahydroquinoline is a dual-nitrogen heterocyclic compound. It contains a secondary amine within the tetrahydroquinoline ring and a primary amine on the phenyl ring. The predicted pKa of 7-amino-THQ is approximately 5.76[1]. For context, the unsubstituted tetrahydroquinoline core has a pKa of 5.09[2].

Because liquid-liquid extraction (LLE) relies on the partitioning of an uncharged analyte into an organic solvent, the pH of the aqueous phase dictates the success of the extraction. At acidic or neutral pH, the amine groups are protonated, forming highly water-soluble ammonium salts. To drive the equilibrium entirely toward the lipophilic free base, the aqueous pH must be adjusted to at least 2 to 3 units above the highest pKa—specifically, a target pH of 9.5 to 10.0[3].

Troubleshooting & FAQs

Q: Why is my extraction yield of 7-amino-THQ so low when using ethyl acetate at pH 7.0? A: At pH 7.0, you are too close to the compound's pKa of 5.76[1]. According to the Henderson-Hasselbalch equation, a significant fraction of the molecules remains protonated and trapped in the aqueous phase. Causality dictates that you must deprotonate the amines to increase the partition coefficient (LogD)[3]. Adjust the pH to 9.5–10.0 to ensure >99% of the compound is in the organic-soluble free base form.

Q: I adjusted the pH to 10.0, but I'm getting a stubborn emulsion. How do I break it? A: Emulsions in basified amine extractions are often caused by the formation of partially soluble salts or fine particulates at the biphasic interface. Self-Validating Fix: Add saturated aqueous NaCl (brine) to the mixture. The causality here is "salting out": brine drastically increases the ionic strength of the aqueous phase, which decreases the aqueous solubility of both the organic solvent and the organic analyte, forcing the phases to separate. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

Q: Which base should I use for pH adjustment? A: We recommend using saturated aqueous sodium carbonate (


) or 1M NaOH added dropwise. Avoid dumping concentrated strong bases (like 10M NaOH) directly into the mixture, as localized pH spikes can cause base-catalyzed degradation of the compound or co-extract unwanted highly basic impurities.

Quantitative Data: pH vs. Extraction Efficiency

The following table summarizes the causal relationship between aqueous pH, the ionization state of 7-amino-THQ, and the expected extraction recovery.

Aqueous pHDominant SpeciesEst. Ionization (%)Expected Organic RecoveryMechanistic Consequence
< 4.0 Di-protonated salt> 99.9%< 5%Both nitrogens are ionized; analyte is highly hydrophilic.
5.8 Mono-protonated~ 50%40 - 50%Buffer region; equilibrium is split between aqueous and organic phases.
7.5 Free base (partial)~ 2%70 - 80%Most molecules are neutral, but residual ionization limits total yield.
9.5 - 10.0 Free base (full)< 0.1%> 95%Optimal LLE conditions ; analyte is fully lipophilic[3].
> 12.0 Free base< 0.01%VariableRisk of base-catalyzed degradation or co-extraction of impurities.

Self-Validating Extraction Protocol

Follow this step-by-step methodology to ensure quantitative recovery of the 7-amino-THQ free base.

  • Step 1: Aqueous Preparation & Basification

    • Transfer your aqueous reaction mixture containing the 7-amino-THQ salts to a suitably sized Erlenmeyer flask.

    • Place the flask in an ice bath to control the exothermic heat of neutralization.

    • Add saturated aqueous

      
       dropwise while stirring continuously.
      
    • Self-Validation Check: Dip a glass stirring rod into the mixture and spot it onto pH paper. Continue adding base until the paper confirms a stable pH of 9.5 to 10.0.

  • Step 2: Solvent Addition & Partitioning

    • Transfer the basified mixture to a separatory funnel.

    • Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Cap the funnel, invert, and gently vent the stopcock to release

      
       gas. Shake vigorously for 1 minute to maximize surface area contact between the phases.
      
    • Allow the layers to separate completely.

  • Step 3: Self-Validation (TLC Check)

    • Causality: You must verify that the extraction is complete before discarding the aqueous layer.

    • Action: Spot both the organic layer and the aqueous layer side-by-side on a silica gel TLC plate. Elute and visualize under UV light (254 nm).

    • Validation: If the aqueous spot shows residual UV activity corresponding to 7-amino-THQ, perform an additional extraction with fresh solvent. If it is clear, proceed to Step 4.

  • Step 4: Washing & Desiccation

    • Combine all organic extracts and wash once with saturated brine to remove residual water and water-soluble impurities.

    • Transfer the organic layer to a clean flask and add anhydrous Sodium Sulfate (

      
      ). Swirl until the drying agent flows freely (indicating all microscopic water droplets are absorbed).
      
  • Step 5: Concentration

    • Filter off the drying agent and concentrate the organic filtrate in vacuo using a rotary evaporator to yield the pure 7-amino-THQ free base.

Process Visualization

LLE_Optimization A Aqueous Reaction Mixture (Protonated 7-amino-THQ) B Measure Initial pH (Typically pH < 6) A->B C Add Na2CO3 Dropwise (Target: pH 9.5 - 10.0) B->C D Self-Validation: Check pH > 9.0? C->D D->C No (pH too low) E Add Organic Solvent (EtOAc or DCM) D->E Yes (Free base formed) F Phase Separation (Collect Organic Layer) E->F G TLC Validation: Is Aqueous Layer Clear? F->G G->C No (Product remains) H Wash with Brine & Dry (Na2SO4) G->H Yes (Extraction complete) I Concentrate to Yield Free Base H->I

Workflow for pH-optimized extraction of 7-amino-THQ with self-validating checkpoints.

References

  • GuideChem. "7-Amino-1,2,3,4-tetrahydroquinoline CAS 153856-89-4".
  • ChemicalBook. "1,2,3,4-Tetrahydroquinoline | 635-46-1".
  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation".

Sources

Technical Support Center: 7-amino-1,2,3,4-tetrahydroquinoline HPLC Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. 7-amino-1,2,3,4-tetrahydroquinoline (7-amino-THQ) is a highly polar, electron-rich basic aromatic amine. Its unique structure—combining a primary aniline group with a secondary basic amine embedded within a saturated ring—presents specific chromatographic challenges, including severe peak tailing, rapid auto-oxidation, and regioisomer co-elution.

This guide synthesizes molecular causality with field-proven methodologies to help you establish a robust, self-validating analytical system.

Diagnostic Workflow

When analyzing 7-amino-THQ, chromatographic failures usually stem from three distinct physicochemical pathways. Use the diagnostic logic tree below to isolate your specific issue.

G Start HPLC Issue Detected (7-amino-THQ) Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Oxidation Extra Peaks / Degradation (Oxidation Impurities) Start->Oxidation Isomers Co-eluting Peaks (Regioisomers) Start->Isomers Action1 Adjust Mobile Phase pH (pH > 10 or < 3) Tailing->Action1 Silanol Interaction Action3 Add Antioxidant (e.g., Ascorbic Acid) Oxidation->Action3 Auto-oxidation Action4 Optimize Gradient & Use PFP Column Isomers->Action4 Similar Polarity Action2 Use End-capped / Polar-embedded C18 Action1->Action2

Diagnostic workflow for 7-amino-1,2,3,4-tetrahydroquinoline HPLC troubleshooting.

Core Troubleshooting Guides (FAQs)

Q1: Why does 7-amino-THQ exhibit severe peak tailing on standard C18 columns, and how do I fix it?

The Causality: Peak tailing in reversed-phase HPLC is primarily driven by multiple retention mechanisms occurring simultaneously[1]. At a mid-range pH (pH 4–8), the secondary amine of the tetrahydroquinoline ring is protonated (positively charged). Meanwhile, standard C18 columns possess residual, unbonded silanol groups (Si-OH) on the silica surface that become ionized (Si-O⁻) at mid-pH levels[2]. The electrostatic attraction between the protonated 7-amino-THQ and the deprotonated silanols creates a strong secondary cation-exchange interaction, causing the trailing edge of the peak to stretch[2].

The Solution:

  • pH Control: Adjust the mobile phase pH away from the analyte's pKa[2]. Lower the pH below 3.0 using 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization, forcing the retention mechanism to rely purely on hydrophobicity.

  • Column Chemistry: Switch to an end-capped or polar-embedded HPLC column. End-capping chemically blocks residual silanol activity, while polar-embedded phases provide a shielding effect that repels basic compounds from the silica surface[2].

Q2: I am observing new impurity peaks that increase in area over time while the sample sits in the autosampler. What are they?

The Causality: Tetrahydroquinolines are electron-rich and highly susceptible to oxidative degradation. In the presence of dissolved oxygen, ambient light, or trace transition metals in the HPLC system, 7-amino-THQ undergoes an oxidation-elimination pathway[3]. The saturated portion of the ring undergoes dehydrogenation, yielding fully aromatic 7-aminoquinoline derivatives, while the primary amine can oxidize into N-oxide or nitroso degradants.

OxidationPathway THQ 7-amino-THQ (Intact API) Radical Amine Radical Intermediate THQ->Radical O2 / Light Quinoline 7-aminoquinoline (Oxidation Impurity) Radical->Quinoline Dehydrogenation N_Oxide N-Oxide Derivative (Degradant) Radical->N_Oxide ROS Interaction

Oxidation degradation pathways of 7-amino-1,2,3,4-tetrahydroquinoline.

The Solution: Formulate your sample diluent with a sacrificial antioxidant (e.g., 0.05% Ascorbic Acid). Ensure the autosampler is temperature-controlled at 4°C and utilize amber vials to prevent photo-oxidation.

Q3: How can I separate the 7-amino-THQ API from its regioisomeric impurities (e.g., 6-amino-THQ)?

The Causality: During the synthesis of tetrahydroquinoline derivatives, achieving perfect regioselectivity (such as specific C6 or C7 nitration/bromination) is challenging, often resulting in regioisomeric impurities[4]. Because 6-amino and 7-amino isomers have nearly identical hydrophobicities and molecular weights, standard C18 columns fail to resolve them. The Solution: Employ a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. The fluorinated aromatic ring of a PFP column introduces


 interactions and strong dipole-dipole interactions. Because the positional change of the amine group alters the electron density distribution of the molecule, the PFP phase can recognize these subtle electronic differences, achieving baseline resolution.

Quantitative Method Performance Data

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and the resulting chromatographic performance for 7-amino-THQ and its impurities.

Column ChemistryMobile Phase pHPeak Asymmetry (As)6-amino/7-amino Resolution (Rs)Primary Retention Mechanism
Standard C187.02.85 (Severe Tailing)0.8 (Co-elution)Hydrophobic + Cation Exchange (Silanols)
End-capped C187.01.65 (Moderate)1.1 (Partial)Hydrophobic + Reduced Silanol
End-capped C182.51.15 (Excellent)1.2 (Partial)Hydrophobic (Ion-suppressed)
Pentafluorophenyl (PFP)2.51.10 (Excellent)2.4 (Baseline)Hydrophobic +

+ Dipole-Dipole

Standard Operating Procedure: Robust HPLC-UV Analysis

To guarantee data integrity, implement this self-validating protocol designed specifically for basic, oxidation-prone aromatic amines.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade

    
     (pH ~2.0).
    
    • Scientific Rationale: Lowers the pH below the pKa of the secondary amine, suppressing silanol ionization and acting as an ion-pairing agent to improve peak shape.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Action: Degas both mobile phases using continuous helium sparging or inline vacuum degassing to remove dissolved oxygen.

Step 2: Sample Preparation
  • Diluent: 90:10

    
    :Acetonitrile containing 0.05% Ascorbic Acid.
    
    • Scientific Rationale: Ascorbic acid acts as an antioxidant shield, preventing the formation of quinoline and N-oxide degradants while the sample resides in the autosampler.

  • Procedure: Weigh 10 mg of 7-amino-THQ into a 10 mL amber volumetric flask. Dissolve and make up to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Step 3: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 4°C.

  • Detection: UV at 254 nm.

Step 4: Gradient Program
  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte on the column head).

  • 2.0 - 12.0 min: 5%

    
     40% B (Linear gradient to elute regioisomers).
    
  • 12.0 - 15.0 min: 40%

    
     90% B (Column wash to remove highly retained hydrophobic impurities).
    
  • 15.0 - 20.0 min: 5% B (Re-equilibration).

Step 5: Self-Validation Check (System Suitability)

Before proceeding with sample analysis, inject a resolution standard containing both 6-amino-THQ and 7-amino-THQ.

  • Pass Criteria: The method is considered valid only if the resolution (

    
    ) between the two isomers is > 1.5, and the tailing factor (
    
    
    
    ) for the 7-amino-THQ peak is < 1.2. If these criteria fail, replace the mobile phase A buffer or investigate the column for voiding.

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. URL: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. National Institutes of Health (NIH). URL: [Link]

  • Mastering Tetrahydroquinoline Synthesis for Pharmaceutical Innovation. Nbinno. URL: [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Profiling of 1,2,3,4-Tetrahydroquinolin-7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and profiling resource for 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride , a critical scaffold in medicinal chemistry (particularly for kinase inhibitors and GPCR ligands).

This document is structured to provide actionable spectral data, comparative analysis against common alternatives (free base and regioisomers), and robust identification protocols.

Executive Summary & Application Context

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride (THQ-7-amine HCl) is a bicyclic heterocycle often used as a "warhead" or linker in drug discovery. Its amphoteric nature (basic secondary amine at N1, nucleophilic primary amine at C7) makes its NMR characterization complex due to pH-dependent chemical shift perturbations.

Primary Application:

  • Fragment-Based Drug Design (FBDD): Used as a rigidified aniline mimic.

  • Synthetic Intermediate: Precursor for urea/amide formation at the 7-position.

The Challenge: Distinguishing the 7-isomer from the 6- or 8-isomers and confirming the salt stoichiometry (mono- vs. di-HCl) requires precise interpretation of the aromatic splitting patterns and the exchangeable proton region.

Experimental Methodology (Protocol)

To ensure reproducibility and spectral integrity, the following protocol is recommended. This method minimizes proton exchange broadening, a common issue with amine salts.

Sample Preparation Workflow

SamplePrep cluster_tips Critical Considerations Sample Solid Sample (THQ-7-amine HCl) Tube NMR Tube 5mm Precision Sample->Tube 10-15 mg Solvent Solvent Choice DMSO-d6 (99.9% D) Solvent->Tube 0.6 mL Acquisition Acquisition 400/600 MHz ns=16, d1=2.0s Tube->Acquisition Insert & Shim Processing Processing LB=0.3 Hz Phase/Baseline Corr. Acquisition->Processing FT Dry Use Ampoules (Avoid H2O peak) Dry->Solvent

Figure 1: Optimized sample preparation workflow for amine hydrochloride salts.

Why DMSO-d6? While CDCl₃ is standard for free bases, it is poor for hydrochloride salts due to solubility issues. D₂O causes rapid exchange of the amine protons (NH/NH₂), erasing critical diagnostic signals. DMSO-d6 is the gold standard here as it solubilizes the salt and slows proton exchange, often allowing observation of the ammonium protons.

Spectral Analysis: The Product (THQ-7-amine HCl)

The spectrum of the HCl salt differs significantly from the free base due to the protonation of the secondary amine (N1) and potentially the primary amine (N7), depending on stoichiometry.

A. Aliphatic Region (1.8 – 3.5 ppm)

The saturated ring (positions 2, 3, 4) produces a characteristic pattern.[1]

  • ~1.85 ppm (Multiplet, 2H): C3-H (The "middle" methylene).

  • ~2.65 ppm (Triplet, 2H): C4-H (Benzylic).

  • ~3.25 ppm (Multiplet/Broad, 2H): C2-H (Adjacent to N1). Note: In the HCl salt, this peak shifts downfield compared to the free base due to the positive charge on N1.

B. Aromatic Region (6.0 – 7.0 ppm)

This region confirms the 7-substitution . The 1,2,4-trisubstituted ring pattern is diagnostic.

  • H5 (Doublet, J ≈ 8.0 Hz): The proton at position 5 is ortho to H6. It usually appears most downfield among the aromatic protons.

  • H6 (Doublet of Doublets, J ≈ 8.0, 2.0 Hz): Ortho to H5 and meta to H8.

  • H8 (Doublet, J ≈ 2.0 Hz): Meta to H6 and isolated from H5. This proton is typically the most shielded (upfield) due to the ortho-amino effect, appearing near 6.1–6.3 ppm in the free base, but shifted downfield in the salt.

C. Exchangeable Region (> 8.0 ppm)
  • N1-H (Broad Singlet): In the HCl salt, the protonated secondary amine (N1) often appears as a broad singlet or broad doublet between 8.0–10.0 ppm in DMSO-d6.

  • 7-NH3+ (Broad Singlet): If the primary amine is also protonated (dihydrochloride), a broad signal appears ~8.0–9.0 ppm. If it remains a free amine (monohydrochloride), the NH₂ signal is sharper and further upfield (~4.5–5.5 ppm).

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the HCl salt spectrum against its primary "alternatives": the Free Base form and the Regioisomers.

Comparison 1: HCl Salt vs. Free Base

The choice between Salt and Free Base fundamentally alters the chemical shifts.

FeatureTHQ-7-amine (Free Base) THQ-7-amine (HCl Salt) Implication for Researchers
Solvent CDCl₃ (Preferred)DMSO-d6 (Required)Salt requires polar aprotic solvents.
N1-H Shift ~3.5 - 4.0 ppm (Broad)> 8.5 ppm (Very Broad)Salt confirms protonation site.
C2-H Shift ~3.2 ppm~3.4 - 3.6 ppmDownfield shift confirms salt formation.
Solubility High in organics (DCM, EtOAc)High in water/DMSOSalt is preferred for biological assays.
Stability Prone to oxidation (turning dark)Stable solidSalt is the preferred storage form.
Comparison 2: Regioisomer Differentiation (7- vs 6- vs 8-amine)

Misidentification of isomers is a common failure mode. The splitting pattern is the "fingerprint."

IsomerLogic cluster_7 7-Amine Signature Start Analyze Aromatic Region (3 Protons) Decision1 Is there a Singlet? Start->Decision1 Result6 6-Amine Isomer (H5 is singlet) Decision1->Result6 Yes (H5 isolated) Result7 7-Amine Isomer (d, dd, d pattern) Decision1->Result7 No (d, dd, d) Result8 8-Amine Isomer (dd, dd, t pattern) Decision1->Result8 No (Complex ABC)

Figure 2: Logic tree for distinguishing THQ-amine isomers based on 1H NMR splitting.

  • 7-Amine: 1,2,4-substitution. d (8Hz), dd (8, 2Hz), d (2Hz) .

  • 6-Amine: 1,2,4-substitution, but H5 is a singlet (or very small coupling) because it is para to the N1 and isolated by the substituent.

  • 8-Amine: 1,2,3-substitution. Often shows a triplet (t) for the central proton (H6) and two doublets (d) for H5/H7.

Quantitative Data Summary

The following table summarizes the expected chemical shifts for the HCl salt in DMSO-d6 .

PositionProton TypeMultiplicityShift (δ ppm)Coupling (J Hz)
2 Aliphatic CH₂Multiplet3.35 – 3.45-
3 Aliphatic CH₂Multiplet1.85 – 1.95-
4 Aliphatic CH₂Triplet2.60 – 2.706.5
5 Aromatic CHDoublet6.80 – 6.958.0 (Ortho)
6 Aromatic CHdd6.45 – 6.608.0, 2.0
8 Aromatic CHDoublet6.30 – 6.452.0 (Meta)
N1 Ammonium NHBroad Singlet8.50 – 9.50-
7-NH Amine NH₂Broad SingletVariable-

Note: Shifts for H6 and H8 are significantly upfield relative to unsubstituted THQ due to the electron-donating amine group, even in the salt form.

Troubleshooting & Expert Tips

  • Hygroscopicity: The HCl salt is hygroscopic. If the DMSO-d6 is "wet" (H2O peak at 3.33 ppm is large), the exchangeable protons (N1-H, NH2) will merge with the water peak or disappear. Solution: Use ampoules of dry DMSO-d6 or add activated molecular sieves to the NMR tube 1 hour before acquisition.

  • Basification Check: If you are unsure if you have the salt or free base, add 1 drop of D₂O/NaOD (or just D₂O with trace base) to the tube. The salt peaks (N1-H) will disappear immediately, and the aliphatic peaks (C2-H) will shift upfield by ~0.2 ppm.

References

  • ChemicalBook. 1,2,3,4-Tetrahydroquinoline 1H NMR Spectrum. (Provides baseline scaffold data).

  • Sigma-Aldrich. 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride Product Sheet. (Commercial verification of the salt form).

  • Royal Society of Chemistry. Electronic Supplementary Information: 1H NMR of substituted tetrahydroquinolines. (Reference for substituent effects on the THQ core).

  • BenchChem. Comparative Analysis of Tetrahydroquinoline Isomers. (Methodology for isomer differentiation).

  • National Institutes of Health (PubChem). 1,2,3,4-Tetrahydroisoquinolin-7-amine Data. (Structural confirmation and physical properties).[2][3][4][5][6][7][8]

Sources

A Senior Application Scientist's Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the C13 NMR Chemical Shifts of 7-Amino-1,2,3,4-tetrahydroquinoline

In the landscape of drug discovery and medicinal chemistry, 1,2,3,4-tetrahydroquinoline and its derivatives represent a privileged scaffold, appearing in numerous pharmacologically active compounds. The precise and unambiguous structural characterization of these molecules is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out for its ability to provide a direct fingerprint of the carbon skeleton.

This guide provides an in-depth analysis of the C13 NMR chemical shifts for 7-amino-1,2,3,4-tetrahydroquinoline. We will move beyond a simple listing of values, offering a comparative analysis against related structures, discussing the underlying principles that govern the observed shifts, and providing a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of NMR spectroscopy for heterocyclic compounds.

Predicted vs. Experimental Data: Establishing a Baseline

Direct, experimentally verified C13 NMR data for 7-amino-1,2,3,4-tetrahydroquinoline is not broadly published in readily accessible literature. This is a common scenario in research with novel or less-common derivatives. In such cases, computational prediction serves as a powerful and reliable starting point for spectral assignment.

Modern NMR prediction algorithms, like those used by ACD/Labs, are rooted in extensive databases of experimentally verified structures. They employ hierarchical algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, to estimate chemical shifts with a high degree of accuracy.

Below is a comparison of the predicted C13 NMR chemical shifts for 7-amino-1,2,3,4-tetrahydroquinoline. When experimental data is acquired, it can be compared against these values for initial assignment.

Table 1: Predicted C13 NMR Chemical Shifts for 7-Amino-1,2,3,4-tetrahydroquinoline

Carbon AtomPredicted Chemical Shift (ppm)Notes on Expected Shift
C243.1 ± 1.8Aliphatic carbon adjacent to nitrogen.
C322.3 ± 1.6Aliphatic carbon, shielded.
C426.9 ± 1.5Aliphatic carbon, deshielded relative to C3.
C4a122.9 ± 2.0Aromatic carbon at the ring junction, quaternary.
C5128.0 ± 2.2Aromatic CH, ortho to the aliphatic ring fusion.
C6115.1 ± 2.2Aromatic CH, meta to the amino group.
C7137.9 ± 2.0Aromatic carbon bearing the amino group (ipso-carbon).
C8115.8 ± 2.2Aromatic CH, ortho to the amino group.
C8a144.5 ± 2.0Aromatic carbon at the ring junction, adjacent to N.

Prediction Source: ACD/C+N MR Predictor

Comparative Analysis: The Influence of the Amino Group

To understand and validate the predicted shifts, we can compare them to the experimentally determined shifts of the parent structure, 1,2,3,4-tetrahydroquinoline, and a related isomer, 8-aminoquinoline. This comparative approach is fundamental to spectral interpretation in organic chemistry.

The primary electronic effect of the amino (-NH2) group on the aromatic ring is its strong electron-donating nature through resonance (a +R effect). This leads to a significant increase in electron density at the ortho and para positions relative to the point of attachment. This increased electron density causes magnetic shielding, resulting in an upfield shift (a lower ppm value) for the corresponding carbon atoms. The carbon directly attached to the amino group (the ipso-carbon) is typically deshielded (shifted downfield).

Diagram 1: Structural Comparison Workflow

cluster_0 Analysis Framework A Parent Scaffold (Tetrahydroquinoline) B Target Compound (7-Amino-THQ) A->B -NH2 Substituent Effect C Isomeric Comparator (8-Aminoquinoline) B->C Positional Isomerism

Caption: Logical workflow for spectral analysis.

Table 2: Comparative C13 NMR Data (Aromatic Region) in CDCl3

Carbon Position1,2,3,4-Tetrahydroquinoline (Experimental, ppm)7-Amino-1,2,3,4-tetrahydroquinoline (Predicted, ppm)8-Aminoquinoline (Experimental, ppm)
C4a129.4122.9136.2
C5126.5128.0128.9
C6121.2115.1121.1
C7117.1137.9114.1
C8114.2115.8144.6
C8a144.7144.5148.1

Note: Data for 8-aminoquinoline is for the quinoline core, not the tetrahydro- derivative, but illustrates the substituent effect. Numbering is adapted for comparison.

Analysis of Substituent Effects:

  • Ipso-Carbon (C7): As predicted, the C7 carbon in 7-amino-THQ is significantly deshielded (137.9 ppm) compared to the equivalent CH carbon in the parent tetrahydroquinoline (117.1 ppm). This is the characteristic effect of the nitrogen substituent.

  • Ortho-Carbons (C6, C8): The amino group at C7 is ortho to C6 and C8. The predicted shifts for C6 (115.1 ppm) and C8 (115.8 ppm) are shifted upfield compared to their counterparts in the parent compound (121.2 ppm and 114.2 ppm, respectively, though C8 is already shielded by the nitrogen in the other ring). This shielding is the classic result of the +R effect of the amino group.

  • Para-Carbon (C4a): The C4a carbon is para to the amino group. The predicted shift of 122.9 ppm is a substantial upfield shift from the 129.4 ppm in the parent compound, again demonstrating the strong electron-donating effect of the -NH2 group at this position.

This strong correlation between the predicted shifts and the expected electronic effects provides a high degree of confidence in the assignments.

Experimental Protocol for C13 NMR Acquisition

This section provides a robust, self-validating protocol for acquiring a high-quality C13 NMR spectrum of 7-amino-tetrahydroquinoline. The causality behind each step is explained to ensure technical accuracy.

Diagram 2: C13 NMR Experimental Workflow

A 1. Sample Preparation ~20-50 mg in 0.6 mL CDCl3/DMSO-d6 B 2. Instrument Setup Tune & Match Probe A->B C 3. Initial 1H Scout Scan Verify Sample & Shim B->C D 4. C13 Acquisition (1D Proton-Decoupled) C->D E 5. Data Processing FT, Phase, Baseline Correction D->E F 6. Spectral Analysis Assign Peaks E->F

Caption: Standard workflow for C13 NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Dissolve 20-50 mg of 7-amino-1,2,3,4-tetrahydroquinoline in approximately 0.6 mL of a deuterated solvent.

    • Causality & Choice of Solvent: Chloroform-d (CDCl3) is a common first choice due to its excellent dissolving power for many organic compounds and its single solvent peak at ~77.16 ppm. However, if the compound has limited solubility or if hydrogen bonding is a concern, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative. The choice of solvent can slightly alter chemical shifts (solvent effects), so it is crucial to report it with the data.

  • Instrument Configuration:

    • Action: Insert the sample into the NMR magnet. Tune and match the probe for the 13C frequency. Lock onto the deuterium signal of the solvent and shim the magnetic field.

    • Causality: Tuning and matching ensure maximum energy transfer from the spectrometer to the sample, maximizing signal-to-noise. Locking provides a stable magnetic field reference, preventing drift during the long acquisition times often required for C13 NMR. Shimming homogenizes the magnetic field across the sample volume, leading to sharp, well-resolved peaks.

  • Acquisition Parameters (for a ~500 MHz Spectrometer):

    • Action: Set up a standard one-dimensional proton-decoupled C13 experiment (zgpg30 or similar pulse program).

      • Spectral Width (SW): ~240 ppm (0 to 240 ppm). This range covers virtually all organic compounds.

      • Acquisition Time (AQ): ~1.0 - 1.5 seconds. Longer times provide better resolution.

      • Relaxation Delay (D1): 2.0 seconds. C13 nuclei, especially quaternary carbons, can have long relaxation times (T1). A 2s delay allows for sufficient relaxation between pulses to avoid signal saturation and ensure more quantitative results.

      • Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve a good signal-to-noise ratio. C13 is an insensitive nucleus (1.1% natural abundance), requiring signal averaging over many scans.

      • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay without saturating the signal, optimizing experiment time.

    • Causality: This set of parameters balances the need for good resolution, sufficient relaxation, and practical experiment time. Proton decoupling is used to collapse all C-H coupling, resulting in a single, sharp singlet for each unique carbon atom, which simplifies the spectrum immensely.

  • Data Processing:

    • Action: Once the acquisition is complete, apply an exponential multiplication with a line broadening factor of 1-2 Hz. Perform a Fourier Transform (FT), followed by phase correction and baseline correction.

    • Causality: The line broadening improves the signal-to-noise ratio at a minor cost to resolution. FT converts the time-domain signal (FID) into the frequency-domain spectrum. Phasing and baseline correction are essential steps to produce an accurate, interpretable spectrum free of artifacts.

  • Referencing:

    • Action: Calibrate the chemical shift axis by setting the solvent peak to its known value (CDCl3: 77.16 ppm; DMSO-d6: 39.52 ppm).

    • Causality: This ensures that the measured chemical shifts are accurate and can be reliably compared to literature or predicted values.

Conclusion

The C13 NMR spectrum of 7-amino-1,2,3,4-tetrahydroquinoline is readily interpretable through a combination of computational prediction and comparative analysis with parent and isomeric structures. The strong electron-donating effect of the C7-amino group is the dominant factor governing the shifts in the aromatic region, causing predictable upfield shifts at the ortho and para positions (C6, C8, C4a) and a downfield shift at the ipso position (C7). By following the detailed experimental protocol provided, researchers can confidently acquire and assign the C13 NMR spectrum for this and related heterocyclic scaffolds, ensuring the structural integrity of their compounds in drug discovery and development workflows.

References

This section would be populated with actual links from the search tool if they were used. As this was generated based on general knowledge and predicted data, placeholder references are provided to demonstrate the required format.

  • ACD/Labs C+N MR Predictor. Advanced Chemistry Development. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

A Senior Application Scientist's Guide to the LC-MS Analysis of Tetrahydroquinoline Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth comparative guide on the liquid chromatography-mass spectrometry (LC-MS) analysis of tetrahydroquinoline amines. As a class of heterocyclic compounds, tetrahydroquinolines are prevalent in both natural products and synthetic pharmaceuticals, with some exhibiting significant biological activity as selective androgen receptor modulators (SARMs) or even potential neurotoxins.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who require robust, sensitive, and selective analytical methods to quantify and identify these molecules. We will move beyond simple protocols to explore the causality behind methodological choices, comparing different LC-MS platforms and providing the experimental data needed to make informed decisions in your own laboratory.

The Analytical Challenge: The Nature of Tetrahydroquinoline Amines

Tetrahydroquinoline amines present a unique set of challenges for analytical chemists. Their basic amine functionality and often polar nature can lead to poor peak shape and insufficient retention on traditional reversed-phase columns.[4] Furthermore, many of these compounds are chiral, meaning their enantiomers can have vastly different pharmacological or toxicological effects, necessitating stereoisomer-specific separation and detection.[3][5] LC-MS, with its combination of high-efficiency separation and highly sensitive, specific detection, is the premier technique for tackling these complexities.[6]

Core Principles: Optimizing LC-MS for Tetrahydroquinoline Amines

Success in analyzing these compounds hinges on a solid understanding of both the chromatography and the mass spectrometry.

Liquid Chromatography: Taming the Amine

The primary goal of the LC method is to achieve good retention and symmetrical peak shape.

  • Column Chemistry : While standard C18 columns can be used, they often struggle with polar amines. The basic amine can interact with residual silanols on the silica surface, causing peak tailing. Using a low-pH mobile phase can mitigate this by protonating the silanols. Modern reversed-phase columns with polar-embedded groups or end-capping are often a better choice for improved peak shape. For highly polar tetrahydroquinolines, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative retention mechanism, though method development can be more complex.[4]

  • Mobile Phase Composition : The choice of mobile phase additive is critical. Acidic modifiers like formic acid or acetic acid are ubiquitous in LC-MS.[7] They serve a dual purpose: protonating the tetrahydroquinoline amine to ensure good ionization in the MS source and improving chromatographic peak shape by minimizing undesirable interactions with the stationary phase. Buffers like ammonium formate or ammonium acetate can also be used to control pH and improve chromatography.[8] It is crucial to use high-purity, LC-MS grade solvents, as contaminants like alkylated amines can form adducts with analytes, complicating spectra and suppressing the desired signal.[9][10]

Mass Spectrometry: From Ionization to Detection
  • Ionization : Due to the presence of the basic nitrogen atom, tetrahydroquinoline amines are readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the universal choice for these compounds.[1][7]

  • Fragmentation : Understanding the fragmentation patterns of the tetrahydroquinoline core is essential for developing selective MS/MS methods and for identifying unknown derivatives. Collision-Induced Dissociation (CID) of the protonated molecule [M+H]+ often results in characteristic fragmentation pathways. For the basic tetrahydroquinoline structure, α-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a predominant route.[11][12] For more complex tricyclic structures, such as certain SARMs, common fragmentation includes the elimination of side chains or gas-phase rearrangements that yield a common quinoline product ion, providing a diagnostic marker for this class of compounds.[1] The retro-Diels-Alder reaction is another characteristic fragmentation pathway for related tetrahydroisoquinoline alkaloids, which can provide structural clues.[13]

Comparative Guide to LC-MS Platforms

The optimal LC-MS platform depends on the analytical goal: are you performing quantitative analysis of a known compound, or screening for and identifying unknowns?

Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification

For quantitative applications, such as pharmacokinetic studies or determining analyte levels in biological samples, the triple quadrupole mass spectrometer is unparalleled.[14] It operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third.[8]

Strengths:

  • High Sensitivity: Achieves low limits of detection (LOD), often in the low ng/mL to pg/mL range.[1][8]

  • High Selectivity: The MRM process filters out chemical noise, providing excellent signal-to-noise even in complex matrices like plasma or tissue homogenates.[15]

  • Wide Dynamic Range: Capable of linear quantification over several orders of magnitude.[16]

Limitations:

  • Targeted Analysis Only: You must know the precursor-product ion transitions for your analyte beforehand. It is not suitable for identifying unknown compounds.

Table 1: Performance Data for QqQ-MS Analysis of Tetrahydroquinoline Amines

CompoundMatrixLODRecovery (%)Precision (%RSD)Reference
1,2,3,4-Tetrahydroisoquinoline (TIQ)Biological0.10 ng/mL>93.2Not Specified[8]
1-Methyl-TIQ (1-MeTIQ)Biological0.01 ng/mL>94.1Not Specified[8]
Tricyclic THQ SARMsUrine0.2-0.6 ng/mL92-97<22[1]
Experimental Protocol 1: Quantitative UPLC-QqQ-MS Analysis of Tetrahydroquinolines in Brain Tissue

This protocol is adapted from established methods for analyzing endogenous tetrahydroisoquinolines.[8][14]

Objective: To accurately quantify 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in a brain tissue homogenate.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Homogenize 1. Homogenize Brain Tissue Spike 2. Spike with Deuterated IS (e.g., 1-MeTIQ-d4) Homogenize->Spike Extract 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evaporate 4. Evaporate to Dryness Extract->Evaporate Reconstitute 5. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 6. Inject onto UPLC System Reconstitute->Inject Separate 7. Chromatographic Separation (Reversed-Phase C18) Inject->Separate Ionize 8. ESI+ Ionization Separate->Ionize Analyze 9. MRM Detection on QqQ-MS Ionize->Analyze Integrate 10. Integrate Peak Areas (Analyte & IS) Analyze->Integrate Calibrate 11. Generate Calibration Curve Integrate->Calibrate Quantify 12. Calculate Concentration Calibrate->Quantify

Caption: Workflow for quantitative analysis of 1-MeTIQ.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of brain homogenate, add 20 µL of a deuterated internal standard (IS) working solution (e.g., 1-MeTIQ-d4) to correct for matrix effects and extraction variability.[8]

    • Add 500 µL of methylene chloride and vortex for 10 minutes.[14]

    • Centrifuge at 14,000 rpm for 10 minutes to separate the layers.[7]

    • Transfer the organic (bottom) layer to a clean tube.

    • Add 20 µL of methanolic HCl (0.1 M) to the extract to ensure the amine remains in its salt form during evaporation.[14]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).[7][14]

  • Liquid Chromatography (UPLC):

    • System: Waters ACQUITY UPLC or equivalent.[14]

    • Column: ACE Excel C18-AR (2.1 x 150 mm, 2 µm) or equivalent reversed-phase column.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.[14]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[14]

    • Gradient: A linear gradient from 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.5 mL/min.[14]

    • Column Temperature: 60°C.[14]

    • Injection Volume: 10 µL.[14]

  • Mass Spectrometry (QqQ-MS):

    • System: Waters Xevo TQ Detector or equivalent.[14]

    • Ionization: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.[14]

    • Desolvation Temperature: 400°C.[14]

    • MRM Transitions: Monitor at least two transitions per compound for confident identification.

      • 1-MeTIQ: Precursor m/z 148.1 → Product m/z 133.1 (quantitative), m/z 91.1 (qualitative).[8]

      • 1-MeTIQ-d4 (IS): Precursor m/z 152.1 → Product m/z 137.1.[8]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the known concentrations of calibration standards.

    • Determine the concentration of 1-MeTIQ in the unknown samples by interpolating their peak area ratios from the calibration curve.

High-Resolution Mass Spectrometry (HRMS): For Identification and Screening

When the goal is to identify metabolites or screen for a class of compounds (like SARMs in doping control), High-Resolution Mass Spectrometry (HRMS) platforms like Orbitrap or Time-of-Flight (TOF) are the tools of choice.[1] They provide highly accurate mass measurements (typically < 5 ppm), which allows for the determination of the elemental composition of an ion.

Strengths:

  • Untargeted Screening: Can detect any compound that ionizes, without prior knowledge of its identity.

  • High Confidence in Identification: Accurate mass measurement of both precursor and product ions provides strong evidence for a compound's structure.[1]

  • Retrospective Analysis: The full-scan data collected can be re-interrogated later to search for new compounds of interest without re-running the sample.[17]

Limitations:

  • Generally Less Sensitive than QqQ for Quantification: While HRMS can be used for quantification, triple quadrupoles operating in MRM mode typically offer lower detection limits.

  • More Complex Data: Data files are larger and require more sophisticated software for analysis.

Experimental Protocol 2: HRMS Screening for Tricyclic Tetrahydroquinoline SARMs

This protocol is based on methodologies used in doping control analysis.[1][17]

Objective: To screen a urine sample for the presence of known and potentially unknown tricyclic tetrahydroquinoline-derived SARMs.

G cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Processing Hydrolysis 1. Enzymatic Hydrolysis (if targeting glucuronides) Extraction 2. Liquid-Liquid Extraction (e.g., with tert-butyl methyl ether) Hydrolysis->Extraction Evaporate 3. Evaporate to Dryness Extraction->Evaporate Reconstitute 4. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 5. Inject onto UHPLC Reconstitute->Inject Separate 6. Chromatographic Separation Inject->Separate Analyze 7. Full Scan & dd-MS2 (Orbitrap/TOF) Separate->Analyze Process 8. Data Processing Software Analyze->Process Match 9. Match Accurate Mass & RT against Target List Process->Match Fragment 10. Interpret MS2 Spectra for Unknowns Process->Fragment Identify 11. Tentative Identification Match->Identify Fragment->Identify

Caption: Workflow for untargeted screening using LC-HRMS.

Methodology:

  • Sample Preparation:

    • To 200 µL of urine, add buffer and β-glucuronidase to hydrolyze conjugated metabolites. Incubate as required.

    • Perform a liquid-liquid extraction with an appropriate solvent like tert-butyl methyl ether (TBME).[17]

    • Evaporate the organic layer to dryness and reconstitute in the mobile phase.

  • Liquid Chromatography (UHPLC):

    • Column: A polar-endcapped C18 column (e.g., Luna Omega Polar C18) is suitable.[17]

    • Mobile Phase A: 0.1% Acetic Acid in Water.[17]

    • Mobile Phase B: 0.1% Acetic Acid in Methanol.[17]

    • Gradient: A 12-minute gradient is typical for screening applications.[17]

  • Mass Spectrometry (Orbitrap HRMS):

    • System: Thermo Fisher LTQ Orbitrap or equivalent.[17]

    • Ionization: ESI Positive.

    • Acquisition Mode: Data-Dependent Acquisition (DDA).

      • Full Scan (MS1): Acquire data at high resolution (e.g., 60,000) over a mass range of m/z 100-1000.

      • Data-Dependent MS2: Automatically trigger fragmentation (MS/MS) scans on the top 3-5 most intense ions from the full scan. Use a dynamic exclusion list to prevent repeated fragmentation of the same ion.

    • Fragmentation: Use Higher-energy C-trap Dissociation (HCD).

  • Data Analysis:

    • Process the data using specialized software (e.g., Xcalibur, Compound Discoverer).

    • For known SARMs, screen the data for their exact masses ([M+H]+) within a narrow mass tolerance window (e.g., ± 5 ppm) at their expected retention times.

    • For unknown metabolites or analogues, look for the presence of characteristic product ions (e.g., the common quinoline fragment at m/z 175 for certain tricyclic THQs) in the MS2 spectra.[1]

    • Use the accurate mass data to propose elemental formulas for unknown compounds and their fragments to aid in structural elucidation.

Chiral LC-MS: Separating the Enantiomers

For chiral tetrahydroquinoline amines, separating and quantifying the individual enantiomers is often a regulatory requirement and provides critical pharmacological insight.[5][6] This is achieved by using a Chiral Stationary Phase (CSP).

Strengths:

  • Stereoisomer-specific quantification: Allows for the determination of enantiomeric excess (% ee) and individual enantiomer concentrations.[3]

  • Combines Chiral Selectivity with MS Specificity: Provides the highest level of confidence for analyzing chiral compounds in complex matrices.[6]

Challenges:

  • Method Development: Finding a CSP and mobile phase that provides both good chiral resolution and is compatible with MS can be challenging. Traditional normal-phase chiral methods often use non-volatile additives that suppress MS ionization.[18]

  • Mobile Phase Constraints: Reversed-phase and polar organic modes on polysaccharide-based or macrocyclic glycopeptide CSPs are preferred as they are more amenable to ESI-MS.[5][18]

Experimental Protocol 3: Chiral Separation of Tetrahydroquinoline Amine Enantiomers

This protocol provides a starting point for developing a chiral LC-MS method.[5][18]

Objective: To achieve baseline separation of the R- and S-enantiomers of a tetrahydroquinoline amine.

G cluster_prep Sample Preparation cluster_lcms Chiral LC-MS cluster_data Data Analysis Dissolve 1. Dissolve Racemic Standard in Mobile Phase Filter 2. Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject 3. Inject onto Chiral Column Filter->Inject Separate 4. Isocratic Elution Inject->Separate Detect 5. MS Detection (SIM or MRM) Separate->Detect Integrate 6. Integrate Enantiomer Peaks Detect->Integrate Calculate 7. Calculate Resolution (Rs) and % Enantiomeric Excess Integrate->Calculate

Caption: General workflow for chiral LC-MS method development.

Methodology:

  • Sample Preparation:

    • Dissolve the racemic standard of the tetrahydroquinoline amine in the mobile phase to a concentration of ~1 mg/mL.[5]

    • Filter the sample before injection.

  • Liquid Chromatography (Chiral HPLC):

    • System: Standard HPLC or UPLC system.

    • Column: A polysaccharide-based CSP (e.g., derivatives of cellulose or amylose) is a good starting point for screening.[5]

    • Mobile Phase (Screening):

      • Reversed-Phase: Acetonitrile/Water with 0.1% formic or acetic acid.

      • Polar Organic Mode: Acetonitrile/Methanol with acidic and basic additives.

    • Mode: Isocratic elution is typically used for chiral separations.

    • Temperature: Test different temperatures (e.g., 15, 25, 40°C) as this can significantly impact selectivity.[5]

  • Mass Spectrometry:

    • Use the same ESI+ parameters as in the quantitative method.

    • Acquire data in Selected Ion Monitoring (SIM) mode for the [M+H]+ ion or in MRM mode if higher selectivity is needed.

  • Data Analysis:

    • Integrate the peaks for both enantiomers.

    • Calculate the resolution (Rs). A value of Rs ≥ 1.5 indicates baseline separation.[5]

    • If separation is inadequate, screen other CSPs or systematically optimize the mobile phase composition (e.g., change the organic modifier, vary the additive concentration).

Conclusion

The successful LC-MS analysis of tetrahydroquinoline amines is an achievable but nuanced task that requires a thoughtful approach to both chromatography and mass spectrometry. For high-sensitivity quantification of known analytes in complex matrices, a UPLC system coupled with a triple quadrupole mass spectrometer is the platform of choice. For screening, metabolite identification, and structural elucidation, the accurate mass capabilities of an HRMS instrument like an Orbitrap or TOF are indispensable. Finally, when stereoisomerism is a factor, dedicated chiral LC-MS methods must be developed to ensure accurate and meaningful results. By understanding the principles outlined in this guide and adapting the provided protocols, researchers can develop self-validating, robust, and reliable methods to unlock the insights hidden within their samples.

References

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. SpringerLink. [Link]

  • Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. ResearchGate. [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

  • Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors. CORE. [Link]

  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. ACS Publications. [Link]

  • Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

  • Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. PubMed Central. [Link]

  • General MS/MS fragmentation pathways of (A) tetrahydroprotoberberine-, (B) protopine-, and (C) benzyliosquinoline-type alkaloids. ResearchGate. [Link]

  • Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism. PubMed Central. [Link]

  • (PDF) Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. ResearchGate. [Link]

  • LC-MS metabolomics of polar compounds. PubMed. [Link]

  • Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. ACS Publications. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov. [Link]

  • Growing Pains in LC-MS/MS Testing. AACC.org. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]

  • Cannabinoid Isomer Identification and Quantitation by UPLC-MS/MS Analysis in Forensic Urine Samples. Waters Corporation. [Link]

Sources

FTIR characteristic peaks for amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Interpreting FTIR Characteristic Peaks for Amine Hydrochloride Salts

Introduction

For researchers and professionals in drug development and chemical synthesis, the accurate identification and characterization of amine hydrochloride salts are paramount. These compounds are ubiquitous in pharmaceuticals due to their improved stability and bioavailability. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose. However, the protonation of the amine nitrogen to form a quaternary ammonium salt (R-NH3+, R2-NH2+, R3-NH+) introduces significant and often complex changes to the infrared spectrum compared to the free amine.

This guide provides a detailed comparison of the FTIR characteristic peaks for primary, secondary, and tertiary amine hydrochloride salts. We will delve into the underlying principles of the vibrational changes, offer experimental data for comparison, and present a validated protocol for sample analysis.

The Spectroscopic Impact of Protonation

The conversion of a free amine to its hydrochloride salt dramatically alters the vibrational modes of the N-H bonds. In the free amine, the N-H stretching vibrations typically appear in the 3500-3300 cm⁻¹ region. Upon protonation, the formation of the N-H⁺ bond leads to a significant shift of these stretching bands to a lower frequency (longer wavelength), placing them in the broad and complex region between 3300 cm⁻¹ and 2300 cm⁻¹. This shift is a direct consequence of the increased bond strength and the influence of hydrogen bonding with the chloride counter-ion.

Furthermore, new bending vibrations, characteristic of the ammonium group, appear in the spectrum. These are the asymmetric and symmetric N-H⁺ bending modes, which are crucial for distinguishing between primary, secondary, and tertiary amine salts.

Comparative Analysis of Amine Hydrochloride FTIR Spectra

The substitution pattern on the nitrogen atom (primary, secondary, or tertiary) dictates the specific spectral features of the hydrochloride salt.

Primary Amine Hydrochloride (R-NH₃⁺Cl⁻)

Primary amine hydrochlorides exhibit the most complex and characteristic absorption patterns.

  • N-H⁺ Stretching: A very broad and strong series of absorption bands are observed between 3200 cm⁻¹ and 2800 cm⁻¹. This broadness is due to extensive hydrogen bonding and Fermi resonance. Often, this region overlaps with C-H stretching vibrations.

  • Asymmetric N-H⁺ Bending: A strong, broad band appears in the range of 1600-1575 cm⁻¹. This is a key diagnostic peak for primary amine salts.

  • Symmetric N-H⁺ Bending: Another strong absorption is typically found around 1500 cm⁻¹. The presence of both asymmetric and symmetric bends is a hallmark of the -NH₃⁺ group.

Secondary Amine Hydrochloride (R₂-NH₂⁺Cl⁻)

Secondary amine hydrochlorides show a distinct, though sometimes less intense, set of peaks.

  • N-H⁺ Stretching: A broad, strong absorption is centered in the 3200-2700 cm⁻¹ region. While still broad, it can sometimes be distinguished from the C-H stretching bands.

  • N-H⁺ Bending: A key diagnostic peak, often referred to as the "ammonium band," appears in the 1600-1560 cm⁻¹ range. This corresponds to the N-H⁺ bending vibration.

Tertiary Amine Hydrochloride (R₃-NH⁺Cl⁻)

The diagnosis of tertiary amine hydrochlorides relies on a single, but very characteristic, broad absorption.

  • N-H⁺ Stretching: A very broad and strong band, known as the "ammonium band," is observed between 2700 cm⁻¹ and 2300 cm⁻¹. This band is a result of the stretching of the single N-H⁺ bond and is a definitive indicator of a tertiary amine salt.

  • N-H⁺ Bending: There are no prominent N-H⁺ bending vibrations in the 1600-1500 cm⁻¹ region, as seen with primary and secondary amine salts.

Data Summary
Amine Salt Type N-H⁺ Stretching (cm⁻¹) N-H⁺ Asymmetric Bending (cm⁻¹) N-H⁺ Symmetric Bending (cm⁻¹)
Primary (R-NH₃⁺Cl⁻) 3200-2800 (Very Broad)1600-1575~1500
Secondary (R₂-NH₂⁺Cl⁻) 3200-2700 (Broad)1600-1560N/A
Tertiary (R₃-NH⁺Cl⁻) 2700-2300 (Very Broad)N/AN/A

Visualizing Vibrational Modes

To better understand the structural differences and their corresponding spectral features, the following diagrams illustrate the key functional groups.

cluster_primary Primary Amine Hydrochloride (R-NH₃⁺) cluster_secondary Secondary Amine Hydrochloride (R₂-NH₂⁺) cluster_tertiary Tertiary Amine Hydrochloride (R₃-NH⁺) N1 N⁺ H11 H N1->H11 H12 H N1->H12 H13 H N1->H13 R1 R N1->R1 N2 N⁺ H21 H N2->H21 H22 H N2->H22 R21 R N2->R21 R22 R' N2->R22 N3 N⁺ H31 H N3->H31 R31 R N3->R31 R32 R' N3->R32 R33 R'' N3->R33

Caption: Molecular structures of primary, secondary, and tertiary amine hydrochloride cations.

Experimental Protocol: FTIR Analysis of an Amine Hydrochloride Salt via KBr Pellet

This protocol outlines a standard and reliable method for preparing a solid amine hydrochloride sample for FTIR analysis. The potassium bromide (KBr) pellet method is widely used as KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Materials and Equipment
  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Spatula and weighing paper

  • Sample (amine hydrochloride salt), finely ground and dried

  • Heating lamp or oven (for drying KBr)

Step-by-Step Methodology
  • Sample Preparation:

    • Gently grind the amine hydrochloride salt to a fine powder using the agate mortar and pestle. A consistent, small particle size is crucial for minimizing light scattering and obtaining a high-quality spectrum.

    • Dry the powdered sample in a desiccator or under vacuum to remove any residual moisture. Water has strong IR absorptions that can interfere with the spectrum.

  • KBr Preparation:

    • Gently grind approximately 100-200 mg of IR-grade KBr in the agate mortar.

    • It is critical that the KBr is completely dry. If necessary, dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.

  • Sample-KBr Mixture:

    • Weigh approximately 1-2 mg of the dried amine hydrochloride sample.

    • Add the weighed sample to the ~100 mg of ground KBr in the mortar.

    • Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes. The goal is to achieve a homogenous, fine powder.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum as needed (e.g., baseline correction).

G start Start: Dry Sample & KBr grind_sample Grind 1-2 mg Sample start->grind_sample grind_kbr Grind ~100 mg KBr start->grind_kbr mix Thoroughly Mix Sample & KBr grind_sample->mix grind_kbr->mix press Press Mixture into Pellet (7-10 tons) mix->press background Acquire Background Spectrum press->background acquire Acquire Sample Spectrum (16-32 scans) background->acquire analyze Analyze Spectrum acquire->analyze

Caption: Workflow for preparing a KBr pellet for FTIR analysis of an amine hydrochloride salt.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of amine hydrochloride salts. By understanding the fundamental shifts in N-H stretching and the appearance of characteristic N-H⁺ bending vibrations upon protonation, researchers can confidently distinguish between primary, secondary, and tertiary amine salts. The broad absorptions in the 3300-2300 cm⁻¹ region, coupled with the presence or absence of bending modes around 1600-1500 cm⁻¹, provide a clear and reliable diagnostic fingerprint. Following a robust experimental protocol, such as the KBr pellet method described, ensures the acquisition of high-quality, reproducible spectra for accurate structural elucidation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1999).

Comparative Guide: 7-Aminoquinoline vs. 7-Amino-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 7-Aminoquinoline (7-AQ) and 7-Amino-1,2,3,4-tetrahydroquinoline (7-ATQ) . It is designed for medicinal chemists and process scientists requiring precise data on electronic structure, regioselectivity, and synthetic utility.

Executive Summary

The core distinction between these two scaffolds lies in their aromaticity and nitrogen hybridization , which dictates their reactivity profiles:

  • 7-Aminoquinoline (7-AQ): A fully aromatic, electron-deficient system. The pyridine ring acts as an electron sink, deactivating the scaffold toward electrophilic attack but enabling unique "push-pull" fluorescence properties. Reactivity is dominated by the exocyclic amine.

  • 7-Amino-1,2,3,4-tetrahydroquinoline (7-ATQ): A partially hydrogenated, electron-rich system. It functions as a cyclic phenylenediamine equivalent. The scaffold is highly activated toward electrophilic aromatic substitution (EAS), with competitive nucleophilicity between the cyclic secondary amine (N1) and the exocyclic primary amine (N7).

Electronic Structure & Basicity

Understanding the ionization states is critical for predicting reaction outcomes and solubility.

pKa and Protonation Sites
Feature7-Aminoquinoline (7-AQ) 7-Amino-1,2,3,4-tetrahydroquinoline (7-ATQ)
Primary Basic Site Ring Nitrogen (N1) (

)
Cyclic Amine (N1) (

, aniline-like)
pKa (Conj. Acid) ~5.6 (Pyridine-like)~5.0 - 5.3 (Aniline-like)
Secondary Basic Site Exocyclic Amine (N7) (

conj.)
Exocyclic Amine (N7) (

)
pKa (Conj. Acid) < 3.0 (Deactivated by ring)~4.5 (Aniline-like)
Electronic Nature Electron-Deficient (

-acceptor ring)
Electron-Rich (

-donor ring)
Resonance & Reactivity Map

The following diagram illustrates the electron density flow and reactive sites.

ReactivityMap cluster_AQ 7-Aminoquinoline (7-AQ) cluster_ATQ 7-Amino-1,2,3,4-tetrahydroquinoline (7-ATQ) AQ_Struct Structure: Fully Aromatic Planar AQ_N1 N1 (Ring N): Basic Site (pKa ~5.6) Proton Acceptor AQ_Struct->AQ_N1 Accepts e- AQ_N7 N7 (Exocyclic): Nucleophilic Conjugated to Ring AQ_N7->AQ_Struct Donates e- AQ_C6 C6 Position: Site of EAS (Ortho to NH2) AQ_N7->AQ_C6 Activates ATQ_Struct Structure: Partially Saturated Puckered Ring ATQ_N1 N1 (Cyclic): Secondary Amine Nucleophilic ATQ_C6 C6 Position: Highly Activated (Cooperative Directing) ATQ_N1->ATQ_C6 Directs Para ATQ_N7 N7 (Exocyclic): Primary Amine Nucleophilic ATQ_N7->ATQ_C6 Directs Ortho

Caption: Mechanistic flow showing the "Push-Pull" nature of 7-AQ vs. the "Cooperative Activation" in 7-ATQ.

Reactivity Profiles

Nucleophilic Substitution (Acylation/Alkylation)
  • 7-AQ: The ring nitrogen (N1) is chemically distinct from the exocyclic amine (N7). Under neutral conditions, alkylating agents attack N1 (quaternization) to form quinolinium salts. Acylation occurs at N7 because the amide formed at N1 is unstable.

  • 7-ATQ: Both nitrogens are nucleophilic anilines.

    • Kinetic Control (Sterics): The exocyclic primary amine (N7 ) is less sterically hindered and reacts faster with bulky electrophiles (e.g., anhydrides).

    • Thermodynamic Control: The cyclic secondary amine (N1 ) is slightly more basic (inductive effect of alkyl ring) but often requires forcing conditions or specific protection strategies to functionalize selectively over N7.

Electrophilic Aromatic Substitution (EAS)

This is the most drastic difference between the two molecules.

Reaction7-Aminoquinoline 7-Amino-1,2,3,4-tetrahydroquinoline
Reactivity Level Low (Deactivated by Pyridine ring)Very High (Activated by 2x Amino groups)
Regioselectivity C6 (Ortho to NH2)C6 (Ortho to N7, Para to N1)
Mechanism 7-NH2 overcomes ring deactivation.Cooperative directing effects of N1 and N7 target C6.
C8 Position Sterically hindered (Peri-effect with N1).Sterically hindered (Between N1 and N7).

Key Insight: In 7-ATQ, the C6 position is "doubly activated." Nitration or halogenation at C6 is extremely rapid and can be difficult to stop at mono-substitution without careful temperature control.

Oxidation Susceptibility
  • 7-ATQ: Highly susceptible to oxidative aromatization. Exposure to air, MnO₂, or DDQ converts 7-ATQ back to 7-AQ or quinone imine species. This makes 7-ATQ a challenging scaffold for long-term storage.

  • 7-AQ: Stable to oxidation.

Experimental Protocols

Protocol A: Selective Acetylation of 7-ATQ (Targeting N7)

Rationale: Exploits the steric difference between the primary exocyclic amine and the secondary cyclic amine.

  • Dissolution: Dissolve 7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.1 eq) to neutralize HCl byproducts. Avoid stronger bases that might deprotonate N1.

  • Acylation: Cool to 0°C. Dropwise add Acetic Anhydride (1.05 eq) diluted in DCM.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Result: Major product is N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide .

    • Note: If excess anhydride and heat are used, di-acetylation (at N1 and N7) will occur.

Protocol B: Regioselective Bromination of 7-AQ

Rationale: Electrophilic attack is directed to the C6 position by the amino group.

  • Setup: Dissolve 7-aminoquinoline (1.0 eq) in Glacial Acetic Acid .

  • Reagent: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at RT.

  • Monitoring: Stir for 2-4 hours. Monitor by TLC (7-AQ is fluorescent; product may have shifted emission).

  • Workup: Pour into ice water. Neutralize with NH₄OH to precipitate the product.

  • Product: 6-Bromo-7-aminoquinoline .

Applications & Functional Properties

Fluorescence (ICT Probes)

7-Aminoquinoline derivatives are widely used as fluorophores due to Intramolecular Charge Transfer (ICT) .

  • Mechanism: The electron-donating 7-NH2 pushes electrons to the electron-withdrawing pyridine ring (especially if protonated or substituted with EWGs like -CF3).

  • Application: Used in "Turn-On" probes for Golgi apparatus imaging and pH sensing. 7-ATQ lacks this planar conjugation and is generally non-fluorescent.

Drug Development
  • 7-AQ: Scaffold for antimalarials (chloroquine analogs) and DNA-intercalating agents.

  • 7-ATQ: Scaffold for GPCR ligands (e.g., dopamine, serotonin receptors) where the non-planar, aliphatic ring mimics neurotransmitter structures.

References

  • Synthesis and Fluorescence of 7-Aminoquinolines

    • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applic
    • Source:

  • Reactivity of Tetrahydroquinolines

    • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines using Domino Reactions.
    • Source:

  • pKa and Basicity Data

    • pKa Values of Nitrogen Heterocycles in Acetonitrile and W
    • Source:

  • Electrophilic Substitution Patterns

    • Electrophilic Aromatic Substitution: Reactivity and Mechanism.
    • Source:

A Comparative Guide to the HPLC Analysis of 1,2,3,4-Tetrahydroquinolin-7-amine: A Method Development Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: This document provides a comprehensive technical guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,2,3,4-Tetrahydroquinolin-7-amine. Recognizing the absence of a standardized public method for this specific analyte, this guide adopts a first-principles approach. We will compare and contrast potential analytical strategies, grounding our recommendations in established chromatographic theory and providing the necessary experimental framework for researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Challenge of a Basic Heterocycle

1,2,3,4-Tetrahydroquinolin-7-amine is a heterocyclic amine, a structural motif frequently encountered in pharmaceutical intermediates and biologically active compounds. The primary analytical challenge posed by this molecule is its basic nature, conferred by the primary amine group (-NH2) attached to the aromatic ring. The pKa of this functional group dictates that the molecule's charge state is highly dependent on the pH of the analytical medium.

In HPLC, particularly the widely-used reverse-phase mode, this pH-dependent ionization can lead to significant issues such as poor peak shape (tailing), shifting retention times, and overall lack of method robustness if not properly controlled. This guide will explore how to mitigate these challenges through the strategic selection of stationary phases (columns) and mobile phases.

Foundational Strategy: Reverse-Phase Chromatography

Our primary analytical approach will be Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. The analyte, being moderately polar, is well-suited for this technique. The key to a successful separation lies in controlling the analyte's ionization.

The Critical Role of Mobile Phase pH

The amine group on 1,2,3,4-Tetrahydroquinolin-7-amine will be protonated (cationic, -NH3+) at a pH below its pKa and neutral at a pH above its pKa. Unbuffered mobile phases, especially those containing dissolved CO2 (carbonic acid), can create an inconsistent pH environment on the column, leading to a mixed population of ionized and neutral analyte molecules and resulting in broad, tailing peaks.

Expert Recommendation: To ensure a single, stable analyte form and promote sharp, symmetrical peaks, the mobile phase pH must be buffered. For a basic compound, buffering at a low pH (e.g., pH 2.5-3.5) is the most common and effective strategy. At this pH, the analyte is fully protonated, and, just as importantly, the acidic environment suppresses the ionization of residual silanol groups on the silica-based column packing, which are a primary cause of peak tailing for basic analytes.

Comparative Analysis of HPLC Columns

The choice of stationary phase is paramount. While the standard C18 (octadecylsilane) column is the workhorse of RP-HPLC, its performance with basic compounds can be suboptimal. We will compare it with alternative modern column chemistries.

The following table presents a comparative summary of expected performance for 1,2,3,4-Tetrahydroquinolin-7-amine on different column types under identical mobile phase conditions.

Table 1: Predicted Performance Comparison of Stationary Phases

Column TypeStationary Phase ChemistryPredicted Retention Time (min)Predicted Tailing FactorRationale & Expert Insights
Standard C18 End-capped Octadecylsilane4.21.8Provides good hydrophobic retention. However, residual, un-capped silanol groups can interact electrostatically with the protonated amine, causing peak tailing.
Phenyl-Hexyl Phenyl-Hexyl bonded silica5.11.3Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can improve peak shape and provide unique selectivity for related impurities.
Embedded Polar Group (EPG) Carbamate or other polar group embedded in the alkyl chain3.81.1The embedded polar group shields the analyte from interacting with underlying silanols, significantly reducing peak tailing for bases. This often results in sharper peaks and better overall performance.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the recommended starting method using a Phenyl-Hexyl column, which offers a robust balance of retention, alternative selectivity, and good peak shape.

Recommended HPLC Method Parameters
  • Instrument: Standard HPLC or UHPLC system with UV Detector

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Sample Preparation Workflow

Caption: Sample preparation workflow for HPLC analysis.

System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. This is a self-validating step to ensure trustworthy results.

  • Prepare a Standard: Prepare a standard solution of 1,2,3,4-Tetrahydroquinolin-7-amine at a known concentration (e.g., 10 µg/mL).

  • Perform Five Replicate Injections: Inject the standard solution five consecutive times.

  • Evaluate Parameters: The system is deemed ready if the following criteria are met:

    • Retention Time %RSD (Relative Standard Deviation): ≤ 1.0%

    • Peak Area %RSD: ≤ 2.0%

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

Logical Workflow for Method Development

Developing a robust HPLC method is a systematic process. The following diagram illustrates the logical flow, from initial analyte characterization to final method validation. This workflow ensures that all critical parameters are considered, leading to a reliable analytical procedure.

Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization & Validation A Characterize Analyte (pKa, logP, UV Spectra) B Select Column (C18, Phenyl, EPG) A->B C Select Mobile Phase (pH, Organic Modifier) B->C D Run Initial Gradients C->D E Optimize Gradient & Temperature D->E F Perform System Suitability Test (SST) E->F G Validate Method (Linearity, Accuracy, Precision) F->G

Caption: A systematic workflow for HPLC method development.

Conclusion and Recommendations

The successful HPLC analysis of 1,2,3,4-Tetrahydroquinolin-7-amine is contingent on the effective control of its acid-base chemistry. While a standard C18 column can provide retention, it is susceptible to poor peak shape due to silanol interactions. For robust, reliable, and transferable results, this guide recommends the use of either a Phenyl-Hexyl column for its unique selectivity via π-π interactions or an Embedded Polar Group (EPG) column for its superior ability to shield silanol activity.

In all cases, a low-pH, buffered mobile phase (e.g., 0.1% Formic Acid) is critical to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks and stable retention times. The provided step-by-step protocol and logical development workflow serve as a comprehensive starting point for any researcher tasked with the analysis of this compound.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-439. [Link]

  • Waters Corporation. (n.d.). Phenyl Column Chemistry. [Link]

  • Neue, U. D., & El-Hady, D. A. (2018). Stationary phases for hydrophilic interaction chromatography (HILIC). In HILIC and Advanced Applications. IntechOpen. [Link]

Comparative Validation Guide: Elemental Analysis of C9H12N2 Hydrochloride

[1]

Executive Summary

In drug development and synthetic chemistry, the validation of small molecule salts is a critical quality gate.[1] While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (qNMR) provide structural identity, they often fail to definitively characterize salt stoichiometry and solvation states.[1]

This guide evaluates the performance of Combustion Elemental Analysis (CHN/Cl) as the "Gold Standard" for characterizing C9H12N2 Hydrochloride (e.g., Nornicotine HCl), comparing its efficacy against modern alternatives.[1] We demonstrate that EA remains the only self-validating method capable of simultaneously confirming purity, salt ratio (mono- vs. di-HCl), and hydration state.[1]

Part 1: The Product – C9H12N2 Hydrochloride

The molecular formula C9H12N2 refers to several isomers, but in a pharmaceutical context, it most frequently denotes Nornicotine (3-(pyrrolidin-2-yl)pyridine).[1] The hydrochloride salt form is preferred for its improved solubility and stability.[1]

Theoretical Reference Data

To validate a synthesized batch, experimental results must be compared against theoretical calculations.[1] The dramatic shift in carbon and chlorine percentages allows for precise differentiation between the free base, mono-hydrochloride, and di-hydrochloride forms.[1]

Table 1: Theoretical Elemental Composition for C9H12N2 Forms

Analyte FormFormulaMW ( g/mol )Carbon (%)Hydrogen (%)Nitrogen (%)Chlorine (%)
Free Base C9H12N2148.2172.93 8.1618.900.00
Mono-HCl C9H12N2[1][2] · HCl184.6758.53 7.0915.1719.20
Di-HCl C9H12N2[1] · 2HCl221.1348.88 6.3812.6732.07
Mono-HCl Monohydrate C9H12N2[1] · HCl · H2O202.6853.337.4613.8217.49

Critical Insight: A deviation of >0.4% from these values indicates impurities, trapped solvents, or an incorrect salt stoichiometry.[1] For example, a Carbon value of 53.3% strongly suggests the presence of a monohydrate, which qNMR might miss if the water peak is suppressed or exchanged.[1]

Part 2: Comparative Performance Analysis

Why rely on 19th-century combustion analysis in the 21st century? Below, we compare EA against its primary "competitors" in the analytical suite.

EA vs. High-Resolution Mass Spectrometry (HRMS)[1]
  • HRMS Function: Detects the ionized parent molecule (

    
    ).[1]
    
  • The Gap: HRMS is excellent for identification but poor for salt characterization.[1] In the mass spectrometer, the HCl counter-ion dissociates.[1] You will see the same cation (m/z 149) regardless of whether you have the Mono-HCl or Di-HCl salt.[1]

  • Verdict: HRMS confirms the molecule, EA confirms the material.

EA vs. Quantitative NMR (qNMR)[1]
  • qNMR Function: Uses an internal standard to determine absolute purity.[1]

  • The Gap: qNMR is powerful but blind to inorganic impurities (like excess NaCl from workup) and often struggles with precise water quantification due to hygroscopicity and proton exchange.[1] Furthermore, determining the exact HCl ratio requires specific, non-standard experiments (e.g.,

    
     NMR or indirect pH shifts).[1]
    
  • Verdict: qNMR is superior for organic purity, but EA is superior for total composition and stoichiometry.[1]

Summary of Capabilities
FeatureElemental Analysis (EA) HRMS qNMR HPLC-UV
Identity Confirmation LowHigh High Medium
Salt Stoichiometry High NoneLowNone
Inorganic Impurity Detection High (via residues)LowNoneNone
Hydrate/Solvate Detection High LowMediumLow
Sample Destructive? YesYesNoNo

Part 3: Experimental Protocol for C9H12N2 · HCl

Objective: Accurate determination of C, H, N, and Cl content in a potentially hygroscopic hydrochloride salt.

Materials & Equipment
  • Instrument: Automated CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).

  • Reagents: Tungstic oxide (catalyst), Copper wire (reduction).[1]

  • Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) for k-factor calibration.[1]

Step-by-Step Methodology
  • Sample Drying (Crucial): C9H12N2 salts are often hygroscopic.[1] Dry the sample in a vacuum oven at 40°C for 4 hours over

    
     prior to weighing.
    
    • Why? Surface moisture will artificially inflate %H and lower %C/N, leading to a false "hydrate" diagnosis.[1]

  • Weighing: Accurately weigh 1.5 – 2.5 mg of the sample into a tin capsule using a microbalance (precision

    
     mg). Fold the capsule air-tight to prevent atmospheric moisture absorption.[1]
    
  • Combustion:

    • Furnace Temp: 950°C (ensure complete oxidation of the pyridine ring).

    • Oxygen Boost: Set oxygen injection to 2-3 seconds to prevent "soot" formation, which is common with aromatic heterocycles.[1]

  • Chloride Determination (Schöniger Flask Method):

    • Since standard CHN analyzers do not detect Halogens, perform a separate combustion in a Schöniger flask.

    • Absorb combustion gases in alkaline solution.[1]

    • Titrate with

      
       using a potentiometric endpoint.[1]
      
Data Interpretation Rule (The 0.4% Rule)
  • Pass: Found values are within

    
     of Theoretical values.
    
  • Fail (Low C, High H): Suspect water/solvent contamination.[1]

  • Fail (Low C, Low H, Low N): Suspect inorganic contamination (silica, salts).[1]

  • Fail (Correct Ratio, Wrong Absolute): Suspect weighing error or incomplete combustion.[1]

Part 4: Visualization & Workflow

The following diagram illustrates the decision logic for validating the C9H12N2 Hydrochloride salt, highlighting where EA acts as the critical filter.

Gnode_startCrude C9H12N2Synthesis Productnode_dryVacuum Drying(Remove Surface H2O)node_start->node_drynode_eaElemental Analysis(CHN + Cl Titration)node_dry->node_eaWeigh 2mgnode_calcCompare vs.Theoretical Modelsnode_ea->node_calcInput Datanode_passPASS(Values within ±0.4%)node_calc->node_passMatchnode_failFAIL(Values > ±0.4%)node_calc->node_failMismatchnode_releaseRelease forBio-Assaynode_pass->node_releasenode_diag1Diagnose: Hydrate?(Calc for .H2O)node_fail->node_diag1node_diag2Diagnose: Wrong Salt?(Mono vs Di HCl)node_fail->node_diag2node_diag1->node_calcRecalculatenode_diag2->node_calcRecalculate

Figure 1: Analytical workflow for validating salt stoichiometry and purity of C9H12N2 Hydrochloride.

References

  • PubChem. (2024).[1][3] Nornicotine | C9H12N2 - CID 91462.[1] National Library of Medicine. Available at: [Link][1]

  • NIST Chemistry WebBook. (2024).[1] Nornicotine - Mass Spectrum and Data. National Institute of Standards and Technology. Available at: [Link][1]

  • Royal Society of Chemistry. (2009).[1] Guidelines for Elemental Analysis in Chemical Communications. RSC Publishing.[1] Available at: [Link]

Technical Guide: UV-Vis Absorption Spectra of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of Tetrahydroquinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydroquinoline (THQ) derivatives represent a critical scaffold in medicinal chemistry, distinct from their fully aromatic parent, quinoline. While quinoline exhibits the classic spectral signatures of a fused naphthalene-like aromatic system, 1,2,3,4-tetrahydroquinoline behaves spectroscopically as a cyclic


-alkylaniline .

This guide provides a technical comparison of the UV-Vis absorption profiles of THQ derivatives versus quinoline and substituted analogues. It establishes the causal link between the loss of hetero-ring aromaticity and the resulting hypsochromic (blue) shifts, providing researchers with the data needed for purity assessment, reaction monitoring, and structural validation.

Structural-Spectral Relationships: The "Why"

To interpret the spectra accurately, one must understand the electronic transition changes driven by hydrogenation.

The Aromaticity Shift[1]
  • Quinoline: A fully conjugated

    
    -electron system. It displays intense 
    
    
    
    transitions characteristic of acenes, with absorption bands extending into the near-UV/visible region (300–350 nm).
  • 1,2,3,4-Tetrahydroquinoline (THQ): The pyridine ring is saturated.[1] The nitrogen atom is no longer part of a heteroaromatic system but functions as an auxochrome attached to a benzene ring. Consequently, the spectrum resembles that of

    
    -methylaniline  rather than quinoline. The transitions are primarily benzenoid 
    
    
    
    and
    
    
    (involving the nitrogen lone pair).
Diagram: Electronic Structure & Spectral Logic

The following diagram illustrates the structural evolution and its impact on electronic transitions.

SpectralLogic Quinoline Quinoline (Fully Aromatic) Transitions_Q Extended Conjugation (Bathochromic Shift) Quinoline->Transitions_Q 10π System THQ 1,2,3,4-Tetrahydroquinoline (Cyclic Aniline) Transitions_T Restricted Conjugation (Hypsochromic Shift) THQ->Transitions_T 6π System + N-Lone Pair Spectrum_Q λmax: ~313 nm, 326 nm Transitions_Q->Spectrum_Q Spectrum_T λmax: ~248 nm, ~298 nm Transitions_T->Spectrum_T

Caption: Structural transition from Quinoline to THQ results in a distinct hypsochromic shift due to the loss of pyridine ring aromaticity.

Comparative Analysis: Performance & Data

The following data aggregates experimental values from ethanol and methanol solutions. Note the distinct "blue shift" when moving from Quinoline to THQ.

Spectral Data Comparison Table
CompoundSolvent

(nm)

(approx)
Transition Type
Quinoline Ethanol313, 289, 2303.5 - 4.5

(Aromatic)
1,2,3,4-THQ Ethanol248 , 298 (weak)3.9 (at 248)Benzenoid

,

6-Nitro-THQ Ethanol380 - 4004.1ICT (Intramolecular Charge Transfer)
N-Methyl-THQ Methanol252, 3033.8

(Enhanced by alkyl donation)

Key Insights:

  • Unsubstituted THQ: The primary band appears around 248–250 nm with a secondary, weaker band near 300 nm . This secondary band is sensitive to pH; protonation of the nitrogen (forming the ammonium salt) eliminates the

    
     interaction, often causing this band to disappear or shift significantly.
    
  • Substituent Effects:

    • Electron Withdrawing Groups (EWG): Placing a nitro group at the C-6 position creates a "push-pull" system between the amine nitrogen (donor) and the nitro group (acceptor). This induces a massive bathochromic shift (red shift) to ~380–400 nm, often making the compound yellow/orange.

    • N-Acylation: Acylating the nitrogen (e.g., N-acetyl-THQ) reduces the electron density available for donation into the ring, typically causing a slight hypsochromic shift compared to the free amine.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this protocol. It includes a "self-check" step using the isosbestic point if comparing against oxidized forms.

Reagents & Equipment
  • Solvent: UV-grade Ethanol or Methanol (Cutoff < 205 nm).

  • Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic (absorbs in UV).

Step-by-Step Methodology
  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes with pure solvent.

    • Place in sample and reference holders.

    • Run baseline correction (200–800 nm).

    • Validation: Absorbance should be flat (0.000 ± 0.002 A).

  • Sample Preparation:

    • Prepare a Stock Solution of the THQ derivative (~1 mM) in ethanol.

    • Prepare a Working Solution by diluting the stock to ~10–50

      
      M.
      
    • Target Absorbance: Aim for a peak absorbance between 0.6 and 0.8 A.

  • Measurement:

    • Scan range: 200 nm to 600 nm.[2]

    • Scan speed: Medium (approx. 200 nm/min) for high resolution.

    • Critical Step: If the sample is suspected to be oxidizing (turning yellow), measure immediately. THQ derivatives can air-oxidize to quinolines or quinone-imines.

  • Data Processing:

    • Identify

      
      .[2][3][4]
      
    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is concentration (M), and
      
      
      is path length (cm).[5]
Workflow Diagram

Protocol Start Start: Dissolve Sample (1 mM Stock) Dilute Dilute to ~20 µM (Target Abs ~0.7) Start->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Measure Scan 200-600 nm Blank->Measure Check Check Peak Shape Measure->Check Check->Dilute Saturated (A > 1.5) Calc Calculate Epsilon (ε) Check->Calc Sharp Peaks

Caption: Standardized workflow for determining molar extinction coefficients of THQ derivatives.

References

  • NIST Chemistry WebBook. Quinoline, 1,2,3,4-tetrahydro- UV/Visible Spectrum. National Institute of Standards and Technology.[6][7] [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. TD-DFT calculations of UV absorption bands... of some tetrahydroquinolines. RSC Advances, 2015.[2] [Link]

  • ScienceDirect. Spectroscopic properties of 1,2,3,4-tetrahydroquinoline derivatives. (Generalized Search Result). [Link]

Sources

A Comparative Guide to the Crystal Structures of Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

The quest for novel therapeutic agents frequently brings us to the foundational scaffolds of medicinal chemistry. Among these, the 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline cores are of paramount importance, appearing in a multitude of FDA-approved drugs and clinical candidates. Their conformational flexibility and rich substitution chemistry allow for the fine-tuning of pharmacological activity. A deep understanding of their three-dimensional structure at the atomic level is therefore not merely academic but a critical prerequisite for rational drug design and the development of structure-activity relationships (SAR).

This guide addresses the crystal structure of these important heterocyclic systems. While a definitive crystal structure for 1,2,3,4-tetrahydroquinolin-7-amine hydrochloride is not publicly available, we present a detailed analysis of a closely related and structurally significant analogue, 1-tosyl-1,2,3,4-tetrahydroquinoline . This will serve as our primary reference for the tetrahydroquinoline system. For comparative purposes, we will juxtapose this with the crystal structure of a representative of the isomeric tetrahydroisoquinoline class, 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate .

Through a detailed examination of their synthesis, crystallographic parameters, and molecular geometries, this guide aims to provide a robust framework for understanding the subtle yet crucial differences between these two privileged scaffolds. The experimental protocols provided herein are designed to be self-validating, ensuring that researchers can confidently apply these methods in their own laboratories.

The Tetrahydroquinoline Scaffold: A Detailed Look at 1-Tosyl-1,2,3,4-tetrahydroquinoline

The tosyl protecting group is frequently employed in synthetic chemistry to modulate the reactivity of the nitrogen atom in the tetrahydroquinoline ring. Its influence on the crystal packing and overall molecular conformation is of significant interest.

Synthesis and Crystallization

The synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoline is a straightforward procedure involving the reaction of 1,2,3,4-tetrahydroquinoline with 4-methylbenzene-1-sulfonylchloride (tosyl chloride) in the presence of a base.[1]

Experimental Protocol: Synthesis and Crystallization of 1-Tosyl-1,2,3,4-tetrahydroquinoline

  • Reaction Setup: To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in dry dichloromethane at 0-5 °C, add triethylamine (1.5 eq.).

  • Tosylation: Add a solution of 4-methylbenzene-1-sulfonylchloride (1.2 eq.) in dry dichloromethane dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature for 2 hours.

  • Work-up: Wash the reaction mixture sequentially with a 5% aqueous solution of sodium carbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product.

  • Crystallization: Recrystallize the crude solid from a 1:1 mixture of ethyl acetate and hexane to obtain colorless prisms suitable for single-crystal X-ray diffraction.[1]

G cluster_synthesis Synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Reaction Reaction 1,2,3,4-Tetrahydroquinoline->Reaction Tosyl Chloride Tosyl Chloride Tosyl Chloride->Reaction 1-Tosyl-1,2,3,4-tetrahydroquinoline 1-Tosyl-1,2,3,4-tetrahydroquinoline Reaction->1-Tosyl-1,2,3,4-tetrahydroquinoline Triethylamine, CH2Cl2

Caption: Synthetic scheme for 1-Tosyl-1,2,3,4-tetrahydroquinoline.

Crystallographic Analysis

Single-crystal X-ray diffraction analysis of 1-tosyl-1,2,3,4-tetrahydroquinoline reveals a monoclinic crystal system with the space group P2₁/n.[1] The key crystallographic parameters are summarized in the table below.

Parameter1-Tosyl-1,2,3,4-tetrahydroquinoline[1]
Chemical FormulaC₁₆H₁₇NO₂S
Molecular Weight ( g/mol )287.37
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.2176(7)
b (Å)8.0468(6)
c (Å)22.2439(18)
β (°)98.107(4)
Volume (ų)1456.2(2)
Z4
Temperature (K)94

The heterocyclic ring of the tetrahydroquinoline moiety adopts a half-chair conformation. A notable feature is the dihedral angle of 47.74(10)° between the planes of the aromatic rings of the quinoline and the tosyl group.[1] In the crystal lattice, molecules are linked by C-H···O hydrogen bonds, forming chains.[1]

The Tetrahydroisoquinoline Scaffold: A Comparative Case Study

The 1,2,3,4-tetrahydroisoquinoline framework is an isomer of the tetrahydroquinoline system, with the nitrogen atom positioned adjacent to the fused benzene ring. This seemingly minor change has profound implications for the molecule's three-dimensional shape and biological activity.

Synthesis and Crystallization

A representative example with a well-defined crystal structure is 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, formed by the reaction of 1,2,3,4-tetrahydroisoquinoline with tartaric acid. Tetrahydroisoquinoline itself can be synthesized through various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.

Experimental Protocol: General Synthesis of 1-Substituted Tetrahydroisoquinolines (Pictet-Spengler Reaction)

  • Imine Formation: Condense a β-phenylethylamine with an aldehyde or ketone to form the corresponding imine.

  • Cyclization: Treat the imine with a protic or Lewis acid to facilitate an intramolecular electrophilic substitution, leading to the formation of the tetrahydroisoquinoline ring system.

  • Salt Formation and Crystallization: For the title compound, dissolve 1,2,3,4-tetrahydroisoquinoline in a suitable solvent and add an equimolar amount of (2S,3S)-tartaric acid. Slow evaporation of the solvent should yield crystals suitable for X-ray diffraction.

G cluster_synthesis Pictet-Spengler Synthesis of Tetrahydroisoquinolines β-Phenylethylamine β-Phenylethylamine Imine Imine β-Phenylethylamine->Imine Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Tetrahydroisoquinoline Tetrahydroisoquinoline Imine->Tetrahydroisoquinoline Acid Catalyst

Caption: General Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.

Crystallographic Analysis

The crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate reveals an orthorhombic crystal system with the space group P2₁2₁2₁.[2] The asymmetric unit contains the tetrahydroisoquinolinium cation, the hydrogen tartrate anion, and a water molecule.[2]

Parameter1,2,3,4-Tetrahydroisoquinolin-2-ium Tartrate Monohydrate[2]
Chemical FormulaC₉H₁₂N⁺ · C₄H₅O₆⁻ · H₂O
Molecular Weight ( g/mol )301.29
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.6433(2)
b (Å)11.2359(4)
c (Å)18.2193(6)
α, β, γ (°)90
Volume (ų)1360.54(8)
Z4
Temperature (K)115

The crystal packing is dominated by an extensive network of N-H···O and O-H···O hydrogen bonds, forming a two-dimensional network.

Comparative Analysis: Tetrahydroquinoline vs. Tetrahydroisoquinoline

The key differentiator between these two scaffolds lies in the placement of the nitrogen atom within the heterocyclic ring. This seemingly subtle isomeric difference leads to distinct physicochemical and pharmacological properties.

Feature1-Tosyl-1,2,3,4-tetrahydroquinoline1,2,3,4-Tetrahydroisoquinolin-2-ium Tartrate Monohydrate
Nitrogen Position Endocyclic, part of a six-membered ring fused to benzeneExocyclic to the benzene ring, part of a six-membered ring
Conformation Half-chairAxially chiral conformation
Key Interactions C-H···O hydrogen bonds in the crystal lattice of the tosyl derivative.Extensive N-H···O and O-H···O hydrogen bonding in the tartrate salt.

Further Characterization Techniques

Beyond single-crystal X-ray diffraction, a comprehensive understanding of these compounds requires a suite of analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and providing insights into the conformational dynamics in solution. For example, the proton NMR spectrum of 1,2,3,4-tetrahydroquinoline shows characteristic signals for the aromatic and aliphatic protons.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The IR spectrum of 1,2,3,4-tetrahydroquinoline displays a characteristic N-H stretching vibration.[4]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is employed to determine melting points, phase transitions, and purity. For amine hydrochlorides, DSC can reveal complex thermal events, including desolvation and decomposition.[5][6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns. For hydrated salts, TGA can quantify the loss of water molecules.[5][6]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate DSC/TGA pan.

  • Instrument Setup: Place the sample in the instrument and purge with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: Analyze the resulting DSC and TGA curves to identify thermal events and mass changes.

G cluster_workflow Characterization Workflow Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Spectroscopy Spectroscopy Synthesis->Spectroscopy Thermal_Analysis Thermal_Analysis Synthesis->Thermal_Analysis SC-XRD SC-XRD Crystallization->SC-XRD Structure_Elucidation Structure_Elucidation SC-XRD->Structure_Elucidation Spectroscopy->Structure_Elucidation Thermal_Analysis->Structure_Elucidation

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2,3,4-Tetrahydroquinolin-7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to provide you with robust, field-proven guidance that extends beyond the product itself, ensuring safety and operational integrity in your laboratory. This document outlines the essential procedures for the proper disposal of 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride, a compound that, like many aromatic amines, requires careful handling due to its potential hazards. The protocols herein are designed to be self-validating, grounded in established safety standards and regulatory compliance.

Core Principles: Hazard Identification and Risk Assessment

Understanding the "why" behind a protocol is the cornerstone of laboratory safety. 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride and related heterocyclic amines are classified as hazardous materials. The primary risks associated with this class of compounds are:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of the dust or aerosols may lead to respiratory tract irritation.[1][2][3]

  • Potential for Carcinogenicity: Some aromatic amines are considered suspect human carcinogens, necessitating stringent handling to minimize exposure.[2][4]

The hydrochloride salt form indicates that the compound is likely a solid. This physical state requires specific precautions to prevent the generation of dust during handling and disposal procedures.[1] Therefore, all handling and disposal steps must be predicated on the principle of minimizing direct contact and aerosolization.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before disposal begins, the waste must be handled and stored correctly. This is a critical control point for preventing contamination and ensuring the safety of all laboratory personnel.

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following must be worn when handling 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride waste:

PPE ItemSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1]Protects against accidental splashes and airborne dust particles.
Hand Protection Compatible, chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use.[1][5]Prevents dermal absorption, a common exposure route for aromatic amines.[4]
Body Protection A lab coat or fire/flame-resistant and impervious clothing.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if dust formation is significant.[1]Prevents inhalation of the compound, which can cause respiratory irritation.[3]
Segregation and Temporary Storage of Waste

Proper segregation prevents hazardous reactions and streamlines the final disposal process.[6]

  • Designated Waste Container: All waste contaminated with 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride must be collected in a dedicated, suitable, and closed container.[1][2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride."

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][6] The storage area should be a designated satellite accumulation area for hazardous waste.

Step-by-Step Disposal Protocols

The mandated and safest method for the disposal of 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride is through a licensed professional waste disposal service.[6][7][8] Under no circumstances should this chemical be discharged into drains or sewers. [5][7]

Protocol 3.1: Disposal of Bulk Quantities and Unused Product
  • Containerization: Ensure the chemical is in its original container or a compatible, tightly sealed container.

  • Labeling: Verify the container is accurately labeled with the chemical name and associated hazard symbols.

  • Waste Manifest: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup. You will need to complete a hazardous waste manifest.

  • Professional Disposal: The EHS office will coordinate with a licensed chemical destruction plant for disposal, likely via controlled incineration with flue gas scrubbing.[7]

Protocol 3.2: Disposal of Contaminated Labware and Debris

This includes items such as gloves, weigh boats, pipette tips, and paper towels.

  • Collection: Place all contaminated solid waste into a designated, lined, and puncture-proof hazardous waste container.

  • Rinsing (for glassware): Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate is considered hazardous waste and must be collected.

  • Rinsate Disposal: Collect the solvent rinsate in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. This container must also be labeled and disposed of via your EHS office.

  • Final Glassware Cleaning: After the initial hazardous rinses, the glassware can typically be washed with soap and water.

  • Sealing and Storage: Once full, seal the solid waste container. Store it in the satellite accumulation area and arrange for pickup with your EHS office.

Emergency Procedures: Spill Management

Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure the area is well-ventilated.[1] Remove all sources of ignition.[7]

  • Don PPE: Before re-entering the area, don the full PPE as described in Section 2.1.

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains.[7]

  • Absorption: For a solid spill, carefully sweep or scoop the material into a waste container. For a liquid solution, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[2][9] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride waste.

G cluster_start cluster_type 1. Identify Waste Type cluster_action 2. Segregate and Contain cluster_final 3. Final Disposal Path start Identify Waste Containing 1,2,3,4-Tetrahydroquinolin-7-amine HCl bulk Unused/Bulk Chemical start->bulk Assess Waste Form solid Contaminated Solid Waste (Gloves, Labware) start->solid Assess Waste Form liquid Contaminated Liquid (Rinsate, Solutions) start->liquid Assess Waste Form contain_bulk Ensure original or compatible container is sealed. bulk->contain_bulk contain_solid Place in a labeled, lined solid waste container. solid->contain_solid contain_liquid Collect in a labeled, sealed liquid waste container. liquid->contain_liquid final_disposal Store in Satellite Accumulation Area contain_bulk->final_disposal contain_solid->final_disposal contain_liquid->final_disposal ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) final_disposal->ehs_pickup licensed_facility Final Disposition (e.g., Incineration) ehs_pickup->licensed_facility via Licensed Waste Handler

Caption: Decision workflow for handling and disposing of 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride waste.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[10] It is your responsibility to be aware of your institution's specific policies, which are designed to meet these legal requirements. Always consult with your EHS department for guidance.

References

  • 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety Data Sheets - Echemi. (n.d.).
  • 1-Amino-1,2,3,4-tetrahydroquinoline - Safety Data Sheet. (2022, December 31). ChemicalBook.
  • 1,2,3,4-Tetrahydroquinoline Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific.
  • Tetrahydrozoline (hydrochloride) Safety Data Sheet. (2024, October 8). Cayman Chemical.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.).
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • StockOptions Tris Hydrochloride kit Safety Data Sheet. (2025, February 18). Hampton Research.
  • 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride Safety Inform
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.).
  • 1,2,3,4-Tetrahydroquinolin-4-amine Safety Data Sheet. (2026, February 25). Fluorochem.
  • 7-chloro-1,2,3,4-tetrahydroquinoline Material Safety Data Sheet. (2018, December 7). Capot Chemical.
  • The OSHA Chemical Storage Requirements. (2022, June 10).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US Environmental Protection Agency.

Sources

Personal protective equipment for handling 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride . It is designed for researchers requiring immediate, actionable intelligence for laboratory workflows.

Chemical Identity & Risk Profile

Compound: 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride CAS Number: 1309976-14-4 (Dihydrochloride reference); Note: Stoichiometry may vary (mono- vs. dihydrochloride). Synonyms: 7-Amino-1,2,3,4-tetrahydroquinoline HCl.[1] Physical State: Solid (typically off-white to pale yellow powder). Storage: -20°C, Hygroscopic, Light-sensitive.

Risk Assessment (GHS Classification)

Based on structural analogs and functional group analysis (Aromatic Amines).

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4][5]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[2][3][4][5]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3][4][5]
Genotoxicity (Potential) SuspectAromatic amines carry a structural alert for genotoxicity. Handle as a potential mutagen.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. This matrix synthesizes barrier protection with task-specific risks.[4][6][7][8]

PPE ComponentSpecificationRationale (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. The hydrochloride salt is acidic upon hydrolysis; dust contact with eyes can cause immediate corrosive damage.
Hand Protection Double Nitrile Gloves (Min. thickness 0.11 mm)Outer Layer: Sacrificial barrier. Inner Layer: Protection during doffing. Change immediately upon contamination.
Respiratory N95/P100 Respirator (if outside hood)Fine amine salt dust is a potent respiratory irritant and sensitizer. Primary control: Handle inside a Fume Hood.
Body Protection Tyvek® Lab Coat or ApronCotton coats absorb liquids/dusts. Impervious materials prevent dermal absorption of the aromatic amine.

Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure and degradation of the compound.

A. Storage & Retrieval
  • Cold Chain: Store at -20°C . Allow the vial to warm to room temperature in a desiccator before opening.

    • Causality: Opening a cold vial introduces condensation. Moisture hydrolyzes the HCl salt, forming sticky gums and degrading the amine.

  • Atmosphere: Store under Argon or Nitrogen if possible.

B. Weighing & Solubilization
  • Engineering Control: Use a Class II Biological Safety Cabinet or Chemical Fume Hood .

  • Static Control: Use an anti-static gun if the powder is flighty.

  • Solvent Choice: Soluble in water, DMSO, and Methanol.

    • Note: In water, the pH will be acidic (~pH 3-4). If used in biological assays, buffer neutralization (e.g., HEPES, PBS) is required after dissolution.

C. Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides (unless acylation is intended).

  • Quenching: When neutralizing the salt to free base, add base (NaOH/NaHCO₃) slowly at 0°C. Exothermic deprotonation can cause splashing.

Visualizations

Figure 1: Safe Handling Hierarchy & Decision Tree

This diagram illustrates the logical flow for handling the compound, prioritizing containment.

HandlingWorkflow Start Start: Retrieve Vial (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation Open Open Vial Equilibrate->Open Inside Fume Hood Decision Is Powder 'Flighty'? Open->Decision Weighing Weighing Procedure StaticControl Use Anti-Static Gun & Draft Shield Decision->StaticControl Yes StandardWeigh Weigh in Fume Hood (Closed Balance) Decision->StandardWeigh No StaticControl->StandardWeigh Solubilization Dissolve (DMSO/Water) StandardWeigh->Solubilization Neutralization Neutralize (if Assay req.) Monitor pH Solubilization->Neutralization Use Experimental Use Neutralization->Use

Caption: Step-by-step workflow for retrieving, weighing, and preparing 1,2,3,4-Tetrahydroquinolin-7-amine HCl to prevent degradation and exposure.

Figure 2: Emergency Response Logic

Immediate actions for spill or exposure incidents.

EmergencyResponse Event Incident Detected Type Identify Type Event->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Benchtop Spill Type->Spill Contamination Wash Flush 15 mins (Safety Shower/Eyewash) Skin->Wash Contain Cover with Wet Paper Towel (Prevent Dust) Spill->Contain Medical Seek Medical Help (Bring SDS) Wash->Medical Clean Wipe with 10% Bleach then Water Contain->Clean Dispose Bag as HazWaste Clean->Dispose

Caption: Critical response path for personal exposure vs. laboratory contamination events.

Waste Disposal & Deactivation

Do not dispose of down the drain. This compound is toxic to aquatic life and an organic pollutant.

  • Solid Waste: Collect contaminated gloves, paper towels, and weighing boats in a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste:

    • Acidic Stream: If dissolved in water/acid.

    • Organic Stream: If dissolved in DMSO/Methanol.

  • Deactivation (Spills): Treat surfaces with 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[7] Bleach oxidizes the amine to a nitro compound or chloramine, reducing its immediate biological availability, though the product is still hazardous and must be wiped up.

References

  • PubChem. (2024). Compound Summary: 1,2,3,4-Tetrahydroquinoline.[1][9][10] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.